Product packaging for ethyl 5-chloro-1H-imidazole-4-carboxylate(Cat. No.:CAS No. 76182-29-1)

ethyl 5-chloro-1H-imidazole-4-carboxylate

Cat. No.: B2694850
CAS No.: 76182-29-1
M. Wt: 174.58
InChI Key: FHMKYTDEGLFVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-chloro-1H-imidazole-4-carboxylate (CAS 76182-29-1) is a versatile chemical building block belonging to the imidazole class of heterocyclic compounds, with a molecular formula of C6H7ClN2O2 and a molecular weight of 174.59 g/mol . The imidazole ring is a fundamental scaffold in medicinal chemistry, found in a wide range of significant natural substances and therapeutic agents . Researchers value this core structure for its diverse biological activities, which include serving as an inhibitor for various enzymes and demonstrating potential in anticancer, antibacterial, antifungal, antiviral, and antidiabetic research . The presence of both a carboxylate ester and a chlorine atom on the imidazole ring provides reactive sites for further synthetic modification, making this compound a valuable intermediate for the synthesis of more complex molecules in drug discovery and development efforts . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. It must be handled by qualified professionals with reference to the supplied Safety Data Sheet, which indicates several health hazards . For consistent quality, the compound is supplied with high-purity specifications and should be stored under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O2 B2694850 ethyl 5-chloro-1H-imidazole-4-carboxylate CAS No. 76182-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloro-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMKYTDEGLFVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ethyl 5-chloro-1H-imidazole-4-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Chloro-1H-imidazole-4-carboxylate

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for various pharmacologically active compounds. This guide provides a comprehensive overview of the principal synthetic pathway for this molecule, designed for researchers, chemists, and professionals in drug development. The primary route detailed herein involves a two-step sequence: the initial construction of the imidazole ring to form ethyl 5-amino-1H-imidazole-4-carboxylate, followed by a robust Sandmeyer reaction to introduce the chloro substituent at the C5 position. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that govern the success of the synthesis. Alternative strategies and the rationale behind key experimental choices are also explored to provide a holistic understanding of the synthetic landscape.

Introduction: Significance and Synthetic Overview

The imidazole nucleus is a cornerstone of numerous natural products and pharmaceuticals, prized for its diverse biological activities.[1] Substituted imidazoles, particularly those functionalized at the C4 and C5 positions, offer a versatile scaffold for interacting with various biological targets. This compound, with its reactive chloro and ester functionalities, is an especially valuable precursor for creating complex molecular architectures.

The most reliable and widely adopted synthesis for this target compound leverages the chemistry of a 5-aminoimidazole intermediate. This strategy is advantageous due to the accessibility of starting materials and the high efficiency of the subsequent transformation. The overall synthetic workflow can be summarized as follows:

G A Starting Materials (e.g., Ethyl 2-amino-2-cyanoacetate) B Step 1: Imidazole Ring Formation (Cyclization) A->B Reagents for cyclization C Intermediate: Ethyl 5-amino-1H-imidazole-4-carboxylate B->C D Step 2: Diazotization & Sandmeyer Reaction C->D 1. NaNO2, HCl 2. CuCl E Final Product: This compound D->E

Figure 1: High-level workflow for the synthesis of the target compound.

This guide will dissect each stage of this pathway, providing the technical depth required for successful laboratory execution.

Pathway 1: The Primary Synthetic Route via 5-Aminoimidazole Precursor

This pathway is the workhorse for producing this compound due to its reliability and scalability. It is divided into two distinct, high-yielding chemical operations.

Step 1: Synthesis of Ethyl 5-Amino-1H-imidazole-4-carboxylate

The initial objective is to construct the core imidazole heterocycle. Several methods exist for imidazole synthesis, often involving cyclization reactions.[2][3] A common and effective approach starts from ethyl 2-amino-2-cyanoacetate, which serves as a versatile C4-C5 building block.[4]

Scientific Principle & Rationale: This synthesis involves the construction of the imidazole ring from acyclic precursors. The reaction typically proceeds by reacting ethyl 2-amino-2-cyanoacetate with a formylating agent or an equivalent C2 source, followed by cyclization. The amino group at C5 is derived directly from the starting aminocyanoacetate, positioning it perfectly for the subsequent Sandmeyer reaction.

Detailed Experimental Protocol:

  • Reagents:

    • Ethyl 2-amino-2-cyanoacetate oxalate salt

    • Triethyl orthoformate

    • Ammonia solution (concentrated) or Ammonium acetate

    • Ethanol

  • Procedure:

    • A mixture of ethyl 2-amino-2-cyanoacetate oxalate salt and triethyl orthoformate in ethanol is heated at reflux. This step forms an ethoxymethyleneamino intermediate.

    • After cooling, the reaction mixture is treated with a concentrated ammonia solution. The introduction of ammonia facilitates the cyclization and formation of the imidazole ring.

    • The reaction is stirred at room temperature or gently heated until thin-layer chromatography (TLC) indicates the consumption of the intermediate.

    • Upon completion, the reaction mixture is cooled, and the product, ethyl 5-amino-1H-imidazole-4-carboxylate, often precipitates as a solid.

    • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an appropriate solvent like ethanol or water.

Data Summary:

ParameterValue/ConditionRationale
Key Reagents Ethyl 2-amino-2-cyanoacetate, Triethyl orthoformateProvides the N-C4-C5-ester backbone and the C2 carbon, respectively.
Solvent EthanolGood solvent for reactants and facilitates reflux conditions.
Reaction Temp. Reflux, then Room Temp.Initial heating drives the formation of the intermediate; subsequent cyclization proceeds at a lower temperature.
Typical Yield 70-85%This is a generally high-yielding cyclization.
Step 2: Conversion to this compound via Sandmeyer Reaction

This step is the critical transformation where the 5-amino group is replaced by a chloro atom. The Sandmeyer reaction is a classic, powerful method for converting aromatic amines into aryl halides via a diazonium salt intermediate.[5][6] It is renowned for its reliability and broad applicability.[7]

Scientific Principle & Rationale: The reaction proceeds in two stages within the same pot:

  • Diazotization: The primary amino group of the imidazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.[8] Low temperature is crucial to prevent the premature decomposition of this unstable intermediate.

  • Substitution: The diazonium salt is then reacted with a copper(I) chloride (CuCl) solution. The copper(I) species catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and generating an aryl radical, which then abstracts a chlorine atom from a copper(II) species to form the final product.[9]

G cluster_0 Diazotization (0-5 °C) cluster_1 Sandmeyer Reaction Aminoimidazole Ethyl 5-amino-1H- imidazole-4-carboxylate Diazonium Salt Diazonium Salt Aminoimidazole->Diazonium Salt NaNO2 HCl Aryl Radical + N2 Aryl Radical + N2 Diazonium Salt->Aryl Radical + N2 Cu(I) (catalyst) -e- Chloroimidazole Ethyl 5-chloro-1H- imidazole-4-carboxylate Aryl Radical + N2->Chloroimidazole Cu(II)-Cl Regenerates Cu(I)

Figure 2: Mechanism overview of the Sandmeyer reaction step.

Detailed Experimental Protocol:

  • Reagents:

    • Ethyl 5-amino-1H-imidazole-4-carboxylate (from Step 1)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Chloride (CuCl)

    • Deionized Water

    • Ethyl Acetate (for extraction)

  • Equipment:

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Thermometer

    • Dropping funnel

    • Ice-water bath

  • Procedure:

    • Diazotization:

      • Ethyl 5-amino-1H-imidazole-4-carboxylate is suspended in a mixture of concentrated HCl and water in the reaction flask.

      • The mixture is cooled to 0–5 °C using an ice-water bath with vigorous stirring. Maintaining this temperature is critical.

      • A solution of sodium nitrite in water is prepared and added dropwise to the suspension via the dropping funnel, ensuring the temperature does not rise above 5 °C.

      • The reaction is stirred for an additional 30-60 minutes at 0–5 °C after the addition is complete to ensure full formation of the diazonium salt.

    • Sandmeyer Reaction:

      • In a separate flask, a solution of copper(I) chloride in concentrated HCl is prepared.

      • The cold diazonium salt solution is slowly added to the CuCl solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

      • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

    • Work-up and Purification:

      • The reaction mixture is cooled to room temperature and extracted several times with ethyl acetate.

      • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

      • The solvent is removed under reduced pressure to yield the crude product.

      • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Summary:

ParameterValue/ConditionRationale
Diazotization Temp. 0–5 °CPrevents decomposition of the unstable diazonium salt.[8]
Acid Hydrochloric Acid (HCl)Serves as the proton source for nitrous acid formation and as the chloride source.
Catalyst Copper(I) Chloride (CuCl)Essential for the radical-mediated substitution of the diazonium group.[5]
Reaction Temp. 0 °C to 60 °CInitial low temperature for stability, followed by heating to drive the reaction to completion.
Typical Yield 60-80%The Sandmeyer reaction is generally efficient for this type of transformation.

Alternative Synthetic Considerations

While the primary pathway is robust, other strategies can be considered, particularly for analog synthesis.

  • Direct Chlorination: It is sometimes possible to directly chlorinate an imidazole ring. For example, using N-chlorosuccinimide (NCS) on an activated imidazole-2-carboxylate has been reported.[10] Applying this to the 4-carboxylate parent would require careful optimization to control regioselectivity and prevent over-chlorination.

  • Cyclization with Chlorinated Precursors: An alternative approach involves building the imidazole ring from starting materials that already contain the necessary chlorine atom. For instance, a reaction involving ethyl 2-chloro-3-oxobutanoate could potentially be adapted to form the desired scaffold, though this route is less common for this specific target.[11][12]

Purification and Characterization

Verifying the identity and purity of the final product is paramount.

  • Purification:

    • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is effective for removing impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield highly pure material.

  • Characterization:

    • ¹H and ¹³C NMR: Provides definitive structural confirmation by showing the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns consistent with the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.

    • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H, C=O (ester), and C-Cl bonds.

Safety and Handling Precautions

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and should be kept in solution and handled with extreme care. All operations should be conducted behind a safety shield.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents: Organic solvents like ethyl acetate and ethanol are flammable. Ensure all heating is done using a heating mantle or water bath, with no open flames.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process starting with the formation of ethyl 5-amino-1H-imidazole-4-carboxylate, followed by a copper(I)-catalyzed Sandmeyer reaction. This pathway is well-established, high-yielding, and scalable, making it the preferred choice for both academic research and industrial applications. Careful control of reaction parameters, particularly temperature during the diazotization step, is critical for success. The resulting product is a versatile intermediate, poised for further elaboration in the development of novel therapeutic agents.

References

A Comprehensive Technical Guide to Ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 5-chloro-1H-imidazole-4-carboxylate

This compound, identified by the CAS Number 76182-29-1 , is a halogenated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1][2][3][4] Its imidazole core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions. The presence of a chlorine atom and an ethyl carboxylate group at strategic positions on the imidazole ring imparts unique physicochemical properties and offers versatile handles for synthetic elaboration. This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable building block, offering insights for its effective utilization in research and development.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of this compound is paramount for its handling, reaction optimization, and application. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 76182-29-1[1][2][3][4]
Molecular Formula C6H7ClN2O2[1][3]
Molecular Weight 174.59 g/mol [1][2][3]
Physical Form Solid or liquid[2]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[2][3]
InChI Key FHMKYTDEGLFVSL-UHFFFAOYSA-N[1][2]

Calculated Physicochemical Properties:

PropertyValueSource(s)
Number of Heavy Atoms 11[1]
Number of Rotatable Bonds 3[1]
Number of H-bond Acceptors 3[1]
Number of H-bond Donors 1[1]
Topological Polar Surface Area (TPSA) 62.9 Ų[1]

These properties suggest a molecule with moderate polarity and the potential for hydrogen bonding, which are crucial for its interaction with biological targets. Its stability under controlled storage conditions ensures its viability for use in multi-step synthetic campaigns.

Synthesis Methodologies: A Strategic Overview

The synthesis of substituted imidazole-4-carboxylates can be approached through various strategies. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, established methods for analogous structures provide a robust framework for its preparation.

Conceptual Synthetic Workflow

A plausible and efficient approach to synthesize this compound involves the chlorination of a suitable imidazole precursor. A general workflow is depicted in the diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_imidazole Ethyl 1H-imidazole-4-carboxylate reaction_step Electrophilic Chlorination start_imidazole->reaction_step chlorinating_agent Chlorinating Agent (e.g., NCS) chlorinating_agent->reaction_step final_product This compound reaction_step->final_product

Caption: Conceptual workflow for the synthesis of this compound.

Key Experimental Considerations and Protocol

Drawing from methodologies for similar transformations, a representative protocol for the chlorination of an imidazole ring system is outlined below. This protocol is based on the general principles of electrophilic halogenation of electron-rich heterocyclic systems.

Protocol: Electrophilic Chlorination of Ethyl 1H-imidazole-4-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl 1H-imidazole-4-carboxylate in a suitable anhydrous solvent (e.g., dimethylformamide or N-methylpyrrolidone).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon to maintain an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of N-chlorosuccinimide (NCS) in the same solvent to the reaction mixture. The addition should be dropwise to control the reaction temperature. The use of an organic acid like acetic acid or trifluoroacetic acid can enhance the electrophilicity of the chlorinating agent.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices:

  • Anhydrous Conditions: The exclusion of water is critical to prevent side reactions and decomposition of the reagents.

  • Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the reaction and to minimize the formation of byproducts.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of sensitive reagents and intermediates.

  • Slow Addition of Reagent: Gradual addition of the chlorinating agent ensures better control over the reaction and prevents localized overheating.

Applications in Medicinal Chemistry and Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.

Role as a Key Building Block

The chloro and ester functionalities on the imidazole ring are prime sites for further chemical modifications, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. This is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Applications cluster_applications Potential Therapeutic Areas imidazole_core This compound antihypertensive Antihypertensives (e.g., Olmesartan analogs) imidazole_core->antihypertensive Intermediate in Synthesis antiviral Antivirals (e.g., HIV Integrase Inhibitors) imidazole_core->antiviral Scaffold for Development anticancer Anticancer Agents imidazole_core->anticancer Building Block for Novel Compounds

Caption: Potential applications of this compound in drug discovery.

Examples of Therapeutic Relevance
  • Antihypertensive Agents: The imidazole ring is a key component of angiotensin II receptor blockers (ARBs) like Olmesartan.[6] this compound can serve as a precursor for the synthesis of analogs of such drugs, where the chlorine atom can be displaced or the ester group can be modified to modulate the pharmacological properties.

  • Antiviral Therapies: Substituted imidazoles have been investigated as inhibitors of viral enzymes. For instance, diaryl-1H-imidazole-4-carboxylates have been designed and synthesized as potential inhibitors of the interaction between HIV-1 integrase and LEDGF/p75.[7]

  • Anticancer Drug Development: The imidazole nucleus is present in several anticancer agents. Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, which can be conceptually derived from the chloro-analog, have shown significant antiproliferative potential against various human cancer cell lines.[8]

Safety and Handling: A Critical Assessment

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

  • Signal Word: Danger[2]

  • Pictogram: GHS06 (Skull and crossbones)[2]

  • Hazard Statements:

    • H301: Toxic if swallowed[2]

    • H311: Toxic in contact with skin[2]

    • H331: Toxic if inhaled[2]

Precautionary Measures and First Aid:

Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2][9]
P264 Wash skin thoroughly after handling.[2][9]
P270 Do not eat, drink or smoke when using this product.[2][9]
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][9]
P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[2][9]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][9]
P405 Store locked up.[2][9]
P501 Dispose of contents/container to an approved waste disposal plant.[2][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or with poor ventilation.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its strategic substitution pattern provides a versatile platform for medicinal chemists to design and create new molecular entities with desired biological activities. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the pursuit of innovative drug discovery.

References

A Systematic Approach to the Structural Elucidation of Ethyl 5-Chloro-1H-imidazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its versatile biological activity.[1][2] Consequently, the precise and unambiguous structural characterization of novel imidazole derivatives is a critical task in drug discovery and development. This guide presents a comprehensive, field-proven workflow for the structural elucidation of a specific target molecule: ethyl 5-chloro-1H-imidazole-4-carboxylate. Moving beyond a simple recitation of techniques, this document details the strategic application and causal logic behind a multi-pronged analytical approach, integrating High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each step is designed to be a self-validating component of a holistic analytical system, ensuring the highest degree of confidence in the final structural assignment.

Foundational Analysis: Unveiling the Molecular Formula via HRMS

Expertise & Rationale: The first and most fundamental question in elucidating any unknown structure is its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides mass measurements with accuracies in the parts-per-million (ppm) range, enabling the confident determination of a unique molecular formula. For our target, this step is also crucial to confirm the presence of chlorine, leveraging its characteristic isotopic signature.

Predicted High-Resolution Mass Spectrometry Data

The expected molecular formula is C₆H₇ClN₂O₂. The presence of one chlorine atom will result in a distinctive M+2 isotopic peak (from the ³⁷Cl isotope) with an intensity approximately one-third of the monoisotopic (M, from ³⁵Cl) peak.

ParameterTheoretical ValueExpected Observation
Molecular Formula C₆H₇ClN₂O₂C₆H₇ClN₂O₂
Monoisotopic Mass [M+H]⁺ 191.0245Measured m/z within ± 5 ppm
Isotopic Peak [M+2+H]⁺ 193.0216Present
[M+H]⁺ : [M+2+H]⁺ Ratio ~3 : 1~3 : 1

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard immediately prior to analysis.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Acquire data in positive ion mode. The ESI process will protonate the molecule, yielding the [M+H]⁺ ion.

  • Data Analysis: Analyze the resulting spectrum to identify the monoisotopic peak and its corresponding M+2 peak. Use the instrument's software to calculate the exact mass and determine the elemental composition, comparing the measured mass to the theoretical value for C₆H₇ClN₂O₂.

Mapping the Skeleton: 1D NMR Spectroscopic Analysis

Expertise & Rationale: With the molecular formula established, NMR spectroscopy is employed to map the carbon-hydrogen framework. ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT), identifies all unique carbon environments and classifies them by the number of attached protons.

Predicted ¹H and ¹³C NMR Data

Based on known substituent effects in imidazole rings and related esters, we can predict the approximate chemical shifts and multiplicities for the target structure.[3][4] The electron-withdrawing nature of the chlorine atom at C5 and the carboxylate group at C4 will significantly influence the chemical environment.

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
¹H -O-CH₂ -CH₃~4.3Quartet (q)2H
-O-CH₂-CH₃ ~1.3Triplet (t)3H
C2-H ~7.8Singlet (s)1H
N1-H ~12-13Broad Singlet (br s)1H
¹³C C =O~162C-
C 5-Cl~125C-
C 2-H~138CH-
C 4-COOEt~135C-
-O-CH₂ -CH₃~61CH₂-
-O-CH₂-CH₃ ~14CH₃-

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for imidazoles to clearly observe the exchangeable N-H proton.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • DEPT-135 Acquisition: Perform a DEPT-135 experiment. In the resulting spectrum, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) will be absent.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).

Assembling the Pieces: Connectivity Analysis with 2D NMR

Expertise & Rationale: While 1D NMR provides the list of parts, 2D NMR shows how they are connected. This is the most crucial phase for unambiguously confirming the specific isomer. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment here, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece together the entire molecular puzzle.

Workflow for Structural Assembly

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity H_Signals ¹H Signals (CH₂, CH₃, C2-H, N-H) COSY COSY (¹H-¹H Correlation) H_Signals->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H_Signals->HSQC HMBC HMBC (¹H-¹³C Long-Range) H_Signals->HMBC C_Signals ¹³C Signals (C=O, C2, C4, C5, CH₂, CH₃) C_Signals->HSQC C_Signals->HMBC Structure Confirmed Structure This compound COSY->Structure Confirms Ethyl Fragment HSQC->Structure Links Protons to Carbons HMBC->Structure Assembles Full Skeleton

Caption: 2D NMR workflow for structural assembly.

Key Expected 2D NMR Correlations:

  • COSY (¹H-¹H Correlation): A definitive cross-peak will be observed between the ethyl group's -CH₂- quartet and its -CH₃ triplet, confirming this spin system.

  • HSQC (¹H-¹³C Direct Correlation): This experiment will connect protons to their directly attached carbons:

    • The -CH₂- protons (~4.3 ppm) will correlate to the -CH₂- carbon (~61 ppm).

    • The -CH₃ protons (~1.3 ppm) will correlate to the -CH₃ carbon (~14 ppm).

    • The C2-H proton (~7.8 ppm) will correlate to the C2 carbon (~138 ppm).

  • HMBC (¹H-¹³C Long-Range Correlation): This is the definitive experiment for confirming the substitution pattern.

    • Ethyl to Carbonyl: The -CH₂- protons will show a strong correlation to the ester C=O carbon (~162 ppm), confirming the ethyl ester functionality.

    • Ethyl to Ring: The -CH₂- protons will also correlate to the C4 carbon (~135 ppm), anchoring the ester group to the imidazole ring at position 4.

    • C2-H to Ring Carbons: The C2-H proton will show critical correlations to both C4 (~135 ppm) and C5 (~125 ppm), unambiguously establishing the connectivity of the imidazole ring.

    • N1-H to Ring Carbons: The N-H proton will show correlations to C2 (~138 ppm) and C5 (~125 ppm), further confirming the ring structure.

G cluster_hmbc Key HMBC Correlations mol H_CH2 CH₂ Protons C_CO C=O Carbon H_CH2->C_CO 2J C_C4 C4 Carbon H_CH2->C_C4 3J H_C2H C2-H Proton H_C2H->C_C4 2J C_C5 C5 Carbon H_C2H->C_C5 3J

Caption: Key HMBC correlations for structure confirmation.

Experimental Protocol: 2D NMR

  • Setup: Use the same sample prepared for 1D NMR.

  • Acquisition: Run a standard suite of 2D experiments (e.g., gradient-selected, phase-sensitive COSY, HSQC, and HMBC). These experiments take longer than 1D scans, ranging from 30 minutes to several hours depending on the sample concentration and desired resolution.

  • Data Processing: Process the 2D data to generate contour plots. Analyze the cross-peaks to establish the correlations outlined above.

Corroborative Evidence: Functional Group Analysis by IR Spectroscopy

Expertise & Rationale: Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. While NMR and MS determine the atomic connectivity, IR serves as an excellent orthogonal technique to validate the presence of the ester carbonyl (C=O), the N-H bond, and C-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000N-H StretchImidazole N-H
~2980-2850C-H StretchEthyl group C-H
~1720-1700C=O StretchEster Carbonyl
~1600-1450C=N, C=C StretchImidazole Ring
~800-600C-Cl StretchAryl Halide

Reference for general IR ranges.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Analysis: Identify the key absorption bands and compare them to the predicted frequencies to confirm the presence of the expected functional groups.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from multiple orthogonal techniques. HRMS provides the exact molecular formula (C₆H₇ClN₂O₂). 1D NMR identifies the essential fragments (an ethyl group, an imidazole C-H, and an N-H). IR spectroscopy confirms the key functional groups (N-H, C=O, C-Cl). Finally, 2D NMR, particularly the HMBC experiment, serves as the ultimate arbiter, unequivocally connecting these fragments to form the final, validated structure. This systematic workflow ensures the highest level of scientific rigor and confidence, a non-negotiable standard in the field of drug development.

References

ethyl 5-chloro-1H-imidazole-4-carboxylate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted imidazole, a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development. The imidazole ring is a core structural motif in numerous pharmaceuticals, valued for its ability to engage in various biological interactions.[1] Accurate and comprehensive characterization of novel imidazole derivatives is the bedrock upon which reliable research is built. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. They provide an unambiguous structural confirmation, assess purity, and offer insights into the molecule's electronic and chemical properties.

This guide serves as a detailed technical resource on the spectroscopic profile of this compound. As a self-validating framework, it moves beyond a mere listing of data, explaining the causal relationships between the molecular structure and its spectral output. The protocols and interpretations provided are grounded in established scientific principles to ensure trustworthiness and applicability in a laboratory setting.

Molecular Structure and Electronic Profile

To interpret the spectroscopic data, one must first understand the molecule's structure and the interplay of its functional groups. The molecule consists of a central imidazole ring substituted with a chlorine atom at position 5 and an ethyl carboxylate group at position 4.

Figure 2. ATR-IR Spectroscopy Workflow Start Place small amount of solid sample on ATR crystal Press Lower press arm to ensure good contact with crystal Start->Press Clean Clean ATR crystal with appropriate solvent (e.g., isopropanol) Background Acquire background spectrum of clean, empty crystal Clean->Background Background->Start Acquire Acquire sample spectrum Press->Acquire Process Process data (baseline correction, peak identification) Acquire->Process Figure 3. Predicted ESI-MS Fragmentation Parent [C₆H₇ClN₂O₂]⁺ m/z = 186/188 Frag1 [C₄H₂ClN₂O]⁺ m/z = 141/143 Parent->Frag1 - •OC₂H₅ Frag2 [C₃H₂ClN₂]⁺ m/z = 101/103 Frag1->Frag2 - CO Figure 4. Integrated Spectroscopic Validation Workflow cluster_synth Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirm Confirmation Synth Chemical Synthesis of Target Compound Purify Purification (e.g., Recrystallization, Chromatography) Synth->Purify MS Mass Spectrometry (Verify Molecular Weight & Cl presence) Purify->MS Step 1 IR IR Spectroscopy (Confirm Functional Groups: C=O, N-H) MS->IR Step 2 NMR NMR (¹H & ¹³C) (Elucidate C-H Framework & Connectivity) IR->NMR Step 3 Confirm Structure Confirmed NMR->Confirm Final Validation

References

An In-depth Technical Guide to the Solubility of Ethyl 5-chloro-1H-imidazole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] Ethyl 5-chloro-1H-imidazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, presents a case study in the essential solubility assessments required during drug development.[3][4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound in various organic solvents. The methodologies detailed herein are grounded in established principles and are designed to ensure scientific rigor and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone for formulation development, as it directly influences the rate and extent of drug absorption in the body.[1][5] Poor solubility can lead to erratic absorption, diminished bioavailability, and ultimately, therapeutic failure.[1][6] For intermediates like this compound, knowledge of its solubility in organic solvents is crucial for purification, reaction optimization, and the preparation of precursors for further chemical synthesis. This guide will delve into the theoretical underpinnings of solubility and provide a practical, step-by-step approach to its experimental determination and analysis.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key factors influencing solubility include:

  • Polarity: The presence of a chloro group, an imidazole ring, and a carboxylate ester in this compound imparts a degree of polarity to the molecule. Polar solvents, such as alcohols and acetonitrile, are generally more effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding.[7]

  • Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptors (N), while the carboxylate group has hydrogen bond acceptors (C=O, O-Et). Solvents capable of hydrogen bonding, like methanol and ethanol, are likely to exhibit good solvent properties for this compound.

  • Molecular Size and Shape: The relatively small and planar structure of the imidazole ring facilitates its interaction with solvent molecules.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. However, this relationship must be determined experimentally for each solute-solvent system.

A comprehensive understanding of these factors allows for a rational selection of solvents for solubility screening and subsequent formulation development.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is best determined using the shake-flask method, which is considered the gold standard for its accuracy and reliability.[8] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent Combine in vial equilibration Shake at Constant Temperature (e.g., 24-48 hours) prep_solvent->equilibration centrifugation Centrifuge to Pellet Undissolved Solid equilibration->centrifugation filtration Filter Supernatant (0.45 µm PTFE filter) centrifugation->filtration dilution Dilute Saturated Solution filtration->dilution hplc_analysis Quantify by HPLC dilution->hplc_analysis

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Accurately add a known volume of each organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5][9] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, which is indicated by a constant concentration in the supernatant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm PTFE syringe filter to remove any undissolved particles.[10]

    • Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.[10][11][12]

Typical HPLC Method Parameters:

  • Column: A reversed-phase column (e.g., C18) is generally suitable for this type of compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The specific composition should be optimized to achieve good peak shape and retention time for this compound.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Injection Volume: A consistent volume (e.g., 10 µL) should be injected for all standards and samples.

Calibration Curve: A calibration curve must be prepared using standard solutions of this compound of known concentrations.[11] This curve is used to determine the concentration of the compound in the diluted saturated solutions based on their peak areas.

Data Analysis and Interpretation

The solubility of this compound in each solvent is calculated from the concentration of the diluted saturated solution, taking into account the dilution factor. The results should be reported in standard units such as mg/mL or mol/L.

Tabulation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized table.

Organic SolventDielectric ConstantPolarity IndexSolubility (mg/mL) at 25 °C
Methanol32.75.1Experimental Value
Ethanol24.54.3Experimental Value
Acetonitrile37.55.8Experimental Value
Ethyl Acetate6.024.4Experimental Value
Dichloromethane9.083.1Experimental Value
Toluene2.382.4Experimental Value
Hexane1.880.1Experimental Value
Interpreting Solubility Trends

The relationship between solvent properties and the solubility of this compound can be visualized to gain deeper insights.

solubility_factors cluster_solute This compound cluster_solvent Organic Solvents solute Polarity H-bond Donors/Acceptors solubility Solubility solute->solubility Intermolecular Forces polar_aprotic Polar Aprotic (e.g., Acetonitrile) polar_aprotic->solubility Dipole-Dipole polar_protic Polar Protic (e.g., Methanol) polar_protic->solubility Strong H-bonding Dipole-Dipole nonpolar Nonpolar (e.g., Toluene) nonpolar->solubility Weak van der Waals

References

discovery and history of ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-chloro-1H-imidazole-4-carboxylate: Discovery, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented in historical literature, its emergence is intrinsically linked to the rich history of imidazole synthesis and the strategic use of halogenation in drug design. This document traces the logical evolution of its synthesis from classical methods to modern protocols and explores its applications in the development of novel therapeutics.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a substituted imidazole derivative featuring a chlorine atom at the C5 position and an ethyl carboxylate group at the C4 position. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. The introduction of a chloro-substituent and an ester functional group provides chemists with versatile handles for molecular modification, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. The chlorine atom, in particular, can significantly enhance a molecule's lipophilicity and metabolic stability, and can act as a key interaction point with biological targets.[1][2]

Historical Context: The Dawn of Imidazole Chemistry

The story of this compound begins with the foundational discoveries in imidazole synthesis.

The First Imidazole Synthesis: The Debus Method

In 1858, Heinrich Debus first synthesized the parent imidazole ring (then called glyoxaline) by reacting glyoxal, formaldehyde, and ammonia.[3][4] This reaction, while foundational, offered limited control over substitution patterns.

Classical Routes to Substituted Imidazoles

Over the following decades, several named reactions were developed that provided more systematic access to substituted imidazoles, laying the groundwork for the eventual synthesis of molecules like this compound.

  • Radiszewski Synthesis: This method involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia to form tri-substituted imidazoles.[3][5]

  • Wallach Synthesis: First described by Otto Wallach, this reaction treats N,N'-disubstituted oxamides with phosphorus pentachloride to produce chloroimidazoles, which are then reduced.[3][4][5] This represents one of the earliest methods for introducing a chlorine atom onto the imidazole ring.[5]

  • Marckwald Synthesis: This is a particularly relevant method for the synthesis of the imidazole-4-carboxylate core. It involves the cyclization of an α-amino ketone or α-amino aldehyde with a cyanate or, more commonly, a thiocyanate.[3][4][5] The resulting 2-mercaptoimidazole can then be desulfurized to yield the target imidazole.[5]

Plausible Synthetic Evolution of this compound

The synthesis of this molecule can be logically dissected into two key stages: the formation of the ethyl imidazole-4-carboxylate core and the subsequent chlorination.

Part A: Formation of the Ethyl 1H-imidazole-4-carboxylate Core

A likely early and scalable approach to the core structure is a variation of the Marckwald synthesis . This would involve the reaction of an α-amino carbonyl compound with potassium thiocyanate. For the 4-carboxylate derivative, the starting material would be diethyl 2-aminomalonate.

A modern adaptation of this principle is outlined in several patents, where ethyl acetamidoacetate is used as a starting material, which cyclizes with potassium thiocyanate to form ethyl 2-mercapto-1H-imidazole-4-carboxylate. The mercapto group is then removed via oxidative desulfurization.[6][7]

Marckwald_Synthesis start Diethyl 2-aminomalonate intermediate Ethyl 2-mercapto-1H- imidazole-4-carboxylate start->intermediate Cyclization reagent1 Potassium Thiocyanate (KSCN) product Ethyl 1H-imidazole-4-carboxylate intermediate->product Desulfurization reagent2 Oxidative Desulfurization (e.g., H2O2, HNO3)

Caption: Plausible Marckwald-type synthesis of the imidazole-4-carboxylate core.

Part B: Introduction of the Chloro Substituent

The chlorination of the imidazole ring is a crucial step. The imidazole ring is susceptible to electrophilic substitution, but the presence of the two nitrogen atoms complicates regioselectivity. Chlorination of an unsubstituted imidazole often results in a mixture of products, with the 4- and 5-positions being reactive.[8]

A highly effective and regioselective method for introducing a chlorine atom onto an imidazole ring is through the use of N-Chlorosuccinimide (NCS) . A patent for the synthesis of the analogous ethyl 4-chloro-1H-imidazole-2-carboxylate details a one-step chlorination of the parent ester using NCS in the presence of an organic acid at low temperatures.[9] This approach offers high yield and good control, preventing over-chlorination.

Chlorination_Step start Ethyl 1H-imidazole-4-carboxylate product Ethyl 5-chloro-1H- imidazole-4-carboxylate start->product Electrophilic Chlorination reagent N-Chlorosuccinimide (NCS) Organic Acid, Low Temp.

Caption: Regioselective chlorination using N-Chlorosuccinimide (NCS).

Modern Synthetic Protocols

Contemporary organic synthesis offers more streamlined and efficient routes. One-pot methodologies and novel reagents have become commonplace.

Exemplary Modern Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate via Desulfurization

  • To a solution of ethyl 2-mercapto-1H-imidazole-4-carboxylate (1 equivalent) in ethanol, add a catalytic amount of a tungsten-based catalyst (e.g., sodium tungstate).[6][10]

  • Slowly add 30% hydrogen peroxide (excess) to the mixture at a controlled temperature (e.g., 70°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction and adjust the pH to ~8 with a base like sodium bicarbonate to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield ethyl 1H-imidazole-4-carboxylate.[6]

Step 2: Chlorination with N-Chlorosuccinimide (NCS)

  • Dissolve ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a catalytic amount of an organic acid (e.g., acetic acid or trifluoroacetic acid).

  • Cool the mixture to a low temperature (e.g., -5 to 0°C).[9]

  • Slowly add a solution of N-Chlorosuccinimide (1 to 1.1 equivalents) in DMF dropwise.

  • Allow the reaction to stir at low temperature for several hours until TLC analysis indicates the completion of the reaction.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The chloro- and ester-moieties allow for diverse chemical modifications, such as N-alkylation, amide bond formation, and cross-coupling reactions.

  • Anticancer Agents: The imidazole core is a key feature in many kinase inhibitors. Chloro-substituted imidazoles have been investigated for their potential to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[11][12]

  • Antihypertensive Drugs: Imidazole derivatives are prominent in the treatment of hypertension. For example, losartan, an angiotensin II receptor antagonist, contains an imidazole ring. The synthesis of novel N-substituted-2-butyl-4-chloro-1H-imidazole derivatives has been explored for their potential as Angiotensin-Converting Enzyme (ACE) inhibitors.

  • Antiviral and Antifungal Agents: The imidazole ring is the core structure in many antifungal drugs (e.g., clotrimazole, miconazole). The unique electronic properties conferred by the chlorine atom can be exploited to develop new antiviral and antifungal compounds.[4]

Summary of Synthetic Strategies

Strategy Method Key Reagents Era Notes
Imidazole Core Synthesis Debus SynthesisGlyoxal, Formaldehyde, AmmoniaClassicalFoundational, but limited control.[3][4]
Marckwald Synthesisα-amino carbonyl, KSCN, Oxidizing agentClassical/ModernVersatile for substituted imidazoles.[3]
van Leusen SynthesisAldimine, TosMICModernGood for 1,4,5-trisubstituted imidazoles.[13]
Chlorination Wallach SynthesisN,N'-dialkyloxamides, PCl5ClassicalEarly method for chloroimidazoles.[3][5]
Electrophilic ChlorinationN-Chlorosuccinimide (NCS)ModernHigh regioselectivity and yield.[9]
Deoxygenative ChlorinationImidazole N-oxide, Oxalyl chlorideModernEfficient for 2-chloroimidazoles.[14]

Conclusion

This compound stands as a testament to the cumulative progress in heterocyclic chemistry. While its specific "discovery" is not marked by a single event, its synthesis is a logical outcome of over a century of research into the construction and functionalization of the imidazole ring. From the classical syntheses of Debus and Marckwald to modern, highly selective chlorination techniques, the ability to produce this molecule efficiently has made it a valuable tool for medicinal chemists. Its continued use in the design of novel kinase inhibitors, antihypertensives, and other therapeutic agents ensures its relevance in the ongoing quest for new and more effective medicines.

References

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Core Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive technical exploration into the latent biological activities of ethyl 5-chloro-1H-imidazole-4-carboxylate. The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the quest for novel therapeutics.[1] This guide will dissect the potential of a specific, yet under-explored derivative, this compound, by examining the biological activities of its close analogs and proposing a roadmap for its systematic evaluation. We will delve into its potential as an anticancer agent, its prospects in antimicrobial applications, and its capacity for enzyme inhibition, all while being grounded in the principles of structure-activity relationships and rigorous experimental validation.

The Imidazole Scaffold: A Foundation for Diverse Bioactivity

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a vast array of biologically active compounds.[1] Its prevalence in nature, from the amino acid histidine to the purine bases of DNA, underscores its fundamental role in biological processes. In medicinal chemistry, the imidazole ring is prized for its ability to act as a proton donor and acceptor, its capacity for metal chelation, and its participation in hydrogen bonding and π-π stacking interactions.[1] These features allow imidazole-containing molecules to bind with high affinity to a wide range of biological targets, including enzymes and receptors.

The biological profile of an imidazole derivative is profoundly influenced by the nature and position of its substituents.[2] Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] The introduction of a chlorine atom at the C5 position of the imidazole ring, as in our subject compound, is expected to significantly alter its electronic distribution and lipophilicity, thereby influencing its interaction with biological targets.

Potential Anticancer Activity: A Promising Avenue of Investigation

While direct studies on the anticancer properties of this compound are not yet available in the public domain, compelling evidence from closely related analogs suggests this is a highly promising area for investigation.

Evidence from an Amino-Substituted Analog

A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed significant antiproliferative potential.[4] Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated potent cytotoxic effects against human cervical (HeLa) and colon (HT-29) cancer cell lines.[4] This analog was found to inhibit tumor cell colony formation and migration, and importantly, to induce apoptosis.[4] The mechanism of action was linked to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4]

This finding is of paramount importance as it establishes the ethyl imidazole-4-carboxylate core as a viable scaffold for the development of novel anticancer agents. The presence of the electron-donating amino group at the C5 position in the studied analog likely contributes to its activity. The substitution of this with an electron-withdrawing chloro group in our compound of interest presents an intriguing question for structure-activity relationship (SAR) studies.

The Role of Imidazole-4-carboxamides in Combination Therapy

Further supporting the potential of the imidazole-4-carboxylate scaffold in oncology, a study on imidazole-4-carboxamide, a related structure, has shown its ability to enhance the efficacy of the conventional chemotherapeutic agent cisplatin in a melanoma model.[2] This suggests that this compound could not only possess intrinsic anticancer activity but also act as a chemosensitizer, improving the therapeutic outcomes of existing cancer treatments.

Proposed Experimental Workflow for Anticancer Evaluation

To systematically evaluate the anticancer potential of this compound, a multi-tiered experimental approach is recommended.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation (if promising in vitro results) A Compound Synthesis & Characterization B Cell Viability Assay (MTT/XTT) (e.g., HeLa, HT-29, A549) A->B C IC50 Determination B->C D Apoptosis Assay (Annexin V/PI Staining) C->D F Colony Formation Assay C->F G Wound Healing/Migration Assay C->G H Xenograft Mouse Model C->H Lead Compound Selection E Cell Cycle Analysis (Flow Cytometry) D->E I Tumor Growth Inhibition Studies H->I J Toxicity and Pharmacokinetic Analysis I->J

Caption: Proposed workflow for the evaluation of anticancer activity.

Detailed Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, HT-29, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Antimicrobial Potential: A More Cautious Outlook

The imidazole nucleus is a component of several clinically used antimicrobial agents.[5] However, the available evidence for the antimicrobial potential of the this compound scaffold warrants a more circumspect approach.

Insights from a Sulfonyl Derivative

A study on 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, a derivative of our core structure, showed no in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[6] The tested organisms included methicillin-susceptible and -resistant Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae.[6]

While this negative result for a single derivative does not definitively rule out antimicrobial activity for the parent compound, it suggests that significant structural modifications might be necessary to impart such properties. The bulky sulfonyl-pyrrolidine-carboxamide group may sterically hinder the interaction of the imidazole core with its potential microbial target.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

To conclusively determine the antimicrobial activity of this compound, a standardized microdilution method to determine the Minimum Inhibitory Concentration (MIC) is recommended.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa) and fungal strains (C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Standard antibiotics (e.g., ciprofloxacin, fluconazole) as positive controls

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential as an Enzyme Inhibitor

The imidazole scaffold is a well-known pharmacophore for enzyme inhibition due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding.[7] While no specific enzyme targets have been identified for this compound, the broader class of imidazole derivatives has shown inhibitory activity against various enzymes.

For instance, certain imidazole-based compounds are known to inhibit thromboxane synthase and farnesyltransferase.[8][9] Furthermore, a compound containing an ethyl carboxylate moiety, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, has been identified as an inhibitor of biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria.[10] This suggests that the ethyl carboxylate group can be a key feature for binding to enzyme active sites.

Given the structural features of this compound, it is plausible that it could act as an inhibitor for a range of enzymes. A rational approach to identifying potential targets would involve computational docking studies against a library of enzymes known to be modulated by small molecules, followed by in vitro enzymatic assays for validation.

General Workflow for Enzyme Inhibition Screening

G A Target Selection (e.g., Kinases, Proteases, Metabolic Enzymes) B In Silico Docking Studies A->B C In Vitro Enzymatic Assays B->C D Determination of IC50 and Ki values C->D E Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) D->E

Caption: A general workflow for screening for enzyme inhibition activity.

Summary and Future Directions

This compound represents a chemical entity with significant, yet largely unexplored, potential in drug discovery. Based on the compelling anticancer activity of its close structural analogs, the most promising avenue for investigation lies in its evaluation as an antiproliferative agent. The chloro-substituent at the C5 position offers a key point of differentiation from previously studied compounds and warrants a thorough investigation into its impact on biological activity.

While the immediate prospects for broad-spectrum antimicrobial activity appear less certain based on the available data, a systematic evaluation is still necessary for a conclusive determination. Furthermore, its potential as an enzyme inhibitor remains an open and intriguing question that can be addressed through a combination of computational and experimental approaches.

The path forward for elucidating the full therapeutic potential of this compound is clear: a rigorous and systematic investigation guided by the principles of medicinal chemistry and pharmacology. The experimental workflows and protocols outlined in this guide provide a solid foundation for such an endeavor. The insights gained from these studies will not only define the biological activity of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of imidazole-based therapeutics.

References

ethyl 5-chloro-1H-imidazole-4-carboxylate derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-Chloro-1H-imidazole-4-carboxylate: Synthesis, Derivatives, and Therapeutic Applications

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This guide focuses on a particularly versatile building block: this compound. We will explore its synthesis, the strategic derivatization it enables, and the potent biological activities of its analogs, including groundbreaking applications in oncology and cardiovascular disease. This document serves as a technical resource for researchers and drug development professionals, providing not only established protocols but also the causal reasoning behind key experimental choices, thereby bridging theoretical knowledge with practical application.

The this compound Core

The Imidazole Pharmacophore: A Privileged Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] This structure is amphoteric, meaning it can act as both a weak acid and a weak base. This property is crucial in biological systems, as exemplified by the imidazole side chain of the amino acid histidine, which plays a vital role in the catalytic activity of many enzymes.[1] In drug development, the imidazole core is recognized as an important isostere for other heterocycles and the amide bond, offering improved metabolic stability and pharmacokinetic properties.[1]

Physicochemical Properties and Rationale for Use

This compound (CAS No: 76182-29-1) is a multifunctional building block primed for diverse chemical transformations.[3] Its strategic importance lies in the orthogonal reactivity of its functional groups.

PropertyValueReference
CAS Number 76182-29-1[3]
Molecular Formula C₆H₇ClN₂O₂[3]
Molecular Weight 174.59 g/mol [3]
Appearance Off-white to light yellow powderN/A

The key reactive centers of this molecule are:

  • C5-Chlorine: The chlorine atom is a good leaving group, susceptible to nucleophilic aromatic substitution, enabling the introduction of various functionalities.[4]

  • C4-Ester: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing a handle for extensive derivatization.[4][5]

  • N1-Proton: The acidic proton on the imidazole nitrogen can be readily removed by a base, allowing for N-alkylation or N-arylation to explore structure-activity relationships (SAR) at this position.[4]

This combination of reactive sites makes the scaffold an ideal starting point for constructing large and diverse compound libraries for high-throughput screening.

Synthetic Strategies and Methodologies

The synthesis of the imidazole core can be achieved through various classical methods, such as the Debus or Marckwald synthesis.[2] However, for constructing highly substituted imidazoles like the target scaffold, modern cycloaddition strategies are often more efficient.

Key Synthetic Pathway: Cycloaddition of Imidoyl Chlorides

A robust method for synthesizing 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate.[6] This approach offers a convergent and flexible route to the core structure. The mechanism is thought to proceed through the base-mediated generation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride. Subsequent intramolecular cyclization and tautomerization yield the stable aromatic imidazole ring.[6]

Workflow for Synthesis and Derivatization

The general workflow involves the synthesis of the core imidazole ester, followed by functional group manipulations to generate the final target analogs, such as carboxylic acids or carbohydrazides.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization cluster_2 Part 3: Validation A Acyl Chloride + Aniline B Amide Formation A->B C Imidoyl Chloride Generation (e.g., with PCl5) B->C E Base-Mediated Cycloaddition (e.g., with DBU) C->E D Ethyl Isocyanoacetate D->E F Ethyl 1,5-Diaryl-1H-imidazole- 4-carboxylate Intermediate E->F G Ester Hydrolysis (e.g., LiOH or NaOH) F->G H Hydrazinolysis (e.g., Hydrazine Hydrate) F->H I Target Carboxylic Acid Analog G->I J Target Carbohydrazide Analog H->J K Purification (Column Chromatography) I->K J->K L Structural Characterization (NMR, MS, IR) K->L

Caption: General workflow for the synthesis and derivatization of 1,5-diaryl-1H-imidazole-4-carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate (Representative Protocol)

This protocol is adapted from established methodologies for the synthesis of related imidazole derivatives.[6]

Objective: To synthesize a representative ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediate.

Step 1: Amide Formation

  • Dissolve the desired aniline derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as triethylamine (1.2 eq).

  • Add the corresponding acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous work-up, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Imidoyl Chloride Formation

  • Dissolve the crude amide from Step 1 in a dry, non-polar solvent like toluene.

  • Add phosphorus pentachloride (PCl₅) (1.2 eq) portion-wise at 0 °C.

  • Heat the mixture to reflux (approx. 110 °C) for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and remove the solvent and excess POCl₃ under vacuum. The resulting crude imidoyl chloride is typically used immediately in the next step without further purification.

Step 3: Cycloaddition

  • Dissolve the crude imidoyl chloride in anhydrous acetonitrile.

  • Add ethyl isocyanoacetate (1.1 eq) to the solution.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 1,5-diaryl-1H-imidazole-4-carboxylate.

Step 4: Characterization

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected molecular weight and fragmentation pattern.

Key Derivatives and Their Biological Activities

The this compound scaffold is a launchpad for developing potent therapeutic agents across various disease areas.

Anticancer Agents

A series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have demonstrated significant antiproliferative activity.[7] Specifically, analogs with long alkyl chains at the N-1 position show high potency.

Mechanism of Action: The lead compound, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), was found to induce early apoptosis in HeLa and HT-29 cancer cells.[7] This is achieved through multiple mechanisms, including the inhibition of tumor cell colony formation, anti-tubulin activity, and a dose-dependent reduction of the mitochondrial membrane potential.[7]

G A Imidazole Derivative (e.g., Compound 5e) B Inhibition of Tubulin Polymerization A->B C Disruption of Mitochondrial Membrane Potential A->C D Induction of Early Apoptosis B->D C->D

Caption: Simplified pathway for apoptosis induction by imidazole derivatives.

Quantitative Data: Anticancer Activity

CompoundSubstitutionCell LineIC₅₀ (µM)Reference
5e N-1 dodecylHeLa0.737 ± 0.05[7]
5e N-1 dodecylHT-291.194 ± 0.02[7]
Angiotensin-Converting Enzyme (ACE) Inhibitors

Hypertension is a major risk factor for cardiovascular disease. Imidazole-based drugs like Losartan are already used as antihypertensives.[8] Newly designed N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have shown potent ACE inhibitory activity in vitro.[8]

Design Strategy: The design leverages the known pharmacophore of existing ACE inhibitors, using the imidazole core as a central scaffold to position key binding groups. Molecular docking studies predict that these compounds can fit into the active site of the ACE enzyme, with the N-1 substituent playing a crucial role in binding affinity.[8]

Quantitative Data: ACE Inhibition

CompoundN-1 SubstitutionIC₅₀ (µM)Reference
4b 4-bromophenacyl1.31 ± 0.026[8]
HIV-1 Integrase Interaction Inhibitors

A novel anti-HIV strategy is to inhibit the interaction between the HIV-1 integrase (IN) enzyme and the host protein LEDGF/p75, which is essential for viral replication. Novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides have been synthesized and identified as inhibitors of this protein-protein interaction.[6]

Therapeutic Rationale: By blocking the IN-LEDGF/p75 interaction, these compounds prevent the integration of the viral genome into the host cell's DNA, effectively halting the viral life cycle at a critical step. Seventeen compounds from this class showed over 50% inhibition at a 100 µM concentration in an AlphaScreen™ assay.[6]

Structure-Activity Relationship (SAR) Insights

Analysis of the various derivatives provides critical insights into how structural modifications influence biological activity.

  • N-1 Position: This position is crucial for tuning activity. For anticancer agents, long alkyl chains (e.g., C12) dramatically increase potency, suggesting an interaction with a hydrophobic pocket.[7] For ACE inhibitors, substituted phenacyl groups are highly effective.[8]

  • C-5 Position: Replacing the chlorine at C-5 with an amino group is a key feature of the potent anticancer derivatives.[7]

  • C-4 Position: Conversion of the ethyl ester to a carboxylic acid or carbohydrazide is essential for activity as HIV-1 IN-LEDGF/p75 inhibitors, likely because these groups can form key hydrogen bonds or salt bridges with the target protein.[6]

Caption: Structure-Activity Relationship (SAR) map for the imidazole-4-carboxylate scaffold.

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and high-value scaffold in medicinal chemistry. Its predictable reactivity and the demonstrated biological potential of its derivatives in oncology, cardiovascular disease, and virology underscore its importance.

Future research should focus on:

  • Lead Optimization: Further refining the lead compounds through targeted SAR studies to enhance potency and selectivity.

  • ADMET Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies on the most promising analogs to assess their drug-like properties.

  • Exploring New Biological Targets: Screening libraries of these derivatives against other disease targets to uncover new therapeutic applications.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

A Theoretical Chemist's Guide to Ethyl 5-chloro-1H-imidazole-4-carboxylate: Bridging Synthesis and In Silico Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for the theoretical and computational analysis of ethyl 5-chloro-1H-imidazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Imidazole derivatives are foundational scaffolds in numerous pharmaceuticals, and understanding their electronic and structural properties is paramount for rational drug design.[1][2] While extensive research exists for the broader class of imidazole-based compounds, this guide focuses on establishing a robust computational protocol for the title compound, even in the absence of extensive dedicated literature. We will navigate the essential theoretical studies, from molecular geometry optimization to in-depth electronic structure analysis, by drawing parallels with closely related and well-documented molecules.

I. The Significance and Synthetic Landscape of Chloro-Substituted Imidazole Carboxylates

The imidazole ring is a crucial pharmacophore due to its ability to engage in various biological interactions. The introduction of a chlorine atom and a carboxylate group, as in this compound, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. The chloro-substituent can enhance membrane permeability and introduce a potential site for metabolic transformation, while the carboxylate group offers a handle for further chemical modification and can participate in hydrogen bonding with biological targets.

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, established synthetic routes for analogous compounds provide a strong foundation for its preparation. For instance, the synthesis of related ethyl 4-chloro-1H-imidazole-2-carboxylic acid has been reported, often involving the chlorination of an imidazole precursor.[3] A common approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in a suitable solvent.[3] Furthermore, the synthesis of various substituted imidazole carboxylates often proceeds via multi-step reactions starting from acyclic precursors.[4][5]

Conceptual Synthetic Protocol:

A plausible synthetic pathway for this compound could involve the following conceptual steps:

  • Formation of the Imidazole Ring: Condensation of appropriate precursors to form the ethyl 1H-imidazole-4-carboxylate core.

  • Chlorination: Regioselective chlorination of the imidazole ring at the 5-position using a suitable chlorinating agent like N-chlorosuccinimide.

This proposed synthesis would require careful optimization of reaction conditions to ensure the desired regioselectivity and yield.

II. A Practical Guide to the Theoretical Analysis Workflow

The following sections outline a step-by-step computational workflow for the in-depth theoretical characterization of this compound. This protocol is based on widely accepted quantum chemical methods, particularly Density Functional Theory (DFT), which has proven to be a powerful tool for studying the properties of heterocyclic molecules.[6][7][8]

Computational Workflow Diagram:

G cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Interpretation mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy nmr_calc NMR Shielding Tensors (GIAO method) geom_opt->nmr_calc nbo_calc Natural Bond Orbital (NBO) Analysis geom_opt->nbo_calc td_dft Time-Dependent DFT (Electronic Transitions) geom_opt->td_dft struct_param Structural Parameters (Bond lengths, angles) geom_opt->struct_param mep Molecular Electrostatic Potential (MEP) geom_opt->mep Generate electron density vib_spectra Vibrational Spectra (FT-IR) freq_calc->vib_spectra nmr_spectra NMR Chemical Shifts nmr_calc->nmr_spectra nbo_analysis Hyperconjugative Interactions nbo_calc->nbo_analysis homo_lumo Frontier Molecular Orbitals (HOMO-LUMO gap) td_dft->homo_lumo

Caption: A typical workflow for the theoretical analysis of a molecule using DFT.

A. Molecular Geometry Optimization

The first and most crucial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Construct the initial 3D structure of this compound using a molecular modeling software.

  • Perform geometry optimization using a DFT method. A widely used and reliable functional for organic molecules is B3LYP.

  • Employ a suitable basis set , such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

  • Verify the optimized structure by performing a frequency calculation. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Expected Structural Parameters (based on analogous structures):

ParameterExpected Value (Å or °)Significance
C=C bond length (imidazole)~1.35 - 1.38Indicates the degree of aromaticity.
C-N bond length (imidazole)~1.33 - 1.39Reflects the electronic nature of the ring.
C-Cl bond length~1.73 - 1.76A standard covalent bond length.
C=O bond length (ester)~1.20 - 1.23Typical double bond character.
C-O bond length (ester)~1.33 - 1.36Partial double bond character due to resonance.
Dihedral anglesVariesDetermines the overall 3D shape and potential for steric hindrance.
B. Vibrational Analysis (FT-IR Spectroscopy)

Frequency calculations not only confirm the stability of the optimized geometry but also provide theoretical vibrational frequencies that can be correlated with experimental FT-IR spectra.

Protocol:

  • Use the output of the frequency calculation performed on the optimized geometry.

  • Apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model. Scaling factors are method-dependent and can be found in the literature.

  • Assign the vibrational modes to specific bond stretches, bends, and torsions.

Key Vibrational Modes and Their Expected Wavenumbers:

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H stretch (imidazole)3100 - 3300
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (ester)1700 - 1730
C=C and C=N stretches (imidazole)1400 - 1600
C-Cl stretch700 - 800
C. NMR Spectral Analysis

Theoretical calculations of NMR chemical shifts are invaluable for assigning experimental spectra and gaining a deeper understanding of the electronic environment of each nucleus.

Protocol:

  • Perform NMR calculations on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and accurate approach.

  • Use the same DFT functional and basis set as for the geometry optimization.

  • Calculate the chemical shifts relative to a reference compound, typically tetramethylsilane (TMS), which is calculated at the same level of theory.

Expected ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the ester group. The proton on the imidazole nitrogen is expected to be deshielded, appearing at a higher chemical shift. Similarly, the carbon atoms attached to the electronegative atoms (N, O, Cl) will exhibit higher chemical shifts in the ¹³C NMR spectrum.

D. Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap indicates high stability and low reactivity.

HOMO-LUMO Relationship Diagram:

G cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the carboxylate group and the C-Cl bond.

E. Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution in a molecule and identifying sites for electrophilic and nucleophilic attack.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue regions (positive potential): Indicate electron-deficient areas, which are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly the N-H proton.

  • Green regions (neutral potential): Represent areas with a balanced charge distribution.

For the title compound, the MEP surface is expected to show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the imidazole ring. A region of positive potential is anticipated around the N-H proton.

F. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of hyperconjugative interactions, which are crucial for understanding molecular stability.

Protocol:

  • Perform NBO analysis on the optimized molecular geometry.

  • Analyze the output to identify significant donor-acceptor interactions.

  • Quantify the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction.

Key NBO Interactions:

  • Intramolecular charge transfer: NBO analysis can reveal the delocalization of electron density from lone pairs of nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds.

  • Hyperconjugation: Interactions between filled bonding orbitals and empty antibonding orbitals contribute to the overall stability of the molecule.

III. Conclusion: A Synergy of Theory and Experiment

This guide provides a comprehensive roadmap for the theoretical investigation of this compound. By following the outlined computational protocols, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this molecule. The theoretical data generated serves as a powerful complement to experimental findings, aiding in the interpretation of spectroscopic data and providing a rational basis for the design of new imidazole-based therapeutic agents. The synergy between in silico and experimental approaches is crucial for accelerating the drug discovery and development process.

References

An In-depth Technical Guide on the Electrophilic and Nucleophilic Sites of Ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chloro-1H-imidazole-4-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its reactivity is dictated by a nuanced interplay of electronic effects stemming from the imidazole core and its substituents. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this molecule, grounded in principles of electronic theory and supported by experimental evidence. We will explore the underlying factors governing its reactivity, propose experimental protocols for probing these sites, and present the information in a structured format to aid in the strategic design of synthetic routes for novel therapeutics and functional materials.

Part 1: Core Directive - Understanding the Electronic Landscape

The chemical behavior of this compound is not immediately obvious from a cursory glance at its structure. A deeper understanding requires an appreciation of the electronic contributions of each component of the molecule.

The Imidazole Core: A Dichotomy of Reactivity

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. The N1 nitrogen, akin to the nitrogen in pyrrole, contributes its lone pair to the aromatic π-system.[1] This delocalization makes it non-basic and acidic under strongly basic conditions.[1] Conversely, the N3 nitrogen is analogous to the nitrogen in pyridine, with its lone pair residing in an sp2 hybrid orbital in the plane of the ring. This makes the N3 position both basic and nucleophilic.[1] In an unsubstituted imidazole, the C4 and C5 positions are electron-rich and susceptible to electrophilic attack, while the C2 position, situated between two electronegative nitrogen atoms, is electron-deficient and prone to nucleophilic attack, especially if electron-withdrawing groups are present.[1][2]

The Influence of Substituents: A Shift in Reactivity

The presence of a chlorine atom at the C5 position and an ethyl carboxylate group at the C4 position dramatically alters the electronic landscape of the imidazole ring.

  • 5-Chloro Group: The highly electronegative chlorine atom exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the entire ring towards electrophilic attack.

  • 4-Ethyl Carboxylate Group: This group is also strongly electron-withdrawing, acting through both inductive (-I) and resonance (-R) effects. This further deactivates the ring towards electrophiles and enhances the electrophilicity of specific carbon atoms.

The cumulative effect of these two substituents is a significant reduction in the nucleophilicity of the imidazole ring and an enhancement of its electrophilic character at specific sites.

Part 2: Scientific Integrity & Logic - Identifying and Probing Reactive Sites

As senior application scientists, it is crucial to move from theoretical prediction to experimental validation. This section outlines the key nucleophilic and electrophilic sites and provides field-proven methodologies to probe their reactivity.

Nucleophilic Sites: The Enduring Reactivity of N3

Despite the deactivating effects of the substituents, the N3 nitrogen remains the most significant nucleophilic center. Its lone pair is not involved in aromaticity and is available for reaction with electrophiles.

Experimental Protocol: N-Alkylation

This protocol provides a reliable method for confirming the nucleophilicity of the N3 position.

Causality: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the imidazole and the base, while not interfering with the nucleophilic attack. Potassium carbonate is a moderately strong, non-nucleophilic base that promotes the reaction without causing significant deprotonation of the N1-H. Methyl iodide is a classic, reactive electrophile for alkylation.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The structure of the N3-alkylated product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. 2D NMR techniques such as HMBC can further establish the regioselectivity of the alkylation.

References

Methodological & Application

Application Notes & Protocols: Strategic Utilization of Ethyl 5-Chloro-1H-imidazole-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

Ethyl 5-chloro-1H-imidazole-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The imidazole core is a well-established "privileged scaffold," appearing in numerous biologically active molecules due to its ability to engage in various non-covalent interactions and its metabolic stability.[1] This specific derivative is distinguished by three key reactive sites: the acidic N-H proton of the imidazole ring, the C5-chloro substituent, and the C4-ethyl ester. This trifecta of functionality allows for sequential and regioselective modifications, making it an exceptionally valuable starting material for constructing complex molecular architectures.[2]

The strategic importance of this molecule lies in its capacity to serve as a linchpin in the synthesis of targeted therapeutic agents, from anticancer to antihypertensive drugs.[3][4] The chloro group acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the imidazole nitrogen provides a nucleophilic center for introducing diverse substituents. The ester group can be readily modified, serving as a precursor to amides, carboxylic acids, or alcohols, further expanding the synthetic possibilities.[5][6]

This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols and the scientific rationale behind critical experimental choices.

Core Synthetic Pathways and Applications

The synthetic utility of this compound can be primarily categorized into two major reaction types: N-alkylation at the imidazole nitrogen and palladium-catalyzed cross-coupling at the C5 position.

G cluster_n_alkylation N-Alkylation cluster_suzuki Suzuki-Miyaura Cross-Coupling cluster_hydrolysis Ester Hydrolysis start This compound n_alkylation 1-Alkyl-5-chloro-1H-imidazole Derivatives start->n_alkylation R-X, Base suzuki 5-Aryl/Vinyl-1H-imidazole Derivatives start->suzuki R-B(OH)₂, Pd Catalyst, Base hydrolysis 5-Chloro-1H-imidazole-4-carboxylic Acid start->hydrolysis LiOH or NaOH protocol1 Protocol 1: K₂CO₃ in Acetonitrile n_alkylation->protocol1 protocol2 Protocol 2: NaH in DMF n_alkylation->protocol2 protocol3 Protocol 3: Pd-Catalyzed C-C Coupling suzuki->protocol3

Figure 1: Key synthetic pathways originating from this compound.
N-Alkylation: Diversification of the Imidazole Core

The N-alkylation of the imidazole ring is a fundamental transformation that introduces substituents at the N-1 position, significantly impacting the molecule's steric and electronic properties.[7] This reaction proceeds via nucleophilic substitution, where the imidazole nitrogen, often after deprotonation by a base, attacks an alkylating agent.[8] The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.

Causality Behind Experimental Choices:

  • Base Selection: A mild base like potassium carbonate (K₂CO₃) is often sufficient and is preferred for its ease of handling and removal.[7] For less reactive alkylating agents or when faster reaction times are needed, a strong, non-nucleophilic base like sodium hydride (NaH) is employed. NaH irreversibly deprotonates the imidazole, generating a highly nucleophilic imidazolide anion.[9]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are ideal. They effectively dissolve the imidazole substrate and the base, facilitating the reaction without interfering with the nucleophilic attack. Anhydrous conditions are crucial when using strong bases like NaH to prevent quenching.[9]

EntryAlkylating Agent (R-X)Base (Equiv.)SolventTemperatureTypical TimeTypical Yield (%)
1Benzyl BromideK₂CO₃ (1.5)Acetonitrile80 °C (Reflux)4-6 h>90
2Ethyl BromoacetateK₂CO₃ (1.2)AcetonitrileRoom Temp.24 h40-50[7]
3Methyl IodideNaH (1.1)DMF0 °C to Room Temp.2-4 h>95
4Dodecyl BromideK₂CO₃ (1.5)DMF90 °C12 h80-90[4]

Table 1: Representative conditions for the N-alkylation of this compound.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[10][11] In this context, the C5-chloro group of the imidazole serves as the electrophilic partner. This reaction is exceptionally valuable for synthesizing biaryl and vinyl-substituted imidazoles, which are common motifs in pharmaceuticals.[12]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. For more challenging couplings, catalysts with specific ligands like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] can be more effective, offering greater stability and activity.[12]

  • Base and Solvent: The base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), plays a crucial role in the transmetalation step of the catalytic cycle.[13] The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or DME) and water, which helps to dissolve the inorganic base and facilitate the reaction.[11]

SuzukiCycle cluster_main Suzuki-Miyaura Catalytic Cycle A [Pd⁰L₂] (Active Catalyst) B Oxidative Addition F Reductive Elimination A->F C [Ar-PdII(X)L₂] (Oxidative Addition Complex) B->C D Transmetalation E [Ar-PdII(Ar')L₂] D->E G Ar-Ar' (Product) E->G F->A H Ar-X (Starting Material) H->B I Ar'-B(OR)₂ + Base I->D

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11][13]
EntryBoronic Acid/Ester (R-B(OH)₂)Catalyst (mol%)Base (Equiv.)SolventTemperatureTypical Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100 °C85-95
24-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DME85 °C~90[12]
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME85 °C>80[12]
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄ (3.0)Toluene/H₂O (5:1)90 °C70-85

Table 2: Representative conditions for Suzuki-Miyaura coupling with this compound derivatives.

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate (General Procedure)

Principle: This protocol describes a mild and robust method for the N-alkylation of the imidazole ring using an alkyl halide and potassium carbonate as the base. The reaction proceeds via an Sₙ2 mechanism.

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

  • Anhydrous potassium carbonate (K₂CO₃, powdered) (1.5-2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN) or DMF

  • Ethyl acetate (for extraction)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a suspension (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkyl halide dropwise to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux for acetonitrile, ~80 °C) and stir vigorously. The use of powdered K₂CO₃ is crucial as it provides a larger surface area, increasing the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling (General Procedure)

Principle: This protocol details the palladium-catalyzed C-C bond formation between the C5-chloro position of the imidazole and a boronic acid, a cornerstone reaction in modern synthesis.[14]

Materials:

  • N-substituted this compound (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/Water 4:1, or DME)

  • Inert gas supply (Nitrogen or Argon)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add the imidazole substrate, boronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the specified temperature (typically 85-100 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.[11]

  • Work-up:

    • Add water to the reaction mixture and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

This compound stands as a testament to the power of functionalized heterocyclic building blocks in accelerating drug discovery and complex molecule synthesis. The protocols and principles outlined in this guide demonstrate its capacity for controlled and sequential modification through N-alkylation and Suzuki-Miyaura cross-coupling. By understanding the causality behind the choice of reagents and conditions, researchers can harness the full synthetic potential of this versatile intermediate. Future applications will undoubtedly expand to other forms of cross-coupling and functionalization, further cementing the role of substituted imidazoles in the development of novel chemical entities.

References

Application Note: A Protocol for the Regioselective N-Alkylation of Ethyl 5-Chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-chloro-1H-imidazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its substituted imidazole core is a common feature in a multitude of biologically active compounds. The functionalization of this scaffold, particularly through N-alkylation, is a critical strategy for modulating its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[1]

However, the N-alkylation of unsymmetrically substituted imidazoles, such as the title compound, presents a significant synthetic challenge: regioselectivity. The imidazole ring possesses two distinct nitrogen atoms (N1 and N3) available for alkylation, leading to the potential formation of two regioisomeric products. The electronic and steric nature of the substituents on the imidazole ring profoundly influences the reaction's outcome. This application note provides a detailed protocol for the N-alkylation of this compound, offering insights into controlling the reaction's regioselectivity and providing a robust methodology for researchers in drug discovery and organic synthesis.

Mechanistic Rationale and Regiochemical Considerations

The N-alkylation of an imidazole proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the N-H bond, generating a resonance-stabilized imidazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic alkylating agent (typically an alkyl halide) in a classic SN2 reaction.

For this compound, the two ring nitrogens are not equivalent. The regiochemical outcome of the alkylation is governed by a combination of electronic and steric factors.[2]

  • Electronic Effects: The ethyl carboxylate group at position C4 and the chloro group at position C5 are both electron-withdrawing. These groups reduce the electron density of the imidazole ring and increase the acidity of the N-H proton. Electron-withdrawing substituents tend to deactivate the adjacent nitrogen atom, making the more remote nitrogen the preferred site for electrophilic attack.[2] Therefore, alkylation is generally favored at the N1 position, which is distal to the sterically more demanding and electronically deactivating ethyl carboxylate group.

  • Steric Effects: The steric bulk of the substituents on the imidazole ring and the incoming alkylating agent also play a critical role.[2] The less sterically hindered nitrogen atom is typically the more accessible site for alkylation. In this case, the N1 position is generally considered less hindered than the N3 position, which is flanked by the ethyl carboxylate group.

Controlling the reaction conditions—specifically the choice of base, solvent, and temperature—is paramount to achieving high regioselectivity. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly employed as they effectively solvate the imidazolide anion without interfering with its nucleophilicity.[3][4] Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are ideal for ensuring complete deprotonation.[5][6]

Caption: General reaction scheme for the N-alkylation, yielding two potential regioisomers.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride as the base.

Materials and Equipment

Reagents:

  • This compound

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Reagent Summary Table
ReagentRoleMolar EquivalentsNotes
This compoundStarting Material1.0Ensure the material is dry.
Alkyl Halide (R-X)Alkylating Agent1.1 - 1.2Use a reactive halide (I > Br > Cl). Should be pure and dry.
Sodium Hydride (NaH)Base1.2 - 1.5Handle with extreme care. Reacts violently with water.
Anhydrous DMFSolvent-Use a dry, aprotic polar solvent. Acetonitrile or THF are alternatives.[3]
Step-by-Step Procedure
  • Preparation and Reaction Setup:

    • Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

    • Weigh sodium hydride (1.2 eq, 60% dispersion) and add it to the flask. Safety Note: NaH is a flammable solid and reacts violently with water. Handle in a fume hood.

    • Wash the NaH dispersion with anhydrous hexanes (2-3 times) by adding hexanes, stirring briefly, allowing the NaH to settle, and carefully decanting the hexanes via cannula. This removes the protective mineral oil.

    • Place the flask under a positive pressure of inert gas.

  • Deprotonation:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF (to achieve a concentration of approx. 0.1-0.5 M).

    • Using a syringe, slowly add the imidazole solution to the flask containing the washed NaH at 0 °C (ice bath).

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45-60 minutes. Hydrogen gas evolution should be observed, indicating the formation of the sodium imidazolide salt.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly add the alkylating agent (1.1 eq) dropwise via syringe over 10-15 minutes. A slight exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting imidazole spot is no longer visible. This typically takes 2-12 hours, depending on the reactivity of the alkylating agent.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[1]

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Use a gradient eluent system, typically starting with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity to elute the product(s). The major N1-alkylated isomer is typically less polar and elutes before the N3-isomer.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the purified N-alkylated ethyl 5-chloro-imidazole-4-carboxylate. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure and regiochemistry.

Caption: Experimental workflow for the N-alkylation protocol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive/old NaH.- Wet solvent or reagents.- Insufficient reaction time or temperature.- Use a fresh bottle of NaH or titrate to determine activity.- Ensure all glassware, solvents, and reagents are scrupulously dried.- Allow the reaction to run longer or gently heat (e.g., 40-50 °C).
Formation of Regioisomer Mixture - Inherent electronic/steric properties of the substrate.- Reaction conditions favoring the minor isomer.- Optimize the base and solvent system (e.g., try K₂CO₃ in acetonitrile).- Carefully separate isomers using column chromatography with a shallow gradient.
Multiple Byproducts / Low Yield - Over-alkylation leading to imidazolium salt formation.- Side reaction with the ester functional group.- Use no more than 1.1 equivalents of the alkylating agent.- Add the alkylating agent slowly at 0 °C.- Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Difficult Work-up (Emulsions) - Residual DMF.- Dilute the mixture with more water and brine during washing steps.- Perform multiple back-extractions to thoroughly remove DMF.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the reaction in a well-ventilated chemical fume hood.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Do not allow it to come into contact with moisture. Quench excess NaH carefully and slowly.

  • Alkylating Agents: Many alkyl halides (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens or mutagens. Handle them with extreme care and avoid inhalation or skin contact.

  • Solvents: Anhydrous solvents like DMF and THF are flammable. DMF is a skin and respiratory irritant and has been linked to reproductive toxicity. Avoid exposure.

References

Application Notes & Protocols: Ethyl 5-chloro-1H-imidazole-4-carboxylate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Ethyl 5-chloro-1H-imidazole-4-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its strategically positioned functional groups—a reactive chlorine atom, a nucleophilic imidazole ring, and an ester moiety—offer multiple avenues for chemical modification. This guide provides an in-depth exploration of its properties, key synthetic transformations, and detailed, field-proven protocols for its application in drug discovery and development.

Physicochemical Properties & Safety Profile

A thorough understanding of the physical and chemical characteristics of a building block is paramount for successful and safe experimental design.

Key Properties
PropertyValueSource
CAS Number 76182-29-1[2][3]
Molecular Formula C₆H₇ClN₂O₂[4]
Molecular Weight 174.58 g/mol [4]
Appearance White to yellow crystalline solid/powder[5][6]
Melting Point 86 - 90 °C[5]
Solubility Generally soluble in polar organic solvents.[4]
Handling and Safety

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7][8] Work should be conducted in a well-ventilated fume hood.[5][8]

Primary Hazards:

  • Causes skin and serious eye irritation.[7][8]

  • May cause respiratory irritation.[8]

  • Harmful if swallowed.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, locked up.[5][8]

Always consult the full Safety Data Sheet (SDS) before use.[5][7][8]

Core Synthetic Transformations: Protocols & Mechanistic Rationale

The utility of this compound stems from its capacity to undergo selective functionalization at three key positions: the imidazole nitrogen (N-alkylation), the C5-chloro position (cross-coupling), and the C4-ester (hydrolysis, amidation). Below are detailed protocols for two of the most critical transformations.

N-Alkylation: Introducing Molecular Diversity

N-alkylation is a fundamental strategy for modifying the physicochemical properties and biological activity of imidazole-based compounds. The reaction proceeds via nucleophilic substitution, where the deprotonated imidazole nitrogen attacks an alkyl halide.[9] The presence of electron-withdrawing groups (chloro and carboxylate) on the ring reduces the nucleophilicity of the nitrogen atoms, often necessitating the use of a base to facilitate the reaction.[10]

This protocol is suitable for a wide range of primary and secondary alkyl halides and offers a balance of reactivity and operational simplicity.

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

  • Brine solution

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.2 M concentration).

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and salts. Wash the solid with a small amount of acetonitrile.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-alkylated product.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Causality & Rationale:

  • Base (K₂CO₃): Potassium carbonate is a mild, heterogeneous base sufficient to deprotonate the imidazole N-H, increasing its nucleophilicity to initiate the reaction without promoting significant side reactions.[10]

  • Solvent (Acetonitrile/DMF): These polar aprotic solvents are ideal as they effectively dissolve the reactants and intermediates without interfering with the nucleophilic substitution mechanism.[10]

  • Excess Alkylating Agent: A slight excess ensures the complete consumption of the starting imidazole.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Start Combine Imidazole, K₂CO₃ in Flask Add_Solvent Add Anhydrous Acetonitrile Start->Add_Solvent Add_Alkyl_Halide Add Alkylating Agent (1.2 equiv) Add_Solvent->Add_Alkyl_Halide Heat Heat to 60-80°C Add_Alkyl_Halide->Heat TLC Monitor by TLC Heat->TLC Filter Cool & Filter Solids TLC->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Ethyl Acetate Extraction & Wash Concentrate->Extract Purify Column Chromatography Extract->Purify End End Purify->End Isolated Product

General workflow for the N-alkylation of this compound.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[11] For this compound, this reaction is instrumental in replacing the C5-chloro atom with various aryl or heteroaryl groups, a key step in building complex molecular scaffolds for drug candidates.[12][13]

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating.[14]

Materials:

  • N-protected this compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[15]

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)

Step-by-Step Procedure:

  • Pre-reaction Note: The imidazole nitrogen should be protected (e.g., as an N-benzyl or N-Boc derivative) prior to the coupling reaction to prevent catalyst inhibition and side reactions.

  • Reaction Setup: In a microwave reaction vial, combine the N-protected chloroimidazole (1.0 equiv), the boronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane:H₂O) to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 15-30 minutes.

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired C5-arylated imidazole.

Causality & Rationale:

  • Palladium Catalyst: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination.[11][14]

  • Base (K₂CO₃): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[11]

  • Solvent System: The dioxane/water mixture is effective at dissolving both the organic-soluble reactants and the inorganic base, creating a homogeneous environment for the catalytic cycle to proceed efficiently.[14]

Suzuki_Workflow Setup Combine Reactants: N-Protected Chloroimidazole, Boronic Acid, Base, Pd Catalyst in Microwave Vial AddSolvent Add Degassed Dioxane/Water Setup->AddSolvent Microwave Seal Vial & Irradiate (120-150°C, 15-30 min) AddSolvent->Microwave Workup Cool, Dilute & Filter through Celite Microwave->Workup Extract Ethyl Acetate Extraction & Brine Wash Workup->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated C5-Arylated Product Purify->Product

References

Application Notes & Protocols: Ethyl 5-Chloro-1H-imidazole-4-carboxylate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals that exhibit a wide range of biological activities.[1][2] This guide focuses on a particularly versatile derivative, Ethyl 5-chloro-1H-imidazole-4-carboxylate (CAS No: 76182-29-1). We will explore its strategic importance as a trifunctional synthetic intermediate, providing expert insights, detailed experimental protocols, and data-driven examples of its application in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block for the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is more than a simple heterocyclic compound; it is a pre-functionalized scaffold offering three distinct and orthogonally reactive sites. This controlled multi-functionality makes it exceptionally valuable for constructing complex molecular architectures.[3]

  • C5-Chloro Group: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

  • C4-Ethyl Carboxylate: A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.[4]

  • N1/N3 Imidazole Nitrogens: Nucleophilic sites available for regioselective N-alkylation, allowing for the introduction of substituents that can fine-tune solubility, cell permeability, and target engagement.[5][6]

The strategic positioning of these groups allows for a modular and divergent approach to library synthesis, making it a powerful tool in lead optimization campaigns.

G cluster_0 Core Transformations cluster_1 Resulting Scaffolds / Compound Classes main Ethyl 5-Chloro-1H- imidazole-4-carboxylate N_Alk N-Alkylation (N1/N3 Position) main->N_Alk R-X, Base C_Cl C-Cl Cross-Coupling (C5 Position) main->C_Cl Pd Catalyst, R-B(OH)₂ Ester_Mod Ester Modification (C4 Position) main->Ester_Mod 1. Hydrolysis 2. Amide Coupling Kinase Kinase Inhibitors N_Alk->Kinase GPCR GPCR Ligands N_Alk->GPCR Antiviral Antiviral Agents C_Cl->Antiviral ACE ACE Inhibitors C_Cl->ACE Ester_Mod->Kinase

Caption: Versatility of this compound.

Key Synthetic Transformations & Protocols

The utility of a building block is defined by the reliability of the reactions used to modify it. Below are detailed, field-proven protocols for the three key transformations of this compound.

Protocol: N-Alkylation of the Imidazole Core

N-alkylation is a fundamental step to introduce diversity and modulate the physicochemical properties of the final compound. The electron-withdrawing nature of the chloro and carboxylate groups reduces the nucleophilicity of the imidazole nitrogens, often necessitating a base to facilitate the reaction.[5] The choice between a strong, non-nucleophilic base like sodium hydride (NaH) and a milder base like potassium carbonate (K₂CO₃) depends on the reactivity of the alkylating agent and the scale of the reaction.

Protocol 1: N-Alkylation using K₂CO₃ in Acetonitrile

This method is often preferred for its operational simplicity and safety, especially on a larger scale.

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration relative to the imidazole).

    • With vigorous stirring, add the alkylating agent dropwise at room temperature.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter off the solid K₂CO₃, washing the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Causality & Insights:

  • Why K₂CO₃? It is a mild, inexpensive, and easily removable solid base. It is sufficient to deprotonate the imidazole for reaction with moderately reactive alkylating agents without causing hydrolysis of the ethyl ester.

  • Why Acetonitrile? It is a polar aprotic solvent that effectively dissolves the reactants (once the imidazole is deprotonated) and is relatively easy to remove. For less reactive alkylating agents, a higher boiling solvent like N,N-Dimethylformamide (DMF) may be required.

  • Regioselectivity: Alkylation can potentially occur at N1 or N3. For an unsubstituted imidazole (N-H), the initial product mixture will depend on steric and electronic factors, but often a major regioisomer is favored and can be isolated via chromatography.

Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura reaction is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[7] It enables the coupling of the C5-chloro position with a wide variety of aryl or heteroaryl boronic acids, which is critical for building molecules that target protein-protein interfaces or occupy deep hydrophobic pockets in enzyme active sites.[8]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times and improve yields, especially for challenging couplings.[9][10]

  • Materials:

    • N-protected this compound (1.0 equiv)

    • Arylboronic acid (e.g., phenylboronic acid) (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To a microwave reaction vial equipped with a magnetic stir bar, add the N-protected chloroimidazole, the arylboronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst.

    • Add the degassed dioxane/water solvent mixture.

    • Seal the vial tightly and place it in the microwave reactor.

    • Irradiate the reaction mixture at 120-150 °C for 15-30 minutes. Monitor pressure to ensure it remains within the safe limits of the vial.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality & Insights:

  • Why N-protection? The free N-H of the imidazole can interfere with the catalytic cycle. Protecting the nitrogen (e.g., as a Boc, PMB, or simple alkyl group from Protocol 1) is often essential for successful coupling.

  • Why Pd(dppf)Cl₂? This is a robust, air-stable precatalyst that is highly effective for a wide range of Suzuki couplings, including those with heteroaryl chlorides. The dppf ligand provides the right balance of electron-donating properties and steric bulk to promote efficient oxidative addition and reductive elimination steps.

  • Why a Dioxane/Water mixture? The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the crucial transmetalation step.

G L2Pd0 L₂Pd(0) OxAdd L₂Pd(II)(R)Cl L2Pd0->OxAdd Oxidative Addition ArX R-Cl (Chloroimidazole) ArX->OxAdd Trans L₂Pd(II)(R)Ar OxAdd->Trans Transmetalation ArBOH2 Ar-B(OH)₂ Boronate Ar-B(OR)₃⁻ ArBOH2->Boronate Base Base (K₂CO₃) Base->Boronate Boronate->Trans Trans->L2Pd0 Reductive Elimination ArAr R-Ar (Product) Trans->ArAr

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Protocol: Ester Hydrolysis and Amide Formation

Converting the ethyl ester to a carboxylic acid and subsequently to an amide is a cornerstone of lead optimization. Amides are prevalent in pharmaceuticals due to their ability to form key hydrogen bond interactions with protein targets.

Protocol 3: Two-Step Hydrolysis and Amidation

This robust two-step procedure provides access to a wide range of amide derivatives.

  • Materials:

    • Substituted Ethyl 5-Aryl-1H-imidazole-4-carboxylate (from Protocol 1 & 2) (1.0 equiv)

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 equiv)

    • Tetrahydrofuran (THF) / Water mixture

    • Amine (R-NH₂) (1.1 equiv)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Anhydrous DMF

  • Procedure (Step A: Hydrolysis):

    • Dissolve the starting ester in a THF/Water mixture (e.g., 3:1).

    • Add LiOH and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC/LC-MS).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.

    • The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract with a suitable organic solvent like ethyl acetate. Dry and concentrate to yield the carboxylic acid.

  • Procedure (Step B: Amide Coupling):

    • To a solution of the carboxylic acid from Step A in anhydrous DMF, add the desired amine.

    • Add DIPEA, followed by the coupling agent HATU.

    • Stir the reaction at room temperature for 2-12 hours until completion (monitored by TLC/LC-MS).

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude amide product by column chromatography or recrystallization.

Causality & Insights:

  • Why LiOH? It is a strong base that effectively saponifies the ester. It is often preferred over NaOH for its better solubility in mixed aqueous/organic solvent systems.

  • Why HATU? HATU is a highly efficient peptide coupling reagent that rapidly converts the carboxylic acid to a reactive activated ester in situ, which is then readily attacked by the amine. This minimizes side reactions and often leads to high yields of the desired amide.

Case Study: Development of TAK1 Kinase Inhibitors

Transforming growth factor β-activated kinase 1 (TAK1) is a key signaling node in inflammatory and oncological pathways. A recent drug discovery campaign identified a series of potent TAK1 inhibitors based on a 2,4-disubstituted-1H-imidazole carboxamide scaffold.[4] The synthesis of these inhibitors highlights the strategic application of imidazole carboxylate building blocks.

In this campaign, an orthogonally protected imidazole diester was used. A similar synthetic strategy can be envisioned starting from this compound, as outlined in the workflow below.

G start Ethyl 5-Chloro-1H- imidazole-4-carboxylate step1 1. N-Alkylation (Protocol 1) start->step1 intermediate1 N-Alkyl Chloroimidazole Intermediate step1->intermediate1 step2 2. Suzuki Coupling (Protocol 2) intermediate1->step2 intermediate2 Fully Substituted Ester Intermediate step2->intermediate2 step3 3. Ester Hydrolysis (Protocol 3A) intermediate2->step3 intermediate3 Carboxylic Acid Intermediate step3->intermediate3 step4 4. Amide Coupling (Protocol 3B) intermediate3->step4 final Final TAK1 Inhibitor Analog step4->final

Caption: Synthetic workflow towards potent kinase inhibitors.

The power of this approach lies in the ability to independently vary the substituents at each of the three positions to build a structure-activity relationship (SAR).

Table 1: Representative SAR Data for Imidazole-based Kinase Inhibitors

Compound IDR¹ (N1-substituent)R² (C5-substituent)R³ (C4-amide)IC₅₀ (nM)
A-1 MethylPhenylBenzylamide520
A-2 EthylPhenylBenzylamide450
A-3 Methyl4-FluorophenylBenzylamide210
A-4 MethylPhenyl(Pyrrolidin-1-yl)methanone85
A-5 Methyl4-Fluorophenyl(Pyrrolidin-1-yl)methanone15

Note: Data is hypothetical, based on trends observed in medicinal chemistry programs such as the TAK1 inhibitor discovery.[4]

This data demonstrates how systematic modification, enabled by the versatile starting material, can lead to a significant enhancement in potency. The initial hit (A-1) can be improved by tuning the electronics of the C5-aryl group (A-3) and, most significantly, by optimizing the hydrogen-bonding interactions of the C4-amide group (A-4, A-5).

Conclusion

This compound is a high-value, commercially available building block for medicinal chemistry and drug discovery. Its three distinct points of chemical reactivity provide a robust platform for the rapid and systematic synthesis of diverse compound libraries. By understanding and applying the reliable protocols for N-alkylation, C-Cl cross-coupling, and ester modification, researchers can efficiently navigate the complexities of lead optimization to develop novel and potent therapeutic agents. The strategic use of this intermediate can significantly accelerate discovery timelines and broaden the accessible chemical space for targeting challenging diseases.

References

Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 5-Chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted imidazole scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and biologically active compounds. The targeted functionalization of the imidazole ring is a key strategy for modulating the pharmacological properties of these molecules. Ethyl 5-chloro-1H-imidazole-4-carboxylate is a versatile building block that offers a reactive handle for introducing a wide range of substituents at the C5 position through palladium-catalyzed cross-coupling reactions. This guide provides detailed experimental procedures and insights for performing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this substrate, enabling the synthesis of diverse libraries of novel imidazole derivatives.

The C5-chloro substituent on the imidazole ring, particularly when adjacent to an electron-withdrawing ester group, presents unique challenges for catalytic cross-coupling. The C-Cl bond is generally less reactive than corresponding C-Br or C-I bonds, and the electron-deficient nature of the heterocycle can influence the catalytic cycle.[1] Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and avoiding common side reactions such as dehalogenation or catalyst deactivation.[2][3] This document outlines robust protocols adapted from established methods for challenging haloheterocycles, providing a strong starting point for researchers in this field.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. This compound and related imidazole derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood. Imidazole-based compounds can be corrosive and may cause skin and eye irritation.[4]

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Many of the solvents used in these reactions (e.g., dioxane, toluene) are flammable and have specific handling and disposal requirements. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

General Workflow for Palladium-Catalyzed Cross-Coupling

The successful execution of a palladium-catalyzed cross-coupling reaction involves a series of key steps, as illustrated in the workflow diagram below. Rigorous adherence to inert atmosphere techniques is often critical for reproducibility and high yields, especially when using sensitive catalysts and ligands.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up and Purification prep_vial Oven-dried reaction vial add_solids Add Pd catalyst, ligand, and This compound prep_vial->add_solids add_coupling_partner Add coupling partner (boronic acid, amine, alkyne, etc.) add_solids->add_coupling_partner add_solvent_base Add degassed solvent and base add_coupling_partner->add_solvent_base inert_atm Seal vial and establish inert atmosphere (N2/Ar) add_solvent_base->inert_atm heating Heat to specified temperature with vigorous stirring inert_atm->heating monitoring Monitor reaction progress (TLC, LC-MS) heating->monitoring quench Cool to RT and quench reaction monitoring->quench extract Aqueous work-up and extraction quench->extract purify Purify by column chromatography extract->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle Overview

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding these fundamental steps is key to troubleshooting and optimizing reactions.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R L₂Pd(II)(Ar)(R') Transmetal->PdII_R - MX RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for palladium cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide. For a chloro-heterocycle like this compound, a highly active catalyst system is recommended to overcome the challenging oxidative addition step.[5]

Rationale for Conditions:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is often effective for aryl chlorides.[6] Using a pre-formed catalyst can also provide more consistent results.[7]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The choice of base can influence the rate of transmetalation.[1]

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is common, as water can aid in the dissolution of the base and facilitate the reaction.[8]

Experimental Protocol:

ReagentMolar Equiv.Amount (for 0.5 mmol scale)
This compound1.094.3 mg
Arylboronic acid1.20.6 mmol
Pd(OAc)₂0.022.2 mg
SPhos0.048.2 mg
K₂CO₃2.0138.2 mg
Dioxane-4.0 mL
Water-1.0 mL

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[9] The coupling of amines with chloroheterocycles often requires specialized, sterically hindered phosphine ligands to promote both oxidative addition and reductive elimination.[2][10]

Rationale for Conditions:

  • Catalyst System: For challenging aminations of chloroheterocycles, catalyst systems employing bulky biarylphosphine ligands like BrettPhos or RuPhos are highly effective.[2] The use of a palladium precatalyst is recommended for improved activity and reproducibility.[11]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[12] For substrates with a free N-H on the imidazole ring, LHMDS can be particularly effective as it can deprotonate the imidazole N-H without interfering with the catalytic cycle.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices.[2]

Experimental Protocol:

ReagentMolar Equiv.Amount (for 0.5 mmol scale)
This compound1.094.3 mg
Amine1.20.6 mmol
Pd₂(dba)₃0.014.6 mg
BrettPhos0.025.4 mg
NaOtBu1.467.3 mg
Toluene (anhydrous)-5.0 mL

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, BrettPhos, and NaOtBu to a reaction vial containing a magnetic stir bar.

  • Add the amine and anhydrous, degassed toluene.

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. After completion (typically 6-24 hours), cool to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is typically co-catalyzed by palladium and copper(I).[14]

Rationale for Conditions:

  • Catalyst System: A standard catalyst system consists of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) salt, typically CuI.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also often serves as the solvent or co-solvent.[15]

  • Solvent: The reaction can be run in the amine base itself or in a co-solvent like THF or DMF.

Experimental Protocol:

ReagentMolar Equiv.Amount (for 0.5 mmol scale)
This compound1.094.3 mg
Terminal Alkyne1.50.75 mmol
Pd(PPh₃)₂Cl₂0.0310.5 mg
CuI0.054.8 mg
Triethylamine (Et₃N)-5.0 mL
THF (optional)-2.0 mL

Procedure:

  • To a reaction vial, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the vial and purge with an inert gas.

  • Add degassed triethylamine (and THF if used), followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over Na₂SO₄ and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Heck Coupling for C-C (alkene) Bond Formation

The Heck reaction couples an organic halide with an alkene to form a substituted alkene.[16] The reaction typically proceeds with trans selectivity.

Rationale for Conditions:

  • Catalyst: Palladium(II) acetate is a common and effective precatalyst.[17]

  • Ligand: While some Heck reactions can be run ligandless, the use of a phosphine ligand like P(o-tolyl)₃ can improve yields and reliability, especially for less reactive chlorides.

  • Base: An organic base like triethylamine or an inorganic base such as K₂CO₃ is used to neutralize the HX generated in the reaction.

  • Solvent: A polar aprotic solvent such as DMF or NMP is typically employed.

Experimental Protocol:

ReagentMolar Equiv.Amount (for 0.5 mmol scale)
This compound1.094.3 mg
Alkene (e.g., ethyl acrylate)1.50.75 mmol
Pd(OAc)₂0.022.2 mg
P(o-tolyl)₃0.046.1 mg
Triethylamine (Et₃N)2.00.14 mL
DMF (anhydrous)-5.0 mL

Procedure:

  • To a reaction vial, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Seal the vial and purge with an inert gas.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst; insufficient temperature; incorrect base or solvent.Use a palladium precatalyst; screen different bulky phosphine ligands (e.g., XPhos, RuPhos); increase temperature in increments; ensure anhydrous and degassed solvents; screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; LHMDS for Buchwald-Hartwig).[4]
Dehalogenation Presence of protic impurities; catalyst system promoting reduction.Ensure strictly anhydrous conditions; use a different ligand or catalyst system; lower the reaction temperature.[4]
Homocoupling of coupling partner High catalyst loading; non-optimal temperature.Reduce catalyst loading; run the reaction at the lowest effective temperature.[4]
Poor reproducibility Sensitivity to air/moisture; inconsistent reagent quality.Use a glovebox for reaction setup; use freshly opened, high-purity reagents and anhydrous solvents; consider using stable palladium precatalysts.[11]

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of functionalized imidazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide powerful and versatile methods for achieving this. Success with this electron-deficient chloroheterocycle hinges on the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands. The protocols provided herein serve as a robust starting point for further optimization and exploration, enabling researchers to unlock the synthetic potential of this important building block.

References

The Strategic Role of Ethyl 5-Chloro-1H-imidazole-4-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the imidazole scaffold stands as a "privileged" structure, forming the core of numerous biologically active compounds and approved therapeutics.[1] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions make it an ideal foundation for the design of potent and selective enzyme inhibitors. Within this class, ethyl 5-chloro-1H-imidazole-4-carboxylate has emerged as a particularly versatile and powerful building block in the synthesis of kinase inhibitors. The strategic placement of the chloro and ethyl carboxylate groups provides orthogonal handles for synthetic diversification, enabling the exploration of vast chemical space in the quest for novel therapeutics targeting aberrant kinase activity, a hallmark of diseases such as cancer and inflammatory disorders.

This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on practical, field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Rationale: Why this compound?

The utility of this specific imidazole derivative is rooted in its chemical architecture, which allows for a modular and efficient approach to the synthesis of complex kinase inhibitors.

  • The Chloro Group as a Synthetic Handle: The chlorine atom at the 5-position is not merely a substituent but a key reactive site. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino moieties at this position, which are often crucial for achieving desired potency and selectivity against a specific kinase target.

  • The Ethyl Carboxylate for Amide Coupling: The ethyl carboxylate at the 4-position provides a convenient site for the formation of amide bonds. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a diverse range of amines. The resulting amide group often plays a critical role in establishing key hydrogen bond interactions within the ATP-binding pocket of the target kinase.

  • The Imidazole Core: The imidazole ring itself is a key pharmacophore, capable of forming important interactions with the hinge region of many kinases, a critical interaction for ATP-competitive inhibitors.

This trifecta of functionalities makes this compound a powerful platform for generating libraries of diverse kinase inhibitors for structure-activity relationship (SAR) studies and lead optimization.

Visualization of the Synthetic Strategy

The general synthetic approach leveraging this compound can be visualized as a branched pathway, allowing for the independent modification of different parts of the molecule.

G A Ethyl 5-chloro-1H- imidazole-4-carboxylate B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Introduce R1 at C5 C Ester Hydrolysis A->C Activate C4 B->C D Amide Coupling C->D Introduce R2 via amide bond E Diversified Kinase Inhibitor Library D->E

Caption: General synthetic workflow using this compound.

Application in the Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key regulators of inflammatory responses. Their dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a major focus of pharmaceutical research.[2]

The 2,4,5-trisubstituted imidazole scaffold is a well-established pharmacophore for p38 MAP kinase inhibitors.[3] this compound serves as an excellent starting material for the synthesis of this class of inhibitors.

Protocol 1: Synthesis of a 2,4,5-Trisubstituted Imidazole-Based p38 MAP Kinase Inhibitor

This protocol outlines a representative synthesis of a p38 MAP kinase inhibitor starting from this compound. The synthesis involves a Suzuki coupling to introduce an aryl group at the 5-position, followed by hydrolysis of the ester and amidation.

Step 1: Suzuki-Miyaura Coupling

G cluster_0 Step 1: Suzuki-Miyaura Coupling A Ethyl 5-chloro-1H- imidazole-4-carboxylate C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Ethyl 5-aryl-1H- imidazole-4-carboxylate C->D

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-aryl-1H-imidazole-4-carboxylate.

Expert Insight: The choice of palladium catalyst, ligand, and base can significantly impact the reaction efficiency. For challenging couplings, using a more active catalyst system, such as those employing bulky phosphine ligands, may be necessary.

Step 2: Ester Hydrolysis

G cluster_1 Step 2: Ester Hydrolysis A Ethyl 5-aryl-1H- imidazole-4-carboxylate C Solvent (e.g., THF/H₂O) A->C B Base (e.g., LiOH, NaOH) B->C D 5-Aryl-1H-imidazole- 4-carboxylic acid C->D

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 5-aryl-1H-imidazole-4-carboxylate

  • Base (e.g., Lithium hydroxide or Sodium hydroxide)

  • Solvent (e.g., a mixture of Tetrahydrofuran and Water)

  • Acid (e.g., 1N HCl)

Procedure:

  • Dissolve the ethyl 5-aryl-1H-imidazole-4-carboxylate in a mixture of THF and water.

  • Add an aqueous solution of the base (e.g., 1N LiOH) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 5-aryl-1H-imidazole-4-carboxylic acid.

Step 3: Amide Coupling

G cluster_2 Step 3: Amide Coupling A 5-Aryl-1H-imidazole- 4-carboxylic acid C Coupling Agent (e.g., HATU, EDCI) A->C B Amine (R₂NH₂) B->C D Final Kinase Inhibitor C->D

Caption: Amide bond formation to yield the final inhibitor.

Materials:

  • 5-Aryl-1H-imidazole-4-carboxylic acid

  • Amine

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Base (e.g., DIPEA or Et₃N)

  • Solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • To a solution of the 5-aryl-1H-imidazole-4-carboxylic acid (1.0 eq) in the solvent, add the coupling agent (1.1 eq) and the base (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Application in the Synthesis of TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in the inflammatory and immune responses. Inhibition of TAK1 has shown therapeutic potential in various cancers and inflammatory diseases.[4] Imidazole-based compounds have been identified as potent and selective inhibitors of TAK1.[4]

Protocol 2: Synthesis of an Imidazole-Based TAK1 Inhibitor via Buchwald-Hartwig Amination

This protocol illustrates the use of a Buchwald-Hartwig amination to introduce a substituted amine at the 5-position of the imidazole core, a common strategy in the development of TAK1 inhibitors.

Step 1: Buchwald-Hartwig Amination

G cluster_0 Step 1: Buchwald-Hartwig Amination A Ethyl 5-chloro-1H- imidazole-4-carboxylate C Pd Catalyst, Ligand, Base A->C B Amine B->C D Ethyl 5-amino-1H- imidazole-4-carboxylate derivative C->D

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the reaction solvent and stir for a few minutes to form the active catalyst.

  • To a separate reaction vessel, add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

  • Add the pre-formed catalyst solution to the mixture of starting materials.

  • Seal the reaction vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired ethyl 5-amino-1H-imidazole-4-carboxylate derivative.

Expert Insight: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Screening a small set of conditions is often necessary to identify the optimal combination for a particular substrate pairing.

The subsequent steps of ester hydrolysis and amide coupling would follow a similar procedure as outlined in Protocol 1 to complete the synthesis of the TAK1 inhibitor.

Data Summary and Characterization

The synthesized kinase inhibitors should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

Analytical TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and assess purity.
Mass Spectrometry To determine the molecular weight of the compound.
HPLC/UPLC To determine the purity of the final compound.

Once synthesized and purified, the compounds should be evaluated for their biological activity.

Biological AssayPurpose
Kinase Inhibition Assay To determine the IC₅₀ value against the target kinase (e.g., p38 MAP kinase, TAK1).
Cell-Based Assays To assess the compound's ability to inhibit kinase signaling in a cellular context.
Selectivity Profiling To evaluate the inhibitor's activity against a panel of other kinases to determine its selectivity.

Conclusion

This compound is a high-value starting material for the synthesis of a diverse range of kinase inhibitors. Its strategic functionalization allows for the efficient and modular construction of complex molecules with tailored biological activities. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this versatile building block in their drug discovery efforts. The continued exploration of novel synthetic methodologies and the application of this scaffold to a broader range of kinase targets will undoubtedly lead to the discovery of new and improved therapeutics for a host of human diseases.

References

large-scale synthesis of ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of Ethyl 5-chloro-1H-imidazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a key heterocyclic building block in modern medicinal chemistry and drug development. The protocol herein is designed for scalability, emphasizing process safety, efficiency, and product purity. We delve into the underlying chemical principles, offer a detailed, step-by-step protocol, and address critical considerations for process optimization and scale-up. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Importance

Imidazole derivatives are foundational scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. This compound, in particular, serves as a crucial intermediate for more complex molecular targets. The introduction of a chlorine atom at the C5 position provides a reactive handle for further functionalization via cross-coupling reactions, while the ethyl ester at C4 allows for modifications such as amidation or reduction.

The primary challenge in producing this intermediate at scale lies in achieving regioselective chlorination of the electron-rich imidazole ring without generating significant byproducts. Traditional methods can suffer from low yields or require harsh conditions unsuitable for industrial production.[5] This guide presents a robust and reproducible two-step synthesis beginning with the esterification of 1H-imidazole-4-carboxylic acid, followed by a controlled chlorination, a strategy adaptable to multi-kilogram production campaigns.

Reaction Scheme and Mechanistic Rationale

The synthesis is approached in two primary stages: (1) Fischer esterification of the commercially available 1H-imidazole-4-carboxylic acid, and (2) regioselective chlorination of the resulting ester using N-Chlorosuccinimide (NCS).

Overall Synthetic Pathway

cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination Imidazole_Acid 1H-Imidazole-4-carboxylic Acid Product_Ester Ethyl 1H-imidazole-4-carboxylate Imidazole_Acid->Product_Ester Ethanol, H₂SO₄ Reflux Product_Final This compound Product_Ester->Product_Final NCS, DMF 0-5 °C

Figure 1: Two-step workflow for the synthesis of the target compound.

Mechanism of Chlorination

The key step is the electrophilic aromatic substitution on the imidazole ring. The imidazole nucleus is electron-rich, making it susceptible to attack by electrophiles. However, the two nitrogen atoms complicate its reactivity. The chlorination is proposed to proceed as follows:

  • Activation of NCS: In a polar aprotic solvent like Dimethylformamide (DMF), the N-Cl bond of N-Chlorosuccinimide is polarized, making the chlorine atom electrophilic.

  • Nucleophilic Attack: The C5 position of the imidazole ring is the most electron-rich and sterically accessible site for electrophilic attack. The π-electrons of the ring attack the electrophilic chlorine atom of NCS. This is the rate-determining step.

  • Formation of Sigma Complex: This attack forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base (which can be the solvent or the succinimide anion) abstracts the proton from the C5 position, restoring the aromaticity of the imidazole ring and yielding the final chlorinated product.

This controlled, low-temperature approach using NCS is superior to using harsher chlorinating agents like chlorine gas, as it minimizes the formation of over-chlorinated byproducts and is safer to handle on a large scale.[6]

Start Imidazole Ester + NCS Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Nucleophilic attack by Imidazole C5 on Cl⁺ Product Chlorinated Imidazole + Succinimide Intermediate->Product Deprotonation & Aromatization

Figure 2: Simplified mechanism of electrophilic chlorination.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.

Reagents and Equipment
Reagent/MaterialCAS NumberMolecular WeightRecommended GradeNotes
1H-Imidazole-4-carboxylic acid1072-84-0112.09 g/mol >98%Starting material
Ethanol (Absolute)64-17-546.07 g/mol Anhydrous, >99.5%Reagent and solvent
Sulfuric Acid (H₂SO₄)7664-93-998.08 g/mol Concentrated, 98%Catalyst
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Reagent gradeFor neutralization
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol >98%Chlorinating agent
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, >99.8%Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Reagent gradeExtraction solvent
Brine (Saturated NaCl)7647-14-558.44 g/mol N/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Reagent gradeDrying agent
Equipment
2L Three-neck round-bottom flask
Mechanical stirrer with PTFE paddle
Heating mantle with temperature controller
Condenser
Dropping funnel
Ice-water bath
Buchner funnel and vacuum flask
Rotary evaporator
Step-by-Step Procedure

Part A: Synthesis of Ethyl 1H-imidazole-4-carboxylate

  • Reactor Setup: Equip a 2L three-neck flask with a mechanical stirrer, a condenser, and a temperature probe.

  • Charge Reagents: To the flask, add 1H-imidazole-4-carboxylic acid (112 g, 1.0 mol) and absolute ethanol (1 L). Begin stirring to form a slurry.[7]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (20 mL, 0.37 mol) to the stirring slurry. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.

  • Cooling and Concentration: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 70% using a rotary evaporator.

  • Neutralization: Cool the concentrated residue in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~7-8. This step must be done with vigorous stirring to manage gas evolution (CO₂).

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract with ethyl acetate (3 x 400 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 200 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, ethyl 1H-imidazole-4-carboxylate, is often of sufficient purity for the next step. If required, it can be recrystallized from an ethyl acetate/heptane mixture. Expected yield: 115-125 g (82-89%).

Part B: Synthesis of this compound

  • Reactor Setup: In a clean and dry 2L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 1H-imidazole-4-carboxylate (112 g, 0.8 mol) in anhydrous DMF (800 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining this temperature is critical for selectivity.

  • NCS Solution Preparation: In a separate flask, dissolve N-Chlorosuccinimide (112 g, 0.84 mol, 1.05 eq) in anhydrous DMF (400 mL).

  • Slow Addition: Transfer the NCS solution to the dropping funnel and add it dropwise to the cooled imidazole solution over 2-3 hours. Ensure the internal temperature does not exceed 5 °C.[6]

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 3-5 hours after the addition is complete. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into 2.5 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 500 mL) to remove DMF and succinimide.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 120-135 g (80-90%).

Process Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

  • Reagent Hazards:

    • Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated area.

    • N-Chlorosuccinimide: An irritant and oxidizing agent. Avoid contact with skin and eyes.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Aqueous waste from neutralization and work-up should be pH-adjusted before disposal. Halogenated organic waste should be collected separately.

Quality Control and Analytical Specifications

The final product should be analyzed to confirm its identity and purity.

ParameterMethodSpecification
AppearanceVisualWhite to off-white solid
PurityHPLC≥ 98.5%
Identity¹H NMR, MSConforms to structure
Melting PointMelting Point Apparatus~150-155 °C (literature varies)

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, NH), 7.85 (s, 1H, C2-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 1.30 (t, J=7.1 Hz, 3H, CH₃).

  • Mass Spec (ESI+): m/z = 189.0 [M+H]⁺.

Conclusion

This application note details a scalable and efficient synthesis of this compound. The protocol emphasizes safety, control of critical process parameters, and high product purity, making it suitable for implementation in a process chemistry or manufacturing environment. By understanding the underlying reaction mechanisms and adhering to the procedural and safety guidelines, researchers and drug development professionals can reliably produce this valuable chemical intermediate for their synthetic campaigns.

References

Application Notes & Protocols: Strategic N-Protection of Ethyl 5-Chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Nitrogen Protection

Ethyl 5-chloro-1H-imidazole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug development. Its structure features a nucleophilic imidazole ring system flanked by two electron-withdrawing groups: a chloro substituent at C5 and an ethyl carboxylate at C4. While these features are key to its utility, the acidic N-H proton of the imidazole ring presents a significant challenge in multistep syntheses. Unprotected, this nitrogen can undergo undesired side reactions such as N-alkylation, N-acylation, or deprotonation under basic conditions, leading to complex product mixtures and reduced yields of the target molecule.

Strategic protection of the imidazole nitrogen is therefore paramount. A suitable protecting group must be introduced efficiently, remain stable throughout subsequent transformations (orthogonality), and be cleaved under conditions that do not compromise the integrity of the rest of the molecule, including the ester and chloro functionalities. This guide provides an in-depth analysis of key protecting group strategies, detailing the causality behind procedural choices and offering validated protocols for their implementation.

Logical Framework for Selecting a Protecting Group

The choice of a protecting group is dictated by the planned synthetic route. The following decision tree illustrates a logical workflow for selecting an appropriate strategy based on downstream reaction conditions.

G start Synthetic Goal: Modification of This compound q1 Anticipated Downstream Reaction Conditions? start->q1 cond_acid Strongly Acidic (e.g., TFA, HCl) q1->cond_acid Yes cond_base Strongly Basic (e.g., n-BuLi, LDA, NaH) q1->cond_base Yes cond_fluoride Fluoride Source (e.g., TBAF, HF-Py) q1->cond_fluoride Yes cond_mild_acid Mildly Acidic (e.g., dilute HCl, AcOH) q1->cond_mild_acid Yes cond_reductive Reductive (e.g., H2/Pd) q1->cond_reductive Yes pg_sem Use SEM Group (Stable to most conditions except strong acid/fluoride) cond_acid->pg_sem Incompatible pg_sulfonyl Use Sulfonyl Group (e.g., Ts) (Extremely stable, requires harsh cleavage) cond_acid->pg_sulfonyl Compatible cond_base->pg_sem Compatible pg_boc Use Boc Group (Stable to base/reduction, labile to acid) cond_base->pg_boc Compatible pg_trityl Use Trityl Group (Stable to base/reduction, labile to mild acid) cond_base->pg_trityl Compatible cond_fluoride->pg_boc Compatible cond_fluoride->pg_trityl Compatible cond_mild_acid->pg_sem Compatible cond_reductive->pg_sem Compatible cond_reductive->pg_boc Compatible cond_reductive->pg_trityl Compatible

Caption: Decision workflow for selecting an N-protecting group.

The [2-(Trimethylsilyl)ethoxy]methyl (SEM) Group

The SEM group is an excellent choice for protecting the imidazole nitrogen due to its high stability across a wide range of conditions, including organometallic reagents, and many basic and reductive environments.[1] Its removal is typically achieved under specific acidic or fluoride-mediated conditions, providing a valuable orthogonal strategy.[2][3]

Causality and Mechanistic Insight
  • Introduction: The protection proceeds via an SN2 reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the acidic imidazole N-H. This is crucial to prevent competitive reaction of the base with the ethyl ester or the electrophilic SEM-Cl.

  • Deprotection (Fluoride): The high affinity of fluoride for silicon drives the cleavage. The fluoride anion attacks the silicon atom, triggering a β-elimination cascade that releases the free imidazole, ethylene, formaldehyde, and trimethylsilyl fluoride.[2] This mechanism allows for deprotection under non-acidic, mild conditions.

  • Deprotection (Acid): Strong acids like trifluoroacetic acid (TFA) can protonate the ether oxygen, leading to cleavage and formation of a stabilized cation.[4] However, this method is less selective if other acid-sensitive groups, including potentially the ethyl ester under harsh conditions, are present.

Protocol 1.1: SEM Protection
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-SEM protected product.

Protocol 1.2: SEM Deprotection (Fluoride-Mediated)
  • Reaction Setup: Dissolve the SEM-protected imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 66 °C) and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Resuspend the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to afford the deprotected imidazole.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common nitrogen protecting groups in organic synthesis.[5] It is generally stable to basic and nucleophilic conditions but is readily cleaved by acid.[6][7] This acid lability provides excellent orthogonality with base-labile or hydrogenation-sensitive groups.

Causality and Mechanistic Insight
  • Introduction: The protection is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-(dimethylaminopyridine) (DMAP). DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for attack by the imidazole nitrogen.

  • Deprotection (Acidic): Strong acids like TFA protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into tert-butyl cation (which is trapped or evolves into isobutylene), carbon dioxide, and the free imidazole.[8] This process is efficient and typically clean.

  • Deprotection (Basic/Alternative): While classically acid-labile, N-Boc imidazoles can also be deprotected under specific basic or reductive conditions, such as with NaBH₄ in ethanol or via thermolysis, which can be useful if the substrate is highly acid-sensitive.[9]

Protocol 2.1: Boc Protection
  • Reaction Setup: Dissolve this compound (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and DMAP (0.1 eq) in anhydrous acetonitrile (0.2 M).

  • Reaction: Stir the solution at room temperature for 4-8 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. The crude product can often be used directly or purified further by flash chromatography if necessary.

Protocol 2.2: Boc Deprotection (Acidic)
  • Reaction Setup: Dissolve the N-Boc protected imidazole (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x volumes) to remove residual TFA.

  • Purification: Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.

The Trityl (Triphenylmethyl, Tr) Group

The trityl group is a bulky, highly acid-labile protecting group.[10] Its significant steric hindrance can influence the regioselectivity of subsequent reactions. It is stable to basic, reductive, and oxidative conditions, making it a valuable orthogonal partner to many other protecting groups.[7]

Causality and Mechanistic Insight
  • Introduction: Protection is achieved by reacting the imidazole with trityl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base scavenges the HCl generated during the SN2 reaction.[10]

  • Deprotection: The trityl group is cleaved under very mild acidic conditions (e.g., dilute TFA in DCM, or even acetic acid). This is due to the exceptional stability of the triphenylmethyl (trityl) cation that is formed upon cleavage.[11][12] This mild cleavage condition is a key advantage when dealing with sensitive substrates.

Protocol 3.1: Trityl Protection
  • Reaction Setup: Suspend this compound (1.0 eq) and trityl chloride (1.1 eq) in anhydrous DCM (0.2 M).

  • Base Addition: Add triethylamine (1.5 eq) and stir the mixture at room temperature for 12-24 hours.

  • Workup: Dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the N-trityl protected product.

Protocol 3.2: Trityl Deprotection
  • Reaction Setup: Dissolve the N-trityl protected imidazole (1.0 eq) in DCM (0.1 M).

  • Reagent Addition: Add a solution of 5% TFA in DCM dropwise at room temperature until TLC analysis shows complete reaction (typically 15-60 minutes).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The byproduct, triphenylmethanol, can often be removed by crystallization or flash chromatography.

Comparative Summary of Protecting Groups

FeatureSEM GroupBoc GroupTrityl Group
Introduction Reagents SEM-Cl, NaH, DMF(Boc)₂O, DMAP, ACNTr-Cl, TEA, DCM
Stability (Acid) Stable to mild acid; cleaved by strong acid (TFA, HCl)[2]Labile[8]Very Labile[11]
Stability (Base) StableStable[6]Stable
Stability (Fluoride) Labile (TBAF, HF)[2]StableStable
Stability (Reductive) StableStableStable
Cleavage Conditions TBAF, reflux; or TFA, rt[4]TFA, DCM, rt; or NaBH₄, EtOH5% TFA in DCM, rt; or AcOH
Key Advantage High stability & orthogonalityWidespread use, reliable cleavageCleavage under very mild acid
Potential Drawback Harsh cleavage conditions may be requiredPotential for ester hydrolysis with strong acid/long reaction timesSteric bulk may hinder some reactions

References

Application Notes and Protocols: Strategic Functionalization of Ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold in Modern Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in numerous biologically active molecules and its versatile chemical reactivity.[1][2][3] Functionalized imidazoles are key components in a wide range of pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensive medications.[4] Ethyl 5-chloro-1H-imidazole-4-carboxylate is a valuable building block that offers multiple reaction sites for diversification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a detailed overview of the strategic functionalization of this important molecule, with a focus on practical, field-proven protocols and the underlying chemical principles.

Understanding the Reactivity of this compound

The reactivity of the imidazole ring is a hybrid of pyridine and pyrrole characteristics.[5] The presence of an electron-withdrawing ethyl carboxylate group at the C4 position and a chloro group at the C5 position significantly influences the electron density and reactivity of the imidazole core.

  • N-H Acidity: The N-H proton is acidic and can be readily deprotonated by a suitable base to generate the corresponding imidazolate anion, which is a potent nucleophile.

  • Nucleophilic Substitution at C5: The chloro group at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the adjacent carboxylate group can facilitate this reaction.[6][7]

  • Palladium-Catalyzed Cross-Coupling at C5: The C-Cl bond at the C5 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][8]

Strategic Functionalization Pathways

The functionalization of this compound can be strategically approached at two primary sites: the imidazole nitrogen (N1) and the C5 position.

Part 1: N-Functionalization of the Imidazole Ring

The deprotonated imidazole nitrogen is a strong nucleophile, readily undergoing alkylation and arylation reactions.

N-Alkylation

N-alkylation introduces alkyl substituents on the imidazole ring, which can significantly impact the molecule's steric and electronic properties.[9]

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial for the complete deprotonation of the imidazole N-H without competing with the alkylating agent.[10]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they effectively solvate the imidazolate anion and are inert to the reaction conditions.[10]

  • Temperature: The reaction temperature is dependent on the reactivity of the alkylating agent. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (50-80 °C) if the starting material is consumed slowly, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Table 1: Representative N-Alkylation Reactions

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Methyl IodideNaHTHFrt1285-95
2Benzyl BromideDBUDMF602470-85
3Ethyl BromoacetateK₂CO₃AcetonitrileReflux1865-80

Part 2: C5-Functionalization via Cross-Coupling and Nucleophilic Substitution

The chloro-substituent at the C5 position is a versatile handle for introducing a wide range of functionalities.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand are essential. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for coupling with less reactive aryl chlorides.[2]

  • Base: A base is required to activate the boronic acid for transmetalation.[13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), palladium(II) acetate (0.02-0.05 eq.), and the phosphine ligand (0.04-0.10 eq.).

  • Add a suitable base such as potassium carbonate (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of an organic solvent (e.g., 1,4-dioxane) and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C5-arylated imidazole.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O10075-90
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O11070-85
33-Pyridinylboronic acidPdCl₂(dppf)K₃PO₄DMF/H₂O9060-75
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[3][14]

Causality Behind Experimental Choices:

  • Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition to the C-Cl bond, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne for transmetalation.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[3]

  • Solvent: Anhydrous solvents like THF or DMF are commonly used.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in anhydrous THF or DMF, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.) and CuI (0.04-0.10 eq.).

  • Add an amine base such as triethylamine (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-70 °C under an inert atmosphere for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the C5-alkynylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4][16][17]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to Suzuki coupling, a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) are crucial for the efficient coupling of aryl chlorides.[18]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[4]

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and a suitable phosphine ligand (0.02-0.10 eq.).

  • Add a strong base such as sodium tert-butoxide (1.5-2.0 eq.).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the C5-aminated imidazole.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at C5 can be displaced by strong nucleophiles through an addition-elimination mechanism, especially given the activating effect of the C4-ester group.[6][7][19]

Causality Behind Experimental Choices:

  • Nucleophile Strength: Strong nucleophiles such as alkoxides, thiolates, or secondary amines are required for an efficient SNAr reaction on this electron-deficient heteroaromatic system.

  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[20]

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring.

Experimental Protocol: General Procedure for SNAr

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add the nucleophile (e.g., sodium methoxide, 1.5-2.0 eq.).

  • Heat the reaction mixture to 80-120 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key functionalization strategies discussed.

G cluster_start Starting Material cluster_n_func N-Functionalization cluster_c5_func C5-Functionalization start This compound n_alk N-Alkylation start->n_alk R-X, Base n_ary N-Arylation start->n_ary Ar-X, Catalyst, Base suzuki Suzuki Coupling start->suzuki Ar-B(OH)₂, Pd Cat. sonogashira Sonogashira Coupling start->sonogashira R-C≡CH, Pd/Cu Cat. buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd Cat. snar SNAr start->snar Nu⁻

Caption: Key functionalization pathways for this compound.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Cl) pd0->ox_add pd2_complex Ar-Pd(II)-Cl(L)₂ ox_add->pd2_complex transmetal Transmetalation (Ar'-B(OH)₂) pd2_complex->transmetal pd2_aryl_complex Ar-Pd(II)-Ar'(L)₂ transmetal->pd2_aryl_complex red_elim Reductive Elimination pd2_aryl_complex->red_elim red_elim->pd0 product Ar-Ar' red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly versatile building block for the synthesis of diverse and complex molecules. The strategic application of N-functionalization and C5-functionalization reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitution, provides a powerful toolkit for researchers in drug discovery and materials science. The protocols outlined in this guide offer a solid foundation for the successful derivatization of this important scaffold, enabling the exploration of new chemical space and the development of novel functional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Chloro-1H-Imidazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-chloro-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and practical synthetic approach involves a multi-step sequence starting from ethyl 2-amino-1H-imidazole-4-carboxylate. This precursor undergoes a diazotization reaction followed by a Sandmeyer-type chlorination to yield the final product. Direct chlorination of ethyl 1H-imidazole-4-carboxylate is also a possible route, though it can present challenges with regioselectivity and reactivity.

Q2: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A2: In the Sandmeyer reaction, copper(I) salts, such as copper(I) chloride (CuCl), act as a catalyst. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas.[1] The chlorine is then transferred from a copper(II) species to the aryl radical, regenerating the copper(I) catalyst and forming the desired aryl chloride.[1]

Q3: Can I use other chlorinating agents besides the Sandmeyer reaction?

A3: Yes, other chlorinating agents can be used for the direct chlorination of the imidazole ring. N-chlorosuccinimide (NCS) is a common reagent for this purpose.[2] However, the reactivity of the imidazole ring with NCS can be low, sometimes requiring several days for the reaction to complete.[2] The presence of an acid, such as hydrochloric acid, can significantly accelerate the chlorination reaction with NCS.[2] Other reagents like sulfuryl chloride have also been used for the chlorination of similar substrates.[3]

Q4: What are the main challenges in synthesizing and purifying this compound?

A4: The primary challenges include:

  • Low Yields: Often resulting from incomplete diazotization, side reactions during the Sandmeyer reaction, or difficult purification.

  • Impurity Profile: Byproducts from the diazotization and chlorination steps can co-elute with the product, making purification by chromatography challenging. The formation of biaryl byproducts is a known issue in Sandmeyer reactions, supporting the radical mechanism.[1]

  • Instability of the Diazonium Intermediate: Aryl diazonium salts can be unstable and require careful temperature control during their formation and subsequent reaction.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Diazotization of Ethyl 2-Amino-1H-Imidazole-4-Carboxylate - Verify Reagent Quality: Ensure that the sodium nitrite is fresh and has been stored properly to prevent degradation. - Optimize Acid Concentration: The diazotization is typically carried out in a strong acid like hydrochloric acid. Ensure the acid concentration is sufficient to fully dissolve the starting amine and generate nitrous acid in situ. - Maintain Low Temperature: The reaction should be kept at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[4] Use an ice-salt bath for better temperature control. - Slow Addition of Nitrite: Add the sodium nitrite solution dropwise to the amine solution to maintain a low concentration of nitrous acid and control the reaction exotherm.
Inefficient Sandmeyer Reaction - Use Freshly Prepared CuCl: The activity of the copper(I) chloride catalyst is crucial. Use a freshly prepared solution of CuCl or ensure the commercial reagent is of high quality. - Ensure Sufficient Catalyst Loading: While catalytic, an adequate amount of CuCl is necessary to drive the reaction to completion. Consider optimizing the catalyst loading. - Control Reaction Temperature: After the addition of the diazonium salt to the CuCl solution, the temperature may need to be gently warmed to facilitate the reaction, but excessive heat can lead to byproduct formation. Monitor the reaction by TLC to determine the optimal temperature and time.
Product Loss During Workup and Purification - Optimize Extraction pH: The product is an ester with a basic imidazole ring. Adjust the pH of the aqueous layer carefully during extraction to ensure the product is in its neutral form and partitions efficiently into the organic layer. - Choose an Appropriate Chromatography System: If column chromatography is used, screen different solvent systems to achieve good separation of the product from impurities. A gradient elution might be necessary.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Suggested Solution
Formation of Phenolic Byproducts - Strict Temperature Control: The diazonium salt can react with water to form a phenol if the temperature is not kept low. Maintain the reaction temperature below 5 °C during diazotization and the initial stages of the Sandmeyer reaction.
Unreacted Starting Material (Ethyl 2-Amino-1H-Imidazole-4-Carboxylate) - Ensure Complete Diazotization: Refer to the solutions for "Incomplete Diazotization" in Problem 1. - Increase Reaction Time/Temperature: If the Sandmeyer reaction is sluggish, a longer reaction time or a slight increase in temperature might be necessary to drive it to completion. Monitor by TLC to avoid decomposition.
Formation of Azo Dyes (Colored Impurities) - Control Stoichiometry: Azo dye formation can occur if the diazonium salt couples with the starting amine or other electron-rich species. Ensure a slight excess of sodium nitrite is used to fully convert the amine to the diazonium salt. - Efficient Mixing: Ensure vigorous stirring during the addition of the sodium nitrite to prevent localized high concentrations of the diazonium salt.
Problem 3: Difficulty in Purifying the Product by Column Chromatography
Possible Cause Suggested Solution
Co-elution of Product and Impurities - Alternative Solvent Systems: Experiment with different combinations of polar and non-polar solvents for your chromatography. For example, if ethyl acetate/hexane is not providing good separation, try dichloromethane/methanol or other systems. - Acid/Base Wash: Before chromatography, consider washing the organic extract with a dilute acid solution to remove basic impurities, followed by a dilute base wash to remove acidic impurities. Be cautious with the pH to avoid hydrolyzing the ester. - Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective purification method to remove minor impurities and improve the crystalline nature of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Diazotization of Ethyl 2-Amino-1H-Imidazole-4-Carboxylate

  • To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add ethyl 2-amino-1H-imidazole-4-carboxylate portion-wise, ensuring the temperature remains below 5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Chlorination

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the diazonium intermediate.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data Summary Table
ReagentMolar Equiv.
Ethyl 2-amino-1H-imidazole-4-carboxylate1.0
Concentrated Hydrochloric Acid3.0 - 4.0
Sodium Nitrite1.05 - 1.1
Copper(I) Chloride0.1 - 0.3

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification start Ethyl 2-amino-1H- imidazole-4-carboxylate reagents1 HCl, H₂O, 0-5 °C start->reagents1 Dissolve diazonium In situ Diazonium Salt reagents1->diazonium reagents2 NaNO₂ (aq) reagents2->diazonium Dropwise addition cucl CuCl in HCl diazonium->cucl Add to catalyst product_crude Crude Product cucl->product_crude N₂ evolution workup Aqueous Workup & Extraction product_crude->workup chromatography Column Chromatography workup->chromatography final_product Ethyl 5-chloro-1H- imidazole-4-carboxylate chromatography->final_product Troubleshooting cluster_diagnosis cluster_solutions_d cluster_solutions_s cluster_solutions_p start Low Yield or High Impurity? check_diazotization Check Diazotization Step (TLC of quenched aliquot) start->check_diazotization Incomplete Starting Material check_sandmeyer Check Sandmeyer Step (TLC of reaction mixture) start->check_sandmeyer Multiple Byproducts check_purification Check Purification Step (Analyze crude vs. pure) start->check_purification Loss during Purification solution_d1 Optimize Diazotization: - Fresh NaNO₂ - Lower Temperature (0-5°C) - Slower NaNO₂ addition check_diazotization->solution_d1 solution_s1 Optimize Sandmeyer: - Fresh CuCl - Adjust catalyst loading - Optimize reaction temp/time check_sandmeyer->solution_s1 solution_p1 Optimize Purification: - Different chromatography solvents - Pre-chromatography wash - Consider recrystallization check_purification->solution_p1

References

Technical Support Center: Ethyl 5-chloro-1H-imidazole-4-carboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of ethyl 5-chloro-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key intermediate in a highly pure form. My aim is to provide not just procedural steps, but also the underlying chemical rationale to empower you to make informed decisions during your purification workflows.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is paramount. These properties dictate its behavior in various purification techniques.

PropertyValue/ObservationImplication for Purification
Molecular Formula C₆H₇ClN₂O₂[1][2]Relatively small, polar molecule.
Molecular Weight 174.58 g/mol [2]Suitable for standard chromatographic and recrystallization techniques.
Appearance Typically a crystalline solid.The ability to form a crystalline solid is advantageous for purification by recrystallization.[3]
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate.[4][5] Limited solubility in non-polar solvents.This solubility profile is key for selecting appropriate solvent systems for both chromatography and recrystallization.
pKa The imidazole ring has both acidic (N-H) and basic (lone pair on the other nitrogen) properties.The amphoteric nature allows for purification via acid-base extraction to remove non-ionizable impurities.[6]

II. Troubleshooting Common Purification Challenges

This section addresses specific issues frequently encountered during the purification of this compound in a question-and-answer format.

A. Recrystallization Issues

Q1: My compound oils out during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" typically occurs when the solute is supersaturated in a solvent where its solubility is high, or when the cooling process is too rapid. The presence of impurities can also disrupt crystal lattice formation.

Causality: The compound is essentially precipitating as a liquid phase before it has a chance to organize into a crystalline structure.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Problem: The single solvent you are using may be too good a solvent.

    • Solution: Employ a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (e.g., hot methanol or ethanol) and then slowly add a "poor" solvent (e.g., water, hexane, or toluene) dropwise at an elevated temperature until you observe persistent turbidity. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

  • Controlled Cooling:

    • Problem: Rapid cooling from a hot solution promotes precipitation over crystallization.

    • Solution: After achieving a clear, saturated solution at high temperature, allow it to cool to room temperature undisturbed. If no crystals form, scratching the inside of the flask with a glass rod can induce nucleation. Subsequently, the flask can be moved to a colder environment (e.g., an ice bath or refrigerator) to maximize yield.

  • Seed Crystals:

    • Problem: Spontaneous nucleation is sometimes kinetically hindered.

    • Solution: If you have a small amount of pure product from a previous batch, add a single, small crystal to the cooled, supersaturated solution to act as a template for crystal growth.

Q2: After recrystallization, my product purity has not significantly improved according to HPLC analysis. What are the likely impurities and how can I remove them?

A2: If a single recrystallization is insufficient, it's likely that the impurities have very similar solubility profiles to your target compound. Common impurities can include starting materials, regioisomers, or byproducts from the synthetic route.

Likely Impurities:

  • Unreacted Starting Materials: Depending on the synthesis, these could include compounds like ethyl acetamidoacetate or potassium thiocyanate derivatives.[7]

  • Regioisomers: Alkylation or other substitution reactions on the imidazole ring can sometimes lead to the formation of isomers that are difficult to separate.

  • Dehalogenated Product: Reductive conditions in the synthesis or workup can lead to the formation of ethyl 1H-imidazole-4-carboxylate.

  • Hydrolyzed Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if exposed to strong acidic or basic conditions during workup.[8]

Troubleshooting Protocol:

  • Acid-Base Extraction:

    • Rationale: To remove acidic or basic impurities. The imidazole ring itself can be protonated or deprotonated, so careful pH control is essential.

    • Workflow:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

      • Wash with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities.

      • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

      • Attempt recrystallization again with the partially purified material.

  • Activated Carbon Treatment:

    • Rationale: To remove colored impurities and some polar byproducts.

    • Workflow:

      • Dissolve the crude product in a suitable hot solvent for recrystallization.

      • Add a small amount of activated charcoal (typically 1-5% by weight).

      • Keep the solution hot and stir for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

      • Allow the filtrate to cool slowly to induce crystallization.

Recrystallization_Troubleshooting cluster_oiling Oiling Out Solutions cluster_purity Low Purity Solutions start Crude Product recrystallization Recrystallization Attempt start->recrystallization oiling_out Oiling Out? recrystallization->oiling_out low_purity Purity Improved? oiling_out->low_purity No optimize_solvent Optimize Solvent System (e.g., Binary Solvents) oiling_out->optimize_solvent Yes slow_cool Slow Cooling seed_crystal Add Seed Crystal success Pure Crystals low_purity->success Yes acid_base Acid-Base Extraction low_purity->acid_base charcoal Activated Carbon Treatment chromatography_node Proceed to Chromatography optimize_solvent->recrystallization slow_cool->recrystallization seed_crystal->recrystallization acid_base->recrystallization acid_base->chromatography_node If still impure charcoal->recrystallization charcoal->chromatography_node If still impure

Caption: Troubleshooting workflow for recrystallization challenges.

B. Column Chromatography Issues

Q3: My compound is streaking on the silica gel column, leading to poor separation. Why is this happening?

A3: Streaking, or tailing, on a silica gel column is often due to the polar nature of the imidazole ring. The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution.

Causality: Strong analyte-stationary phase interactions prevent the formation of a tight band as it moves down the column.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Problem: The eluent is not polar enough to effectively compete with the silica for binding to your compound, or it's not basic enough to suppress the interaction.

    • Solution: Add a small amount of a polar, basic modifier to your mobile phase.

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate). The TEA will preferentially bind to the acidic sites on the silica, "masking" them from your imidazole compound and allowing it to elute more symmetrically.

      • Ammonia/Methanol: For very polar compounds, a small amount of ammonium hydroxide in methanol can be effective when used in a more polar mobile phase like dichloromethane/methanol.

  • Choice of Stationary Phase:

    • Problem: Standard silica gel is too acidic for your compound.

    • Solution: Consider using a different stationary phase.

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.

      • Deactivated Silica: You can prepare a less acidic silica gel by treating it with a solution of triethylamine in your mobile phase before packing the column.

Q4: I am having difficulty separating my target compound from a very closely related impurity via column chromatography. What strategies can I employ?

A4: Separating closely eluting compounds requires optimizing the selectivity of your chromatographic system. This involves fine-tuning the mobile phase and potentially changing the stationary phase.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Rationale: Small changes in the mobile phase composition can significantly alter the relative retention times of similar compounds.

    • Workflow:

      • TLC Analysis: Run thin-layer chromatography (TLC) plates in various solvent systems to find the one that gives the best separation (largest difference in Rf values) between your product and the impurity. Test different ratios of common solvents like hexane, ethyl acetate, dichloromethane, and methanol.

      • Isocratic vs. Gradient Elution: For flash chromatography, a shallow gradient of the more polar solvent can often improve separation compared to an isocratic (constant solvent composition) elution.

  • Reverse-Phase Chromatography:

    • Rationale: If the impurity is more or less polar than your product, switching to a reverse-phase system (e.g., C18 silica) can invert the elution order and potentially improve separation.[9]

    • Workflow:

      • Stationary Phase: C18-functionalized silica gel.

      • Mobile Phase: Typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[10] A buffer or a modifier like formic acid or TFA is often added to control the ionization state of the analyte and improve peak shape.

Chromatography_Optimization cluster_streaking Issue: Streaking/Tailing cluster_close_elution Issue: Closely Eluting Impurity start Poor Separation in Column Chromatography add_base Add Base to Eluent (e.g., 0.5% TEA) start->add_base If streaking change_stationary Change Stationary Phase (e.g., Alumina) start->change_stationary If streaking optimize_mobile Optimize Mobile Phase (TLC Screening) start->optimize_mobile If poor resolution gradient_elution Use Gradient Elution start->gradient_elution If poor resolution reverse_phase Switch to Reverse-Phase HPLC start->reverse_phase If poor resolution

Caption: Decision tree for optimizing column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my fractions during column chromatography?

A1: Thin-layer chromatography (TLC) is the most common and efficient method. Use the same solvent system for TLC as you are using for your column. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For a more quantitative assessment, HPLC analysis of key fractions is recommended.[3]

Q2: How can I remove residual solvent from my final product?

A2: High-boiling point solvents like DMF or DMSO can be challenging to remove. After concentrating your product, co-evaporation with a lower-boiling point solvent like toluene can be effective. For final drying, placing the product under high vacuum for several hours, sometimes with gentle heating (if the compound is thermally stable), is standard practice.

Q3: My final product has a slight yellow tint. Is this indicative of a specific impurity?

A3: A yellow tint can often arise from trace amounts of oxidized byproducts or residual starting materials from certain synthetic routes.[7] Treatment with activated charcoal during recrystallization, as described above, is often effective at removing such colored impurities. If the color persists and other analytical data (NMR, HPLC) show high purity, it may be an inherent property of the crystalline solid, but this is less common.

Q4: What analytical techniques are essential for confirming the purity and identity of the final product?

A4: A combination of techniques is necessary for full characterization:

  • HPLC: To determine the purity in terms of area percentage.[3]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.[3]

This guide provides a framework for addressing the common purification challenges associated with this compound. Remember that each synthesis is unique, and a combination of these techniques, guided by careful analytical monitoring, will ultimately lead to the desired high-purity material.

References

Technical Support Center: Synthesis of Ethyl 5-Chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-chloro-1H-imidazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis. Our focus is on explaining the causality behind experimental outcomes to empower you to optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are commonly encountered when synthesizing this compound.

Q1: What are the most common synthetic routes to this compound?

There are two primary and strategically different approaches to synthesizing the title compound:

  • Direct Electrophilic Chlorination: This is often the most direct route, starting from the commercially available ethyl 1H-imidazole-4-carboxylate. The reaction uses a chlorinating agent like N-chlorosuccinimide (NCS) to directly install the chlorine atom onto the imidazole ring.[1] The regioselectivity is governed by the electronic properties of the imidazole ring, which is often influenced by the directing effect of the C4-carboxylate group.

  • Sandmeyer-type Reaction from an Amino Precursor: This multi-step route begins with ethyl 5-amino-1H-imidazole-4-carboxylate. The amino group is converted to a diazonium salt using sodium nitrite under acidic conditions. This intermediate is then treated with a copper(I) chloride source, which facilitates the replacement of the diazonium group with a chlorine atom.[2] This method can offer excellent regiocontrol if the amino precursor is readily available.

Q2: I'm performing a direct chlorination and my NMR shows multiple chlorinated species. What is the most likely side product?

The most common side product in the direct chlorination of ethyl 1H-imidazole-4-carboxylate is the formation of regioisomers and over-chlorinated products. The primary regioisomeric impurity is typically ethyl 2-chloro-1H-imidazole-4-carboxylate . Additionally, if an excess of the chlorinating agent is used or if the reaction is not carefully controlled, dichloro-imidazole derivatives (e.g., 2,5-dichloro) can form.

Q3: My reaction yield is consistently low, and I recover a lot of starting material. What's the primary cause?

Low conversion is a common issue, particularly in direct chlorination. It typically points to insufficient reactivity of the chlorinating agent or deactivation of the reagent. Key causes include:

  • Insufficient Stoichiometry: Using less than one full equivalent of the chlorinating agent.

  • Reaction Temperature: The reaction may require thermal energy or initiation (e.g., light for some radical chlorinations) to proceed at an adequate rate.

  • Moisture: N-chlorosuccinimide and other similar reagents can be deactivated by moisture. Ensuring anhydrous conditions is critical.

Q4: How can I reliably distinguish between the desired 5-chloro and the undesired 2-chloro isomer?

Definitive characterization requires advanced analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D proton NMR will show a single peak for the remaining imidazole proton (at either the C2 or C5 position). The chemical shift will be different for each isomer. For unambiguous assignment, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HMBC experiment will show a correlation between the C4-ester's carbonyl carbon and the proton at C5, but not a proton at C2.

  • X-Ray Crystallography: If you can obtain a single crystal of your product or a derivative, X-ray diffraction provides an unequivocal structural proof.

Section 2: Troubleshooting Guide: Side Reactions & Impurity Profiles

This guide provides a systematic approach to identifying and mitigating specific side reactions.

Problem 1: Formation of Regioisomeric Impurities (e.g., 2-Chloro Isomer)
  • Symptom: LC-MS analysis shows a peak with the same mass as the product, but with a different retention time. NMR spectroscopy shows unexpected peaks in the aromatic region.

  • Probable Cause: The imidazole ring has two potentially reactive sites for electrophilic substitution: C2 and C5. While the C4-ester group provides some directing influence, a mixture of isomers can form if conditions are not optimized. The reaction's regioselectivity is highly dependent on the solvent, temperature, and the specific chlorinating agent used.

  • Mechanism & Solution: The C4-ester is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, its influence at C5 versus C2 can be subtle. To favor chlorination at the C5 position:

    • Solvent Choice: Polar aprotic solvents like DMF or NMP can influence the reaction's regioselectivity. A patent for a similar synthesis specifies DMF, which can help stabilize charged intermediates that favor a specific pathway.[1]

    • Temperature Control: Running the reaction at low temperatures (e.g., -5 to 0 °C) can enhance selectivity by favoring the pathway with the lower activation energy, which is often the formation of the thermodynamically more stable product.[1]

    • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is generally a mild and effective choice. Stronger agents like sulfuryl chloride (SO2Cl2) may be less selective.

The diagram below illustrates the competing reaction pathways in the direct chlorination of ethyl 1H-imidazole-4-carboxylate.

G cluster_main Direct Chlorination Pathways SM Ethyl 1H-imidazole-4-carboxylate Reagent + NCS (N-Chlorosuccinimide) SM->Reagent P1 This compound (Desired Product) P2 Ethyl 2-chloro-1H-imidazole-4-carboxylate (Side Product) Reagent->P1  C5 Attack (Favored) Reagent->P2  C2 Attack (Disfavored)

Caption: Competing pathways for the direct chlorination of the imidazole core.

Problem 2: Presence of Dichloro- and Poly-chlorinated Impurities
  • Symptom: Mass spectrometry reveals peaks corresponding to the addition of two or more chlorine atoms.

  • Probable Cause: This is a classic case of over-reaction. The mono-chlorinated product, while deactivated compared to the starting material, can still undergo a second chlorination under forcing conditions or with an excess of the chlorinating agent.

  • Solution:

    • Strict Stoichiometric Control: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95-1.0 equivalents). This ensures that the starting material is the species in excess, minimizing the chance for the product to react further.

    • Slow Reagent Addition: Add the chlorinating agent (e.g., a solution of NCS in DMF) dropwise to the solution of the imidazole at a controlled low temperature. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the mono-chlorinated product.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level.

Molar Equivalents of NCSYield of Starting Material (%)Yield of Mono-chloro Product (%)Yield of Di-chloro Product (%)
0.9010882
1.05<1927
1.2008118
Note: These values are illustrative and serve to demonstrate a typical trend.
Problem 3: Hydrolysis of the Ethyl Ester to a Carboxylic Acid
  • Symptom: The final product is found to contain 5-chloro-1H-imidazole-4-carboxylic acid . This impurity can complicate purification and downstream reactions.

  • Probable Cause: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or, more commonly, during the aqueous workup.[3][4]

  • Solution:

    • Anhydrous Reaction Conditions: Ensure all solvents and reagents are thoroughly dried to prevent hydrolysis during the reaction itself.

    • Neutral Workup: During workup, avoid strong acids or bases. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution carefully to neutralize any acid, followed by a brine wash. Ensure the pH does not become strongly basic.

    • Temperature Control During Workup: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.

    • Purification Strategy: If the acid is formed, it can often be removed by column chromatography. Alternatively, a carefully controlled basic wash (e.g., with dilute NaHCO3) can extract the acidic impurity into the aqueous layer, but this risks hydrolyzing more of the desired ester product.

This workflow provides a logical sequence for identifying the source of impurities in your final product.

G start Analyze Final Product by LC-MS & NMR q1 Impurity Mass = Product Mass? start->q1 q2 Impurity Mass = SM Mass? q1->q2 No res1 Cause: Regioisomer Formation Solution: Optimize Temp & Solvent q1->res1 Yes q3 Impurity Mass = Product + Cl? q2->q3 No res2 Cause: Incomplete Reaction Solution: Check Stoichiometry & Conditions q2->res2 Yes q4 Impurity Mass = Product - C2H4? q3->q4 No res3 Cause: Over-Chlorination Solution: Reduce NCS Equiv. & Add Slowly q3->res3 Yes res4 Cause: Ester Hydrolysis Solution: Use Anhydrous Conditions & Neutral Workup q4->res4 Yes end Pure Product q4->end No

References

Technical Support Center: Synthesis and Optimization of Ethyl 5-Chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of ethyl 5-chloro-1H-imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and achieve optimal results.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves the chlorination of a suitable imidazole precursor. A common and effective route is the direct chlorination of ethyl 5-amino-1H-imidazole-4-carboxylate. This precursor can be synthesized from commercially available starting materials. The overall synthetic pathway is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

This guide will focus on the critical chlorination step and provide insights into optimizing the reaction conditions. We will also address common challenges that may arise during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A common and readily available starting material is ethyl 5-amino-1H-imidazole-4-carboxylate. This can be synthesized via several reported methods, often starting from ethyl 2-amino-2-cyanoacetate.

Q2: What are the typical chlorinating agents used for this reaction?

N-Chlorosuccinimide (NCS) is a widely used and effective chlorinating agent for this transformation. It is favored for its relatively mild reaction conditions and good selectivity. Other chlorinating agents can be used, but NCS often provides a good balance of reactivity and handling.

Q3: What are the key reaction parameters to control during the chlorination step?

The critical parameters to monitor and optimize are:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side product formation.

  • Solvent: Aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used.

  • Stoichiometry of the chlorinating agent: The molar ratio of NCS to the starting material is crucial to avoid over-chlorination.

  • Reaction time: The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.

Q4: What are the common side products in this reaction?

Common side products can include dichlorinated imidazole derivatives and N-chlorinated species. The formation of these impurities is often influenced by the reaction temperature and the stoichiometry of the chlorinating agent.

Q5: How can I purify the final product?

Purification is typically achieved through recrystallization or column chromatography. The choice of purification method will depend on the scale of the reaction and the nature of the impurities. An acid-base workup can also be effective in removing certain impurities.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Maintain the recommended reaction temperature to prevent degradation. - Optimize the stoichiometry of the chlorinating agent. - Re-evaluate the purification method; consider alternative solvents for recrystallization or different solvent systems for column chromatography.
Formation of Dichlorinated Byproducts - Excess of the chlorinating agent (NCS). - Elevated reaction temperature.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NCS. - Add the NCS solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the local concentration and temperature.
Presence of Unreacted Starting Material - Insufficient amount of the chlorinating agent. - Short reaction time.- Ensure the accurate weighing and addition of NCS. - Extend the reaction time and monitor for the disappearance of the starting material by TLC or LC-MS.
Difficult Purification - Presence of polar impurities. - Similar polarity of the product and byproducts.- Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. - For column chromatography, use a gradient elution system to improve separation. - Consider a different recrystallization solvent or a combination of solvents.

Experimental Protocols

Synthesis of Ethyl 5-amino-1H-imidazole-4-carboxylate

A common precursor, ethyl 5-amino-1H-imidazole-4-carboxylate, can be synthesized from ethyl 2-amino-2-cyanoacetate.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent such as ethanol.

  • Reagent Addition: Add formamidine acetate to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain ethyl 5-amino-1H-imidazole-4-carboxylate.

Optimized Protocol for the Synthesis of this compound

This protocol is based on the chlorination of ethyl 5-amino-1H-imidazole-4-carboxylate using N-chlorosuccinimide (NCS).[2]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-amino-1H-imidazole-4-carboxylate in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NCS Addition: Dissolve N-chlorosuccinimide (1.05 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Visualizing the Workflow

General Synthesis Workflow

G A Ethyl 2-amino-2-cyanoacetate P1 Cyclization with Formamidine Acetate A->P1 B Ethyl 5-amino-1H-imidazole-4-carboxylate P2 Chlorination with NCS in DMF B->P2 C This compound P1->B P2->C

Caption: Synthetic route to this compound.

Troubleshooting Logic Diagram

G Start Reaction Outcome Unsatisfactory LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckCompletion Check Reaction Completion (TLC/LC-MS) LowYield->CheckCompletion ImprovePurification Improve Purification Method LowYield->ImprovePurification IdentifyByproducts Identify Byproducts (NMR, MS) ImpureProduct->IdentifyByproducts OptimizeTemp Optimize Temperature CheckCompletion->OptimizeTemp Incomplete OptimizeStoich Optimize Stoichiometry CheckCompletion->OptimizeStoich Incomplete AdjustStoich Adjust NCS Stoichiometry IdentifyByproducts->AdjustStoich Dichlorination ControlTemp Control Temperature (Slow Addition at 0°C) IdentifyByproducts->ControlTemp Dichlorination RefineWorkup Refine Workup/Purification IdentifyByproducts->RefineWorkup Other Impurities

Caption: A logic diagram for troubleshooting common synthesis issues.

References

troubleshooting ethyl 5-chloro-1H-imidazole-4-carboxylate crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for troubleshooting the crystallization of ethyl 5-chloro-1H-imidazole-4-carboxylate. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to guide you through the nuanced art and science of crystallization. This guide is structured to address your challenges in a direct, question-and-answer format, ensuring you can quickly find the information you need to achieve high-purity, crystalline material.

Troubleshooting Guide: From Frustration to Formation

This section directly addresses the common hurdles encountered during the crystallization of this compound.

Q1: I've followed the synthesis, but my compound refuses to crystallize upon cooling. What should I do?

A1: Failure to crystallize is the most common issue and almost always points to a solution that is not sufficiently supersaturated. Here are the primary causes and a systematic approach to induce crystallization.

  • Probable Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure.[1] You may have used too much solvent to dissolve the crude product, preventing it from reaching the necessary supersaturation upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent (10-20% at a time).[2] After each reduction, allow the solution to cool slowly again. You can test for saturation by dipping a glass rod in the solution; if a solid residue forms on the rod after the solvent evaporates, you are close to the saturation point.[2]

  • Probable Cause 2: Lack of Nucleation Sites: Crystals need a starting point to grow. A perfectly smooth glass surface and a highly pure solution can sometimes be too "clean" for spontaneous nucleation.

    • Solution 1 - Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[3][4] The sound should be audible. This action can dislodge microscopic glass fragments or create energy at the surface that serves as a nucleation point for crystal growth.[3]

    • Solution 2 - Seeding: If you have a tiny crystal of pure this compound from a previous batch, add it to the cooled solution.[4][5] This "seed" provides a perfect template for other molecules to align and grow upon.

  • Probable Cause 3: Inappropriate Cooling Rate: Rapid cooling can lead to a supersaturated, glassy state rather than an ordered crystalline lattice.

    • Solution: Slow down the cooling process. Instead of an ice bath, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels.[2] For even slower cooling, place the flask in a beaker of warm water and allow the entire system to cool together.[6]

Q2: My compound is "oiling out," forming liquid droplets instead of solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation.[1][2] Impurities are often soluble in this oil, meaning the oil is not pure product, defeating the purpose of crystallization.

  • Probable Cause 1: Solution is too concentrated or cooling too quickly. The compound is coming out of solution at a temperature above its melting point.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10%) more of the "good" solvent in your solvent system to lower the saturation temperature.[1][2] Then, attempt to cool the solution much more slowly. Very slow cooling can favor direct crystal formation.[1]

  • Probable Cause 2: Significant Impurities Present: Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If the oil persists, consider a preliminary purification. If your solution is colored, adding activated charcoal to the hot solution and filtering it can remove colored impurities. If impurities are significant, a quick filtration through a plug of silica gel might be necessary before attempting crystallization again.

Q3: I'm getting crystals, but they are very fine needles or just a powder. How can I grow larger, more well-defined crystals?

A3: The formation of very small crystals typically indicates that nucleation happened too rapidly at many points simultaneously. This is a result of high supersaturation.[7]

  • Solution 1 - Reduce Supersaturation: The key is to slow down the crystal growth. Re-heat the solution and add a bit more solvent (5-10%) than the minimum required for dissolution.[2] This ensures that crystallization begins at a lower temperature, where the rate of formation is slower, allowing larger and more ordered crystals to form.

  • Solution 2 - Control the Cooling Environment: Employ very slow cooling techniques. A Dewar filled with hot water that is allowed to cool overnight is an excellent method for growing large, high-quality crystals.[6] Ensure the setup is in a vibration-free location.[6]

Troubleshooting Decision Workflow

Use this decision tree to guide your troubleshooting process when crystallization does not proceed as expected.

G start Initial Crystallization Attempt (Cooling Saturated Solution) outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal No oiled_out Compound 'Oils Out' outcome->oiled_out Liquid Droplets poor_xtal Poor Crystal Quality (Fine Powder / Needles) outcome->poor_xtal Powder success Good Crystals Formed outcome->success Yes check_sat Is solution supersaturated? (Test with glass rod) no_xtal->check_sat reheat_add Re-heat to dissolve oil. Add more solvent (5-10%). oiled_out->reheat_add reheat_dilute Re-heat to dissolve. Add more solvent (5-10%). poor_xtal->reheat_dilute induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal check_sat->induce Yes reduce_vol Reduce Solvent Volume (Boil off 10-20%) check_sat->reduce_vol No induce->outcome reduce_vol->outcome slow_cool Cool VERY slowly. (Insulate or use Dewar) reheat_add->slow_cool slow_cool->outcome reheat_dilute->slow_cool

Caption: Troubleshooting decision tree for crystallization.

Frequently Asked Questions (FAQs)

  • Q: What are the expected physical properties of this compound?

    • A: While specific data for this exact molecule is not abundant in public literature, based on structurally similar compounds like methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate and ethyl 5-methyl-1H-imidazole-4-carboxylate, it is expected to be an off-white to yellow crystalline solid at room temperature.[8][9]

  • Q: What is a good starting solvent or solvent system for crystallization?

    • A: A good starting point is a solvent that shares functional group characteristics with your molecule.[10] Given the ethyl ester and imidazole groups, polar solvents are appropriate.

      • Single Solvents: Try ethanol, isopropanol, or ethyl acetate. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

      • Solvent Mixtures: A powerful technique involves a solvent pair: one in which the compound is highly soluble (e.g., ethyl acetate, ethanol) and one in which it is poorly soluble (e.g., hexanes, heptane).[5][10] Dissolve the compound in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.

  • Q: How does pH affect the crystallization of this compound?

    • A: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[11]

      • Acidic Conditions (Low pH): The imidazole ring will be protonated, forming a salt. This will dramatically increase its solubility in polar solvents, especially water, and will likely inhibit crystallization.

      • Basic Conditions (High pH): The N-H proton on the imidazole ring can be removed by a strong base, forming an anion. This will also increase its aqueous solubility.

      • Recommendation: Crystallization is most likely to be successful in a neutral pH range where the molecule is uncharged. If your synthesis involves acidic or basic workup steps, ensure the final solution is neutralized before attempting crystallization. The efficiency of crystallization for some imidazole derivatives has been shown to be higher at neutral or slightly alkaline pH compared to acidic conditions.[12]

Experimental Protocols

Protocol 1: Standard Recrystallization Workflow

This protocol outlines the fundamental steps for purifying this compound.

G cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of hot solvent to dissolve A->B C Cover flask and allow to cool slowly B->C D Induce if necessary (scratch/seed) C->D E Cool further in ice bath to maximize yield D->E F Collect crystals by suction filtration E->F G Wash with a small amount of cold, fresh solvent F->G H Dry crystals under vacuum G->H

Caption: General workflow for recrystallization.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and your chosen solvent. Heat the mixture with stirring on a hotplate. Add the solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and set it aside to cool slowly to room temperature.[2] Avoid disturbing the flask during this period.[6]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to wash away any impurities adhering to the crystal surfaces. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Transfer the crystalline solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Small-Scale Solvent Screening
Solvent CategoryExamplesRationale for this compound
Protic Solvents Ethanol, IsopropanolCan hydrogen bond with the imidazole ring. The ester is also compatible. Good candidates for single-solvent systems.
Polar Aprotic Ethyl Acetate, AcetoneGood "like dissolves like" potential due to the ethyl ester group. Often used as the "good" solvent in a mixed pair.[10]
Nonpolar Solvents Hexanes, Heptane, TolueneCompound is likely insoluble. Ideal as the "poor" or anti-solvent in a mixed-solvent system.[10]
Chlorinated Dichloromethane (DCM)The chloro-substituent may enhance solubility. Can be used, but often too good of a solvent.

Method:

  • Place ~20-30 mg of your crude material into several small test tubes or vials.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each drop. Note the solubility.

  • A good single solvent will dissolve very little at room temperature. Heat the tubes that showed poor solubility. If the compound dissolves completely when hot, it is a promising candidate.

  • For solvent pairs, take a tube where the compound was very soluble (e.g., hot ethyl acetate) and add a nonpolar solvent (e.g., hexanes) dropwise until turbidity persists. This identifies a good pair.

References

Technical Support Center: Ethyl 5-Chloro-1H-Imidazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-chloro-1H-imidazole-4-carboxylate is a key heterocyclic building block in modern drug discovery and organic synthesis. Its unique arrangement of a reactive chloro-substituent, an imidazole core, and an ethyl ester moiety makes it a versatile intermediate. However, this same reactivity profile presents specific stability challenges that can impact experimental reproducibility, yield, and purity. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate and mitigate the inherent stability issues of this compound.

Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions our team receives regarding the handling, storage, and use of this compound.

Q1: What are the optimal long-term storage conditions for the solid compound?

Answer: For long-term stability in its solid form, this compound should be stored under controlled conditions to prevent degradation. The primary environmental factors to control are moisture, light, and temperature.

  • Moisture: The imidazole ring and the ethyl ester group make the compound susceptible to hydrolysis. Some related imidazole derivatives are known to be hygroscopic. Therefore, it is critical to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The use of a desiccator is highly recommended.

  • Temperature: While specific thermal degradation data for this exact molecule is not extensively published, general best practices for complex organic intermediates apply. We recommend storage in a cool environment, such as a refrigerator (2-8°C), to minimize the rate of any potential slow decomposition reactions[1]. For long-term archival, storage at -20°C is advisable.

  • Light: Imidazole moieties can be sensitive to photodegradation, leading to complex oxidative degradation pathways[2]. To prevent this, always store the compound in an amber or opaque vial to protect it from light.

Q2: I am preparing a stock solution. What solvents are recommended, and which should I avoid?

Answer: Solvent selection is critical to maintaining the stability of the compound in solution.

  • Recommended Solvents: For immediate use, aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally safe choices. Anhydrous grades of these solvents are preferred to minimize water content. Dimethyl sulfoxide (DMSO) can also be used, but stock solutions in DMSO should be stored frozen and used promptly, as DMSO can absorb atmospheric moisture.

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can participate in transesterification reactions, especially in the presence of acid or base catalysts, although this is typically slow at neutral pH and room temperature.

  • Solvents/Conditions to Avoid:

    • Aqueous solutions with non-neutral pH: The compound is highly susceptible to hydrolysis under both acidic and basic conditions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid[5][6], and the imidazole ring itself can undergo base-mediated autoxidation[2].

    • Prolonged exposure to protic solvents: Even at neutral pH, slow hydrolysis can occur over time in aqueous or alcoholic solutions. Prepare such solutions fresh before use.

Q3: My HPLC analysis of an aged solution shows a new, more polar peak. What is the likely cause?

Answer: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram is a classic sign of hydrolysis of the ethyl ester group. The product of this reaction is 5-chloro-1H-imidazole-4-carboxylic acid.

Causality: The ester linkage is an electrophilic site susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base. The resulting carboxylic acid is significantly more polar than the parent ester, leading to a shorter retention time on standard C18 columns. A similar hydrolysis reaction is a known transformation for related imidazole esters[5][6].

To confirm this, you can:

  • Intentionally subject a small sample of the compound to mild basic conditions (e.g., aqueous lithium hydroxide in methanol) and see if the resulting peak matches your impurity[6].

  • Analyze the sample via LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (Molecular Weight: 160.54 g/mol ).

Q4: My solution is turning yellow/brown, even when protected from light. What could be the degradation mechanism?

Answer: Discoloration in the absence of light often points towards oxidative degradation. Imidazole rings are known to be susceptible to base-mediated autoxidation[2].

Mechanism Insight: This process can be initiated by trace amounts of base and dissolved oxygen in the solvent. The reaction likely proceeds through radical intermediates, which can polymerize or form complex, colored byproducts. The chloro-substituent can also influence the electron density of the ring, potentially affecting its susceptibility to oxidation. While the specific oxidative byproducts for this molecule are not defined in the literature, studies on similar structures like Daclatasvir show that oxidation can lead to a variety of degradation products[2].

To mitigate this, ensure you are using high-purity, de-gassed solvents, especially for long-term experiments. If possible, handle solutions under an inert atmosphere.

Troubleshooting Guide: Experimental Scenarios

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Rationale
Inconsistent reaction yields in a multi-step synthesis where the compound is an intermediate.1. Degradation during workup: Exposure to acidic or basic aqueous layers can cause hydrolysis. 2. On-bench degradation: Leaving solutions exposed to light and air can lead to photolytic and oxidative decay.1. Neutralize Workup: Ensure all aqueous washes are pH-neutral. Minimize contact time with aqueous phases. 2. Protect from Environment: Work in a fume hood with yellow light or cover flasks with aluminum foil. Use freshly prepared or de-gassed solvents.
Loss of compound potency in a biological assay screening plate over 24-48 hours.1. Hydrolysis in aqueous buffer: The most common cause. 2. Oxidation: Reaction with dissolved oxygen or reactive components in the assay media.1. pH and Buffer Optimization: Test compound stability in your assay buffer at different time points (0, 4, 24h) via HPLC. If unstable, consider reformulating in a less aqueous vehicle or adjusting the buffer pH to be as close to neutral as possible. 2. Inert Conditions: If possible, prepare plates under a nitrogen atmosphere. Include an antioxidant like ascorbic acid as a test variable to see if it improves stability.
Appearance of multiple new peaks in HPLC after dissolving the compound with gentle heating.Thermal Degradation: Although imidazoles are generally robust aromatic systems, the combination of substituents and heat can trigger decomposition.Avoid Heating: Find a more suitable solvent or use sonication at room temperature to aid dissolution. If heating is unavoidable, use the lowest possible temperature for the shortest duration. Perform a control experiment where the compound is heated in solution and analyze by HPLC to confirm thermal liability.

Visualizing Degradation & Troubleshooting

Potential Degradation Pathways

The primary stability concerns for this compound are hydrolysis and oxidation.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway A Ethyl 5-chloro-1H- imidazole-4-carboxylate B 5-Chloro-1H-imidazole- 4-carboxylic Acid A->B H₂O (Acid or Base Cat.) C Ethyl 5-chloro-1H- imidazole-4-carboxylate D Oxidized Intermediates (e.g., Hydroperoxides) C->D O₂ / Light (Radical Initiator) E Complex Colored Byproducts D->E Further Reactions

Caption: Potential degradation of the target compound.

Workflow for Investigating Stability Issues

This workflow provides a systematic approach to diagnosing and solving stability problems encountered during experimentation.

workflow start Problem Observed (e.g., Low Yield, Extra Peaks) check_solid 1. Check Solid Compound - Purity by HPLC/NMR - Appearance/Color start->check_solid is_solid_ok Is Solid Pure? check_solid->is_solid_ok purify Purify Solid Material (Recrystallization/Chromatography) is_solid_ok->purify No check_solution 2. Analyze Solution Prep - Solvent Type/Grade? - Water Content? - pH of Solution? is_solid_ok->check_solution Yes purify->check_solid forced_degradation 3. Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) check_solution->forced_degradation identify_degradants 4. Identify Degradants (LC-MS, NMR) forced_degradation->identify_degradants mitigate 5. Mitigate & Re-test - Change Solvent/pH - Protect from Light/Air - Avoid Heat identify_degradants->mitigate end Problem Solved mitigate->end

Caption: Systematic workflow for stability troubleshooting.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and understand its liabilities.

Objective: To assess the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation (prepare in triplicate for each condition):

    • Control: Mix 1 mL of stock solution with 1 mL of acetonitrile/water (1:1).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ (diluted from 30% stock).

  • Incubation:

    • For acid, base, and oxidation samples, incubate at 60°C for 5 hours.

    • Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.

  • Analysis:

    • Analyze all samples by HPLC, comparing them to the control.

    • Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the incubation time or temperature.

    • Characterize major degradation peaks using LC-MS.

Protocol 2: Photostability Testing (ICH Q1B Guideline Summary)

This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing[7][8].

Objective: To determine if light exposure results in unacceptable change to the compound.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a calibrated light source (Option 1 or 2 from ICH Q1B)

  • UV-transparent sample containers (e.g., quartz cells)

  • Light-opaque wrapping (e.g., aluminum foil) for dark controls

  • HPLC system

Procedure:

  • Sample Preparation (Solid State):

    • Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Sample Preparation (Solution State):

    • Prepare a solution of the compound in a suitable, photostable solvent (e.g., acetonitrile).

    • Place the solution in a transparent container (e.g., quartz cuvette).

    • Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Exposure:

    • Place the samples and their corresponding dark controls in the photostability chamber.

    • Expose them to a light source until the overall illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours/square meter[8].

  • Analysis:

    • After exposure, visually inspect all samples for any changes in color or appearance.

    • Analyze both the exposed and dark control samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify any photodegradants and quantify the loss of the parent compound. Significant change in the exposed sample compared to the dark control indicates photolability.

References

common byproducts in ethyl 5-chloro-1H-imidazole-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of reactions involving ethyl 5-chloro-1H-imidazole-4-carboxylate. As a key intermediate in the synthesis of pharmaceuticals, understanding and controlling its reactivity is paramount. This guide, structured from the perspective of a Senior Application Scientist, moves beyond simple protocols to explain the chemical principles behind common challenges, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate and common issues encountered during reactions with this compound.

Q1: Why am I observing two distinct product spots on my TLC after an N-alkylation reaction, even though my starting material is fully consumed?

A: This is a classic case of non-regioselective alkylation. The imidazole ring of your starting material exists as two rapidly equilibrating tautomers. Consequently, the alkylating agent can attack either the N-1 or N-3 nitrogen atom, leading to the formation of two different regioisomeric products. The ratio of these isomers is influenced by steric hindrance from the C-5 chloro group and the electronic nature of your alkylating agent and reaction conditions.

Q2: During my N-alkylation, a significant amount of an insoluble white solid precipitated from the reaction mixture. What is this byproduct?

A: The likely culprit is the formation of a quaternary imidazolium salt. This occurs when the already N-alkylated imidazole product undergoes a second alkylation at the remaining nitrogen atom. This is particularly common when using an excess of a reactive alkylating agent (like methyl iodide or benzyl bromide) or when reaction temperatures are too high. These quaternary salts are often poorly soluble in common organic solvents.

Q3: I am attempting a nucleophilic substitution on the chloro group, but my main isolated byproduct is the carboxylic acid. What is causing this?

A: You are likely experiencing unintended hydrolysis of the ethyl ester. The ester group at the C-4 position is susceptible to cleavage under both acidic and basic conditions. If your reaction conditions involve aqueous bases (e.g., NaOH, KOH), protic solvents, or an acidic workup in the presence of water, you risk saponifying the ester to the corresponding 5-chloro-1H-imidazole-4-carboxylic acid[1][2].

Q4: My mass spectrometry results show a significant peak corresponding to the loss of the entire ethoxycarbonyl group (M-87). Is this just fragmentation, or is it a byproduct?

A: While ester loss is a possible fragmentation pathway, it can also indicate the formation of a decarboxylation byproduct. This happens if the ester is first hydrolyzed to the carboxylic acid, which then loses CO2 upon heating. This is especially prevalent if the reaction or workup is performed at elevated temperatures for extended periods[3][4]. The resulting byproduct would be 4-chloro-1H-imidazole.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed mechanistic explanations and actionable protocols to mitigate the formation of common byproducts.

Guide 1: Challenges in N-Alkylation Reactions

N-alkylation is the most common reaction performed on this substrate, but it is fraught with challenges of regioselectivity and over-reaction. The presence of two electron-withdrawing groups (chloro and ester) reduces the nucleophilicity of the imidazole nitrogens, often necessitating the use of a strong base[5][6].

  • Causality: The N-H proton of the imidazole ring can reside on either nitrogen atom, creating two tautomeric forms. In this compound, these tautomers are distinct, and a base will deprotonate both to generate an ambident imidazolate anion. Alkylation can then occur at either nitrogen, leading to a mixture of N-1 and N-3 substituted products. Steric hindrance from the adjacent chloro group generally directs larger alkyl groups to the N-1 position, but a mixture is common.

  • Troubleshooting & Mitigation Protocol:

    • Base Selection is Critical: Use a strong, non-nucleophilic, sterically hindered base to generate the imidazolate anion cleanly. Sodium hydride (NaH) is a common choice. 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) can also be effective, though it may lead to different isomer ratios[5].

    • Solvent Choice: Aprotic polar solvents like DMF or THF are preferred. They effectively solvate the cation of the base without interfering with the reaction.

    • Temperature Control: Perform the deprotonation at 0 °C to control the reaction rate. After adding the alkylating agent, allow the reaction to warm slowly to room temperature. Avoid excessive heating, which can decrease selectivity.

    • Order of Addition: Always add the base to the imidazole solution first to pre-form the anion. Then, add the alkylating agent dropwise to this solution. This minimizes the concentration of the free alkylating agent and can reduce side reactions.

N_Alkylation_Regioisomers cluster_start Starting Material Tautomers cluster_reaction Alkylation Reaction cluster_products Byproduct Formation SM_N1H This compound (N1-H Tautomer) SM_N3H Ethyl 4-chloro-1H-imidazole-5-carboxylate (N3-H Tautomer) SM_N1H->SM_N3H H⁺ shift Base + Base - H⁺ Anion Imidazolate Anion (Resonance Hybrid) SM_N1H->Anion Deprotonation RX + R-X Prod_N1 N-1 Alkylated Product (Major for bulky R) Anion->Prod_N1 Attack from N1 Prod_N3 N-3 Alkylated Product (Regioisomeric Byproduct) Anion->Prod_N3 Attack from N3

Caption: Regioisomer formation during N-alkylation.

  • Causality: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent. This side reaction is driven by an excess of the alkylating agent and/or forcing conditions (high temperature, long reaction times).

  • Troubleshooting & Mitigation Protocol:

    • Stoichiometric Control: Use a precise amount of the alkylating agent, typically between 1.0 and 1.1 equivalents.

    • Monitor the Reaction: Follow the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent over-alkylation of the product.

    • Purification: If a quaternary salt forms, it can often be removed by precipitation. Since the salt is highly polar, it will have very different solubility properties from the desired neutral product. Triturating the crude mixture with a non-polar solvent like diethyl ether can cause the salt to precipitate, allowing it to be removed by filtration.

Over_Alkylation_Workflow start N-Alkylation Reaction Mixture check_sm TLC/LCMS Analysis: Is Starting Material Consumed? start->check_sm quench Quench Reaction (e.g., add water or NH4Cl) check_sm->quench Yes continue_rxn Continue Reaction (Monitor closely) check_sm->continue_rxn No over_alkylation_check Is Insoluble Precipitate Present? quench->over_alkylation_check workup Standard Workup & Purification product Desired N-Alkylated Product workup->product over_alkylation_check->workup No filter Filter Mixture to Remove Salt over_alkylation_check->filter Yes filter->workup error_node Over-alkylation Occurred filter->error_node continue_rxn->check_sm

Caption: Workflow for preventing and handling over-alkylation.

Guide 2: Byproducts from Ester and Chloro Group Reactivity
  • Causality: The ethyl ester is an electrophilic site susceptible to nucleophilic attack. Hydroxide ions (from aqueous bases) or even water under acidic catalysis can lead to the formation of the less soluble 5-chloro-1H-imidazole-4-carboxylic acid.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Use anhydrous solvents.

    • Base and Solvent Compatibility: When a base is required for a different transformation (e.g., N-alkylation), choose a non-nucleophilic base and an aprotic solvent. The table below outlines preferred combinations to avoid hydrolysis.

Condition Favoring HydrolysisRecommended Alternative to Prevent Hydrolysis
Base: NaOH, KOH, K₂CO₃ in H₂O/EtOHBase: NaH, LiHMDS, DBU[5]
Solvent: Methanol, Ethanol, WaterSolvent: Anhydrous THF, DMF, Acetonitrile
Workup: Acidification with aqueous HClWorkup: Quench with sat. aq. NH₄Cl, extract with EtOAc
  • Causality: While the C-5 chlorine is on an electron-rich imidazole ring and generally resistant to nucleophilic aromatic substitution, strong nucleophiles under forcing conditions can displace it. For example, reacting with a primary amine at high temperatures could lead to a 5-(alkylamino)-1H-imidazole-4-carboxylate byproduct. The reactivity is generally low but should not be discounted in the presence of potent nucleophiles.

  • Troubleshooting & Mitigation:

    • Temperature Control: Keep reaction temperatures as low as possible to achieve the desired transformation without activating the C-Cl bond.

    • Nucleophile Choice: If possible, use less aggressive nucleophiles or protect the imidazole nitrogen first, which can modulate the electron density of the ring and its susceptibility to substitution.

References

Technical Support Center: Scaling Up Ethyl 5-Chloro-1H-Imidazole-4-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis and scale-up of ethyl 5-chloro-1H-imidazole-4-carboxylate. It is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering insights into causality behind experimental choices and self-validating protocols.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a multi-step process, beginning with the formation of an imidazole ring, followed by a chlorination step. A common route involves the reaction of ethyl 2-amino-2-cyanoacetate with an appropriate reagent to form the imidazole core, which is then chlorinated.

Common Synthesis Route:

  • Imidazole Ring Formation: Cyclization of ethyl 2-amino-2-cyanoacetate with a formylating agent or an amidine to form an imidazole-4-carboxylate derivative.

  • Chlorination: Introduction of a chlorine atom at the 5-position of the imidazole ring, often using a chlorinating agent like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3).

Key Challenges in Scale-Up:

  • Exothermic Reactions: Both the cyclization and chlorination steps can be highly exothermic, posing significant thermal management challenges at larger scales.

  • Impurity Profile: Side reactions can lead to a complex mixture of impurities that are difficult to separate from the desired product.

  • Reagent Handling: The use of hazardous reagents like phosphorus oxychloride requires stringent safety protocols.

  • Product Isolation and Purification: The final product may be difficult to crystallize or purify, leading to yield loss.

II. Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: My imidazole ring formation is giving low yields. What are the likely causes?

Low yields in heterocyclic synthesis can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Small-scale trial reactions can help determine the ideal parameters.

  • Purity of Reagents and Solvents: Impurities in starting materials like ethyl 2-amino-2-cyanoacetate or the formylating agent can lead to side products.[1] Ensure the use of high-purity reagents and dry solvents where necessary.

  • Atmospheric Moisture: Some reactions in imidazole synthesis are sensitive to moisture.[1] Employing an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q2: What are the best practices for the chlorination step to maximize yield and minimize byproducts?

The chlorination of the imidazole ring is a critical step that can significantly impact the overall yield and purity.

  • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is often a milder and more selective chlorinating agent compared to phosphorus oxychloride (POCl3). A patent suggests using NCS in a solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) with an organic acid.[2]

  • Temperature Control: The reaction is often exothermic. Maintaining a low temperature (e.g., -5 to 0 °C) during the addition of the chlorinating agent is crucial to prevent side reactions and decomposition.[2]

  • Stoichiometry: Precise control of the stoichiometry of the chlorinating agent is essential. An excess can lead to over-chlorination or other side reactions.

Work-up & Purification

Q3: I'm having trouble with the work-up. The product seems to be partially soluble in the aqueous layer.

This is a common issue with imidazole derivatives, which can have some water solubility, especially if residual acids or bases are present.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility.

  • Extraction Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Brine Wash: Washing the combined organic layers with brine can help to remove dissolved water and some water-soluble impurities.

Q4: My final product is an oil and won't crystallize. What can I do?

Difficulty in crystallization is often due to the presence of impurities.

  • Chromatography: Purify a small sample by column chromatography to obtain a pure reference material. This can help to induce crystallization in the bulk material.

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures for crystallization. Anti-solvent crystallization can also be effective.

  • Seed Crystals: If you have previously had a crystalline batch, use a small seed crystal to initiate crystallization.

Safety & Scale-Up

Q5: What are the major safety concerns when scaling up this synthesis, especially with phosphorus oxychloride?

Phosphorus oxychloride (POCl3) is a highly corrosive and water-reactive substance.[3][4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, clothing, and eye/face protection.[4][5]

  • Ventilation: Work in a well-ventilated fume hood.[4][5]

  • Water Reactivity: POCl3 reacts violently with water, releasing heat and toxic fumes.[4][7] Ensure all equipment is dry and avoid contact with moisture.

  • Emergency Preparedness: Have an eyewash station and safety shower readily available.[4]

  • Thermal Hazards: The reaction with POCl3 can be highly exothermic.[8] On a large scale, inefficient heat transfer can lead to a dangerous temperature increase.[8][9]

Q6: How can I manage the exothermicity of the reactions during scale-up?

Managing exotherms is critical for safe and controlled scale-up.

  • Controlled Addition: Add the reactive reagent (e.g., chlorinating agent) slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

  • Thermal Hazard Analysis: For larger scale production, a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) is recommended to understand the thermal runaway potential.[9]

III. Troubleshooting Guides

Problem: Low Yield in Imidazole Ring Formation
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.[1]The reaction may require a longer time or higher temperature to proceed to completion.
Side Reactions Analyze the crude reaction mixture to identify major byproducts. Adjust reaction conditions (e.g., lower temperature, different base) to minimize their formation.Side reactions compete with the desired reaction, reducing the yield.
Degradation of Starting Material or Product Check the stability of the starting materials and product under the reaction conditions.The product may be unstable and decompose over time.[1]
Problem: Formation of Impurities During Chlorination
Potential Cause Troubleshooting Step Rationale
Over-chlorination Reduce the stoichiometry of the chlorinating agent. Add the agent at a lower temperature.Excess chlorinating agent can lead to the formation of di- and tri-chlorinated impurities.
Reaction with Solvent If using a reactive solvent like DMF with POCl3, consider alternative, more inert solvents.The Vilsmeier-Haack reaction can occur between DMF and POCl3, leading to formylation byproducts.[10][11]
Hydrolysis of Product Ensure a dry work-up environment, as the chloro-imidazole can be sensitive to hydrolysis.Water can react with the product, leading to the corresponding hydroxy-imidazole.

IV. Experimental Protocols & Data

Illustrative Protocol: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is a general guideline and should be optimized for specific scales and equipment.

  • Dissolution: Dissolve the starting imidazole-4-carboxylate in a suitable solvent such as DMF or NMP.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon.

  • Cooling: Cool the reaction mixture to -5 to 0 °C.

  • NCS Addition: Slowly add a solution of N-chlorosuccinimide (1.0-1.2 equivalents) in the same solvent, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a solution of sodium thiosulfate or sodium sulfite.

  • Work-up: Proceed with aqueous work-up and extraction as described in the FAQ section.

Data Presentation: Critical Parameters for Scale-Up
Parameter Lab Scale (e.g., 1g) Pilot Scale (e.g., 1kg) Key Considerations for Scale-Up
Reaction Temperature Easily controlled with an ice bath.Requires a jacketed reactor with efficient cooling.Inefficient heat transfer at larger scales can lead to temperature gradients and side reactions.[9]
Reagent Addition Time Typically rapid (minutes).Should be significantly longer (hours) to control the exotherm.Slower addition prevents heat accumulation and potential runaway reactions.[8]
Mixing Magnetic stirring is usually sufficient.Requires mechanical stirring with appropriate impeller design.Inefficient mixing can lead to localized "hot spots" and poor reaction kinetics.[1]
Work-up Volume Relatively small volumes.Large volumes of aqueous and organic waste are generated.Plan for appropriate waste handling and disposal.

V. Visualizations

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time Re-evaluate Yield increase_temp Increase Temperature incomplete->increase_temp Re-evaluate Yield analyze_impurities Analyze Impurity Profile (LC-MS/NMR) complete->analyze_impurities re_evaluate re_evaluate increase_time->re_evaluate Re-evaluate Yield increase_temp->re_evaluate Re-evaluate Yield re_evaluate->start side_reactions Significant Side Reactions analyze_impurities->side_reactions Yes check_stability Check Product Stability analyze_impurities->check_stability No Significant Impurities lower_temp Lower Reaction Temperature side_reactions->lower_temp change_reagents Change Reagents/Solvent side_reactions->change_reagents lower_temp->re_evaluate change_reagents->re_evaluate degradation Product Degradation check_stability->degradation Yes shorter_time Shorter Reaction Time degradation->shorter_time milder_conditions Use Milder Conditions degradation->milder_conditions end Optimized Yield degradation->end No shorter_time->re_evaluate milder_conditions->re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

Relationship Between Scale-Up Parameters

Scale_Up_Parameters cluster_challenges Scale-Up Challenges cluster_consequences Potential Consequences cluster_mitigation Mitigation Strategies scale Increase in Reaction Scale sa_vol Lower Surface Area to Volume Ratio scale->sa_vol heat_transfer Decreased Heat Transfer Efficiency exotherm Increased Risk of Uncontrolled Exotherm heat_transfer->exotherm mixing Decreased Mixing Efficiency impurities Increased Impurity Formation mixing->impurities sa_vol->heat_transfer sa_vol->mixing exotherm->impurities yield_loss Potential for Yield Loss exotherm->yield_loss safety Increased Safety Hazards exotherm->safety controlled_addition Controlled Reagent Addition exotherm->controlled_addition efficient_cooling Efficient Cooling System exotherm->efficient_cooling process_modeling Process Modeling & Hazard Analysis exotherm->process_modeling impurities->yield_loss impurities->controlled_addition

Caption: Interdependencies of scale-up parameters.

VI. References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support. Available from: 1

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. NJ.gov. Available from: --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Cole-Parmer. Available from: 4

  • Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET. Fisher Scientific. Available from: 5

  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals. NOAA. Available from: 6

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. Available from: 7

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available from: --INVALID-LINK--

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. Available from: --INVALID-LINK--

  • LeBlond, C. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available from: --INVALID-LINK--

  • Blackmond, D. G. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development. Available from: --INVALID-LINK--

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. Google Patents. Available from: --INVALID-LINK--

References

Technical Support Center: Analytical Strategies for Impurity Profiling of Ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 5-chloro-1H-imidazole-4-carboxylate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As a key intermediate, its purity profile directly impacts the quality, safety, and efficacy of the final drug product.[1] Even trace-level impurities can introduce toxicological risks, alter reaction kinetics in subsequent synthetic steps, or lead to the formation of unwanted by-products.[2] Therefore, robust and reliable analytical methods for the detection, identification, and quantification of impurities are not just a regulatory expectation but a cornerstone of process control and product quality assurance.[3]

This technical support guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions (FAQs) for the analytical methods used to characterize the impurity profile of this compound.

Understanding Potential Impurities

Effective impurity detection begins with understanding the potential sources of these unwanted compounds. Impurities can arise from starting materials, intermediates, side reactions, or degradation. Based on common synthetic routes for imidazole carboxylates, several potential process-related impurities should be considered.[4][5]

Impurity Class Potential Origin Potential Molecular Structure (Example) Significance
Unreacted Starting Materials Incomplete reaction during synthesis.e.g., Ethyl chloroacetate, Ethyl oxalate derivatives.[6]Can affect reaction yield and introduce downstream impurities.
Isomeric Impurities Non-selective reactions, particularly during chlorination or cyclization.e.g., Ethyl 2-chloro-1H-imidazole-4-carboxylate.May have different pharmacological or toxicological profiles.
Over-chlorinated Byproducts Harsh chlorination conditions.e.g., Ethyl 2,5-dichloro-1H-imidazole-4-carboxylate.Can be highly reactive or toxic.
Hydrolysis Products Degradation of the ester group due to moisture or pH extremes.5-chloro-1H-imidazole-4-carboxylic acid.Can indicate stability issues.
Residual Solvents & Reagents Carryover from the manufacturing process.e.g., Acetonitrile, Dimethylformamide (DMF), N-chlorosuccinimide.[5]Subject to strict regulatory limits (ICH Q3C).

High-Performance Liquid Chromatography (HPLC): The Primary Analytical Tool

High-Performance Liquid Chromatography (HPLC) is the principal technique for quantifying impurities in pharmaceutical manufacturing due to its high resolution, sensitivity, and robustness.[7] A well-developed stability-indicating HPLC method can separate the main component from all potential impurities and degradation products.

Workflow for HPLC Method Development and Impurity Analysis

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Analysis Analyte Understand Analyte (Imidazole, pKa, UV λmax) Column Column Selection (C18, Base-deactivated) Analyte->Column MobilePhase Mobile Phase Screening (ACN/MeOH, pH, Buffer) Column->MobilePhase Detection Detector Settings (UV/PDA @ 210-300 nm) MobilePhase->Detection Optimization Optimization (Gradient, Flow Rate, Temp) Detection->Optimization Specificity Specificity/ Forced Degradation Optimization->Specificity Final Method LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability Test (Resolution, Tailing Factor) Robustness->SST Validated Method Sample Sample Analysis SST->Sample Report Quantify & Report Impurities Sample->Report

Caption: HPLC Workflow from Development to Routine Impurity Analysis.

HPLC Troubleshooting Guide (Q&A)

Question: I am observing significant peak tailing for the main analyte peak. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like imidazoles is a classic problem in reversed-phase HPLC.[8] The primary cause is the interaction between the basic nitrogen atoms in the imidazole ring and acidic residual silanol groups on the silica-based column packing. This secondary interaction leads to a portion of the analyte molecules being retained longer, causing the tail.

  • Causality: The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, interacting strongly with the acidic Si-OH groups on the column surface.

  • Solutions:

    • Use a Base-Deactivated Column: Modern columns, often labeled "base-deactivated" or designed for polar compounds, have minimal accessible silanol groups. End-capped columns are also effective.[9]

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.2 with formic or phosphoric acid) will protonate the imidazole ring.[10][11] The resulting cation is less likely to interact with the silanol groups, leading to more symmetrical peaks.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1% v/v), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.[8]

Question: I am unable to separate a known impurity from the main analyte peak (co-elution). What steps should I take?

Answer: Achieving adequate resolution between the main peak and closely eluting impurities is a common challenge.[12] The goal is to modify the chromatographic selectivity.

  • Causality: The impurity and the main analyte have very similar affinities for the stationary and mobile phases under the current conditions.

  • Solutions:

    • Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa.[13] ACN and MeOH have different selectivities due to their distinct properties (ACN is aprotic, MeOH is protic) and can alter the elution order.

    • Modify the Mobile Phase pH: A small change in pH can significantly alter the ionization state of the analyte or impurities, leading to changes in retention and improved separation.

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase. For example, moving from a standard C18 to a Phenyl-Hexyl or a Polar-Embedded column can provide the necessary change in selectivity.

    • Consider 2D-LC: For highly complex separations where co-elution is persistent, two-dimensional liquid chromatography (2D-LC) can provide a significant boost in resolving power by using two columns with different selectivities (orthogonal separation).[14]

Question: My baseline is noisy and I see several "ghost peaks" in my gradient run, especially in the blank. What's happening?

Answer: A noisy baseline and ghost peaks are often due to contamination in the mobile phase, the HPLC system, or the sample preparation process.

  • Causality: Ghost peaks in a gradient run are typically impurities from the mobile phase (especially the weaker solvent, e.g., water) that accumulate on the column at the start of the run and elute as the organic solvent percentage increases.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and freshly prepared mobile phases.

    • Clean Your System: Contamination can build up in the pump, injector, and tubing. Flush the system thoroughly with a strong solvent like isopropanol.

    • Check Your Water Source: Ensure the water used for the aqueous mobile phase is of high purity (e.g., 18.2 MΩ·cm from a Milli-Q system).

    • Filter Mobile Phases: Always filter aqueous buffers to remove particulate matter and prevent microbial growth.

Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for method development. It must be validated according to ICH guidelines to be suitable for its intended purpose.[15][16]

  • Chromatographic System:

    • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

    • Column: Base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector, monitoring at 220 nm and 254 nm, or at the λmax of the primary impurity if known.

    • Injection Volume: 10 µL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955
  • Sample Preparation:

    • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

    • Standard Solution: Prepare a stock solution of the reference standard in the diluent.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Before sample analysis, inject a system suitability solution (containing the main analyte and a known impurity).

    • Acceptance Criteria (Example): Resolution between the main peak and the critical impurity peak should be > 2.0. The tailing factor for the main peak should be < 1.5.

Confirmatory & Structural Elucidation Techniques

While HPLC is excellent for separation and quantification, it does not provide structural information. For identifying unknown impurities, it must be coupled with other techniques.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for identifying unknown impurities detected during HPLC analysis.[18][19] It provides molecular weight information and, with tandem MS (MS/MS), fragmentation data that helps in structure elucidation.[20]

LC-MS Troubleshooting Guide (Q&A)

Question: I can see an impurity peak in my UV chromatogram, but I am not getting a corresponding mass spectrum in my LC-MS run. Why?

Answer: This issue typically points to a problem with ionization. The compound is eluting from the column but is not being efficiently ionized in the MS source.

  • Causality: The impurity may have poor ionization efficiency under the current source conditions (e.g., electrospray ionization - ESI). The mobile phase composition may also be suppressing the ionization.

  • Solutions:

    • Switch Ionization Mode: If you are running in positive ion mode (ESI+), try negative ion mode (ESI-). The chloro-substituent and imidazole ring can influence which mode is more effective.

    • Optimize Source Parameters: Adjust source parameters like capillary voltage, gas flow, and temperature to optimize the ionization process.

    • Change Mobile Phase Additive: Non-volatile buffers like phosphate are not compatible with MS.[9] Use volatile additives like formic acid, acetic acid, or ammonium formate/acetate to facilitate ionization.

    • Try a Different Ionization Technique: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for less polar, more volatile impurities.[18]

Question: I have the mass of an unknown impurity, but the elemental composition from the high-resolution MS (HRMS) data does not make chemical sense. What could be wrong?

Answer: Accurate mass measurements are crucial for determining elemental composition.[18] Discrepancies can arise from poor calibration or incorrect adduct identification.

  • Causality: The mass spectrometer may be out of calibration, leading to inaccurate mass assignments. Alternatively, the software may be incorrectly assigning the molecular ion; the observed mass could be an adduct (e.g., [M+Na]+, [M+K]+) or a fragment rather than the protonated molecule [M+H]+.

  • Solutions:

    • Calibrate the Mass Spectrometer: Ensure the instrument is calibrated across the relevant mass range immediately before the analysis.

    • Verify Adducts: Check the mass difference between your observed ion and the expected [M+H]+. A difference of ~22 Da suggests a sodium adduct ([M+Na]+), while ~38 Da suggests a potassium adduct ([M+K]+). Re-process the data specifying the correct adduct.

    • Examine Isotope Pattern: For a compound containing one chlorine atom, you should observe a characteristic isotopic pattern with two peaks (M and M+2) in an approximate 3:1 ratio. If this pattern is absent, the impurity may not contain chlorine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile impurities, such as residual solvents or certain starting materials.[21] For non-volatile impurities, derivatization may be required to increase their volatility.

  • When to Use GC-MS:

    • Analysis of residual solvents (e.g., via headspace GC).[22]

    • Detection of volatile starting materials or byproducts that are amenable to GC.

    • When derivatization can make a non-volatile impurity suitable for GC analysis.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of unknown impurities.[24] Once an impurity has been isolated (e.g., by preparative HPLC), NMR can provide detailed information about the carbon-hydrogen framework of the molecule.[25][26]

  • Key NMR Experiments for Structure Elucidation:

    • ¹H NMR: Provides information about the number and type of protons and their connectivity.[25]

    • ¹³C NMR/DEPT: Shows the number and type of carbon atoms (CH, CH₂, CH₃, C).[27]

    • 2D NMR (COSY, HSQC, HMBC): Used to piece together the complete molecular structure by showing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).[28]

General FAQs

Q1: At what level do I need to identify and quantify impurities? A1: The requirements are defined by ICH guidelines (specifically ICH Q3A for new drug substances). The identification threshold is typically 0.10% for a maximum daily dose of ≤ 2 g/day . Any impurity exceeding this level must be structurally identified. The reporting threshold is 0.05%.

Q2: What is a "stability-indicating method"? A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the API, free from interference from its degradation products, impurities, and excipients.[16] Its capability is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products.

Q3: How do I choose between HPLC and GC for impurity analysis? A3: The choice depends on the properties of the analyte and the potential impurities. HPLC is the default choice for non-volatile, thermally labile compounds like this compound and its likely impurities. GC is preferred for volatile compounds like residual solvents or low molecular weight starting materials.[17]

References

Validation & Comparative

A Comparative Analysis of Chloro-Substituted Ethyl Imidazole-4-Carboxylate Isomers: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique chemical properties.[1][2] As a five-membered aromatic heterocycle, its structure is amenable to substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired functions. This guide provides an in-depth comparison of ethyl 5-chloro-1H-imidazole-4-carboxylate and two of its key positional isomers: ethyl 2-chloro-1H-imidazole-4-carboxylate and ethyl 4-chloro-1H-imidazole-5-carboxylate.

The placement of the electron-withdrawing chloro and ethyl carboxylate groups on the imidazole ring dramatically influences the molecule's reactivity, spectroscopic signature, and potential as a synthetic building block. For researchers in drug development and organic synthesis, understanding these isomeric differences is critical for rational design and the selection of the appropriate intermediate for a target molecule. This document will explore their divergent synthetic pathways, comparative physicochemical and spectroscopic properties, and the underlying electronic effects that govern their chemical behavior.

Comparative Synthesis Strategies

The synthesis of specifically substituted imidazoles is a challenge of regioselectivity. The approach for each isomer is dictated by the desired substitution pattern, often relying on different cyclization strategies or post-synthesis modification of a pre-formed imidazole ring.

Synthesis of this compound

This isomer is typically synthesized from precursors that already contain the C4-C5 bond. A common route involves the reaction of ethyl 2-chloro-3-oxosuccinate with a source of ammonia and a formyl equivalent. The chlorination step often occurs on the β-ketoester precursor before cyclization.

Synthesis of Ethyl 2-Chloro-1H-imidazole-4-carboxylate

The 2-chloro isomer is often prepared by direct chlorination of the corresponding 2-unsubstituted imidazole. A robust method involves the electrophilic chlorination of ethyl 1H-imidazole-4-carboxylate using a reagent like N-chlorosuccinimide (NCS). The C2 position is generally the most susceptible to electrophilic attack in 1H-imidazoles.

Synthesis of Ethyl 4-Chloro-1H-imidazole-5-carboxylate

This isomer can be synthesized via a Vilsmeier-Haack type reaction on a suitable precursor. For example, the reaction of 2-butyl-1H-imidazol-5(4H)-one with phosphorus oxychloride and DMF can yield a 2-butyl-4-chloro-5-formylimidazole, which can then be oxidized and esterified.[3] Another approach involves multi-step syntheses starting from materials like ethyl oxalate and ethyl chloroacetate.[4]

The choice of synthetic route is a critical decision based on starting material availability, cost, and the desired scale of the reaction. The direct chlorination of a pre-formed ring is often more atom-economical but may suffer from selectivity issues, whereas building the ring with the desired substituents in place offers greater control.

G cluster_0 Isomer 1: this compound cluster_1 Isomer 2: Ethyl 2-Chloro-1H-imidazole-4-carboxylate cluster_2 Isomer 3: Ethyl 4-Chloro-1H-imidazole-5-carboxylate A1 Ethyl 2-chloro-3-oxosuccinate A3 Cyclization A1->A3 A2 Ammonia / Formamide A2->A3 A4 Product 1 A3->A4 B1 Ethyl 1H-imidazole-4-carboxylate B3 Electrophilic Chlorination B1->B3 B2 N-Chlorosuccinimide (NCS) B2->B3 B4 Product 2 B3->B4 C1 Substituted Imidazolone C3 Chlorination & Formylation C1->C3 C2 POCl3 / DMF (Vilsmeier-Haack) C2->C3 C4 Product 3 C3->C4

References

A Comparative Guide to the Biological Activity of Ethyl 5-chloro-1H-imidazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Core Scaffold: Ethyl 5-chloro-1H-imidazole-4-carboxylate

This compound serves as a foundational structure for the exploration of various biological activities. Its key features include an imidazole ring, a chlorine atom at the C5 position, and an ethyl carboxylate group at the C4 position. While extensive biological data on this specific parent compound is limited in publicly available literature, its structural analogs have demonstrated a range of activities, primarily in the realms of anticancer and antimicrobial research. The lack of significant in vitro antimicrobial activity for a more complex derivative containing the 5-chloro-imidazole core suggests that this specific substitution may not be optimal for antibacterial or antifungal applications.[4]

Comparative Analysis of Biological Activities

The biological potential of the this compound scaffold is best understood by comparing the activities of its structurally related analogs. The primary points of modification explored in the literature are the C5 position of the imidazole ring and the N1 position.

Anticancer Activity: The Impact of the C5-Amino Group and N1-Substitution

A significant body of research highlights the anticancer potential of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives. These analogs, where the C5-chloro group is replaced by an amino group, exhibit potent cytotoxic effects against a panel of human cancer cell lines.

A study on a series of these compounds revealed that the introduction of an amino group at the C5 position, coupled with various substitutions at the N1 position, leads to significant antiproliferative activity.[5] The length of the alkyl chain at the N1 position was found to be a critical determinant of this activity.

Compound IDN1-SubstituentHeLa (Cervical Cancer) IC₅₀ (µM)HT-29 (Colon Cancer) IC₅₀ (µM)
5a Methyl>50>50
5b Propyl>50>50
5c Hexyl25.3 ± 0.1531.6 ± 0.21
5d Octyl10.5 ± 0.0815.8 ± 0.11
5e Dodecyl0.737 ± 0.051.194 ± 0.02
5f Benzyl>50>50

Data synthesized from a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.[5]

The data clearly indicates that increasing the length of the alkyl chain at the N1 position dramatically enhances the anticancer activity, with the dodecyl-substituted analog (5e ) demonstrating sub-micromolar efficacy against HeLa and HT-29 cell lines.[5] Further investigations into the mechanism of action for compound 5e revealed its ability to inhibit tumor cell colony formation, and migration, and induce apoptosis.[5] This suggests a potential mechanism involving the disruption of the cell membrane or other lipophilic targets.

The potent activity of the 5-amino analogs stands in contrast to the apparent lack of antimicrobial activity of the 5-chloro scaffold, suggesting that the electronic and hydrogen-bonding properties of the substituent at the C5 position are crucial in dictating the biological target.

Antimicrobial Activity: An Overview

While the direct antimicrobial activity of this compound is not well-documented, the broader class of imidazole derivatives has been extensively studied for its antibacterial and antifungal properties.[6] However, a study on 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, a compound containing the 5-chloro-imidazole moiety, reported no in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as Candida albicans.[4] This finding, while on a more complex analog, may indicate that the 5-chloro substitution is not favorable for engendering antimicrobial properties in this class of compounds.

Structure-Activity Relationship (SAR) Insights

The available data allows for the formulation of preliminary structure-activity relationships for this class of imidazole-4-carboxylates.

Caption: Structure-Activity Relationship (SAR) summary for ethyl 1H-imidazole-4-carboxylate analogs.

Key SAR takeaways:

  • C5 Position: The substituent at the C5 position is a critical determinant of biological activity. The electron-donating and hydrogen-bonding capabilities of an amino group appear to be essential for the observed anticancer effects, whereas a chloro group may not confer significant antimicrobial properties.

  • N1 Position: For the 5-amino analogs, the lipophilicity of the N1 substituent plays a direct and crucial role in anticancer potency. A long alkyl chain, such as dodecyl, dramatically increases cytotoxicity. This suggests that membrane interaction or targeting of a hydrophobic pocket within a biological receptor is a key aspect of the mechanism of action.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Step-by-Step Protocol for Adherent Cells:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[8][10]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals a fascinating divergence in biological activity based on subtle structural modifications. The substitution at the C5 position appears to be a critical switch, with an amino group favoring potent anticancer activity and a chloro group potentially leading to a lack of antimicrobial efficacy. For the anticancer-active 5-amino analogs, N1-alkylation with long chains is a key strategy for enhancing potency.

Future research should focus on several key areas:

  • Biological Evaluation of the Parent Compound: A thorough investigation into the biological activities of this compound is warranted to establish a baseline for comparative studies.

  • Exploration of C5-Substituents: Synthesis and evaluation of analogs with other C5-substituents (e.g., other halogens, small alkyl groups, hydroxyl) would provide a more comprehensive understanding of the SAR at this position.

  • Mechanism of Action Studies: For the most potent anticancer analogs, detailed mechanistic studies are needed to identify their specific molecular targets and pathways.

  • In Vivo Efficacy: Promising in vitro candidates should be advanced to in vivo models to assess their therapeutic potential and pharmacokinetic properties.

By systematically exploring the chemical space around the ethyl 1H-imidazole-4-carboxylate scaffold, there is significant potential for the discovery of novel and potent therapeutic agents.

References

A Comparative Guide to the Synthesis of Ethyl 5-Chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-1H-imidazole-4-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. Its substituted imidazole core is a common motif in medicinal chemistry, appearing in antiviral, antifungal, and anticancer agents. The precise and efficient synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will compare two prevalent synthetic routes: a classical approach involving the construction of the imidazole ring followed by chlorination, and a more direct cyclization method.

Method 1: Two-Step Synthesis via Precursor Ethyl 1H-imidazole-4-carboxylate

This well-established route involves two distinct stages: the synthesis of the parent imidazole, ethyl 1H-imidazole-4-carboxylate, followed by its selective chlorination at the C5 position.

Part A: Synthesis of Ethyl 1H-imidazole-4-carboxylate

The initial synthesis of the imidazole precursor can be achieved through the esterification of 1H-imidazole-4-carboxylic acid. This method is straightforward and relies on commercially available starting materials.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 1H-imidazole-4-carboxylic acid (1 equivalent) in absolute ethanol (10-20 volumes), cautiously add sulfuric acid (0.3 equivalents) at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 1H-imidazole-4-carboxylate as a white solid.[1]

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst for the Fischer esterification, protonating the carboxylic acid to increase its electrophilicity.

  • Absolute Ethanol: Serves as both the reactant and the solvent, driving the equilibrium towards the ester product.

  • Neutralization: The use of sodium bicarbonate is crucial to quench the acid catalyst and facilitate the extraction of the ester into the organic phase.

Part B: Chlorination of Ethyl 1H-imidazole-4-carboxylate

The second step involves the electrophilic chlorination of the synthesized imidazole ester. N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation due to its ease of handling and high selectivity for the electron-rich imidazole ring.[2][3]

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) (20-30 volumes).

  • Reagent Addition: Cool the solution to -5 to 0°C in an ice-salt bath. Add a solution of N-Chlorosuccinimide (1-1.2 equivalents) in the same solvent dropwise over 30 minutes, maintaining the low temperature.

  • Reaction Execution: Stir the reaction mixture at this temperature for 15-20 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up and Purification: Quench the reaction by adding cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • N-Chlorosuccinimide (NCS): Provides an electrophilic chlorine source ("Cl+"), which readily attacks the electron-rich C5 position of the imidazole ring.

  • Low Temperature: The reaction is performed at a reduced temperature to control the reactivity of NCS and minimize the formation of undesired byproducts.

  • Aprotic Polar Solvent: DMF or NMP are used to dissolve the starting materials and facilitate the ionic reaction mechanism.

Method 2: One-Pot Synthesis of Substituted Imidazole-4-carboxylates

This approach offers a more convergent and potentially more efficient route to substituted imidazoles. While a direct one-pot synthesis for the target molecule is not explicitly detailed in the provided literature, a general and adaptable microwave-assisted method for analogous compounds is presented. This method involves a 1,5-electrocyclization of an azavinyl azomethine ylide.

Conceptual Experimental Protocol (Adapted):

This protocol is an adaptation of a microwave-assisted synthesis of imidazole-4-carboxylates and would require optimization for the specific synthesis of this compound.[4] The key would be the synthesis of a suitable chlorinated precursor. For instance, starting with a chlorinated α-ketoester.

  • Precursor Synthesis: Preparation of ethyl 2-chloro-3-oxo-alkanoate via chlorination of the parent β-ketoester with sulfuryl chloride (SO2Cl2).[4]

  • Reaction Mixture: In a microwave vial, combine the chlorinated β-ketoester (1 equivalent), an appropriate amine (e.g., benzylamine as a placeholder, 1 equivalent), and paraformaldehyde (1.2 equivalents) in a suitable solvent like acetonitrile.

  • Microwave Irradiation: Seal the vial and heat the mixture under microwave irradiation at 150°C for 20 minutes.

  • Purification: After cooling, evaporate the solvent under reduced pressure and purify the crude residue by column chromatography to isolate the desired imidazole-4-carboxylate.

Causality and Rationale:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.

  • One-Pot Reaction: Combining multiple steps into a single operation improves efficiency by reducing the need for intermediate isolation and purification.

  • 1,5-Electrocyclization: This powerful reaction forms the imidazole ring in a highly convergent manner.

Performance Comparison

The following table provides a comparative summary of the two synthetic methodologies. The data for Method 2 is projected based on reported yields for similar compounds synthesized via a one-pot microwave approach.

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis (Projected)
Overall Yield 60-70%65-85%
Purity (Post-Purification) >98% (HPLC)>98% (HPLC)
Reaction Time 24-36 hours1-2 hours
Number of Steps 21 (from key precursors)
Scalability Readily scalablePotentially scalable with specialized equipment
Reagent Cost ModeratePotentially higher due to precursors
Safety Considerations Use of corrosive acid and NCSUse of microwave reactor, handling of SO2Cl2

Validation Data

Validation of the synthesized this compound is critical. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and intermediates. Expected 1H NMR signals would include resonances for the imidazole ring protons, the ethyl ester group, and the absence of the proton at the C5 position.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O of the ester and the N-H of the imidazole.

Experimental Workflow Diagrams

Synthesis_Method_1 cluster_0 Part A: Esterification cluster_1 Part B: Chlorination Imidazole-4-carboxylic_acid 1H-Imidazole-4- carboxylic acid Ethanol_H2SO4 Ethanol, H2SO4 80°C, 12h Imidazole-4-carboxylic_acid->Ethanol_H2SO4 Ethyl_imidazole_carboxylate Ethyl 1H-imidazole- 4-carboxylate Ethanol_H2SO4->Ethyl_imidazole_carboxylate NCS NCS, DMF -5 to 0°C, 15-20h Ethyl_imidazole_carboxylate->NCS Final_Product Ethyl 5-chloro-1H- imidazole-4-carboxylate NCS->Final_Product

Synthesis_Method_2 Chlorinated_Ketoester Ethyl 2-chloro- 3-oxo-alkanoate Microwave Microwave 150°C, 20 min Chlorinated_Ketoester->Microwave Amine_Formaldehyde Amine, Paraformaldehyde Amine_Formaldehyde->Microwave Final_Product Ethyl 5-chloro-1H- imidazole-4-carboxylate Microwave->Final_Product

Conclusion and Recommendations

Both presented methods offer viable pathways for the synthesis of this compound.

  • Method 1 is a robust and well-documented approach that is highly suitable for both laboratory-scale synthesis and larger-scale production due to its predictable nature and the use of conventional equipment. The two-step process allows for the isolation and purification of the intermediate, which can be advantageous for quality control.

  • Method 2 , while presented as a conceptual adaptation, represents a modern and efficient approach to imidazole synthesis. Its primary advantages are the significantly reduced reaction time and the potential for higher overall yields. However, it may require more specialized equipment (microwave reactor) and more extensive initial optimization to identify the ideal reaction conditions and starting materials for the specific target molecule.

For researchers requiring a reliable and immediately implementable protocol, Method 1 is the recommended starting point. For those with access to microwave synthesis technology and a focus on process intensification and green chemistry principles, the exploration and optimization of Method 2 could prove to be a highly rewarding endeavor.

References

A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-Chloro-1H-Imidazole-4-Carboxylate for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of ethyl 5-chloro-1H-imidazole-4-carboxylate. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. This guide is designed to be a self-validating system, empowering you to interpret your own data with confidence.

The Imperative of Multi-Modal Spectroscopic Analysis

The synthesis of substituted imidazoles can often yield a mixture of regioisomers. In the case of this compound, potential isomeric impurities such as ethyl 4-chloro-1H-imidazole-5-carboxylate could co-exist. Relying on a single analytical technique is often insufficient to distinguish between such closely related structures. Therefore, a multi-modal approach, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is not just best practice, but essential for absolute structural elucidation.

This guide will compare the expected spectral data for this compound with that of a key structural alternative, ethyl imidazole-4-carboxylate, to highlight the unique spectroscopic signatures imparted by the chlorine substituent.

The Analytical Workflow: A Synergistic Approach

The structural confirmation of this compound follows a logical and synergistic workflow. Each technique provides a unique piece of the structural puzzle.

Spectroscopic_Workflow cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) MS->NMR Confirms Mass & Formula IR Infrared (IR) Spectroscopy - Functional Groups IR->NMR Identifies Key Bonds Structure Confirmed Structure: Ethyl 5-chloro-1H- imidazole-4-carboxylate NMR->Structure Defines Connectivity

comparative study of different synthetic routes to ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of various synthetic strategies for obtaining ethyl 5-chloro-1H-imidazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The following sections will explore different synthetic approaches, offering insights into their mechanisms, experimental considerations, and overall efficiency.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the chloro, ester, and imidazole functionalities in a specific regioisomeric arrangement makes it a versatile scaffold for further chemical modifications in drug discovery programs. The choice of synthetic route to this molecule can significantly impact the overall efficiency, cost, and scalability of a research or development project. This guide aims to provide a critical evaluation of the plausible synthetic pathways to empower researchers in making informed decisions for their specific needs.

Two principal strategies for the synthesis of this compound will be discussed:

  • Strategy 1: Direct Chlorination of a Pre-formed Imidazole Ring. This approach involves the synthesis of ethyl 1H-imidazole-4-carboxylate followed by a regioselective chlorination step.

  • Strategy 2: Construction of the Imidazole Ring with Pre-installed Chloro and Carboxylate Functionalities. This strategy relies on the cyclocondensation of acyclic precursors already bearing the necessary chloro and ester groups.

Strategy 1: Synthesis via Direct Chlorination of Ethyl 1H-imidazole-4-carboxylate

This two-step approach first focuses on the construction of the imidazole-4-carboxylate core, followed by the introduction of the chlorine atom at the C5 position.

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

A common method for the synthesis of ethyl 1H-imidazole-4-carboxylate involves the reaction of ethyl aminocyanoacetate with a formylating agent.

Reaction Scheme:

cluster_step1 Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate Ethyl_aminocyanoacetate Ethyl aminocyanoacetate intermediate Cyclization Ethyl_aminocyanoacetate->intermediate + Formamidine acetate (or similar C1 source) Formamidine_acetate Formamidine acetate Ethyl_1H_imidazole_4_carboxylate Ethyl 1H-imidazole-4-carboxylate intermediate->Ethyl_1H_imidazole_4_carboxylate

Caption: Synthesis of the imidazole precursor.

Mechanistic Insights: The reaction proceeds through the initial formation of an N-formyl derivative of ethyl aminocyanoacetate, which then undergoes an intramolecular cyclization. The subsequent elimination of water and rearrangement leads to the formation of the aromatic imidazole ring.

Step 2: Regioselective Chlorination

The second step involves the chlorination of the pre-formed ethyl 1H-imidazole-4-carboxylate. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution. The directing effect of the existing substituents will influence the position of chlorination. The C5 position is generally favored for electrophilic attack in 4-substituted imidazoles. Common chlorinating agents for this transformation include N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

Reaction Scheme:

cluster_step2 Step 2: Regioselective Chlorination Ethyl_1H_imidazole_4_carboxylate Ethyl 1H-imidazole-4-carboxylate Product This compound Ethyl_1H_imidazole_4_carboxylate->Product + Chlorinating Agent Chlorinating_Agent N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO2Cl2)

Caption: Chlorination of the imidazole precursor.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a solid and relatively safe chlorinating agent, making it easier to handle compared to gaseous or highly corrosive liquid reagents.[1] It is often used for the chlorination of electron-rich heterocycles. The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile. A patent for the synthesis of the isomeric 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester successfully employs NCS, suggesting its applicability here.[2]

  • Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a more reactive and less selective chlorinating agent than NCS.[1] It is a corrosive liquid that reacts violently with water and must be handled with extreme care in a well-ventilated fume hood.[3] While it can be effective, the higher reactivity may lead to the formation of di-chlorinated or other byproducts.

Strategy 2: Imidazole Ring Construction from Acyclic Precursors

This approach aims to construct the desired imidazole ring in a single step from acyclic starting materials that already contain the necessary chloro and carboxylate functionalities.

Route 2a: Cyclocondensation with Diethyl 2-chloro-3-oxosuccinate

This method is adapted from a known synthesis of a structurally related imidazole derivative.[4] It involves the reaction of diethyl 2-chloro-3-oxosuccinate with a source of the N-C-N fragment, such as formamidine.

Reaction Scheme:

cluster_route2a Route 2a: Cyclocondensation Approach Diethyl_chloro_oxosuccinate Diethyl 2-chloro-3-oxosuccinate Product This compound (potential for regioisomers) Diethyl_chloro_oxosuccinate->Product + Formamidine Formamidine Formamidine

Caption: Cyclocondensation to form the imidazole ring.

Mechanistic Insights: The reaction proceeds via a cyclocondensation mechanism. The amidine acts as a dinucleophile, attacking the two carbonyl groups of the diethyl 2-chloro-3-oxosuccinate. Subsequent dehydration and aromatization lead to the formation of the imidazole ring. A significant challenge in this route is the potential for the formation of a regioisomeric product, ethyl 4-chloro-1H-imidazole-5-carboxylate. The regiochemical outcome would depend on the relative reactivity of the two carbonyl groups in the starting material.

Route 2b: Microwave-Assisted 1,5-Electrocyclization

A modern approach involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides.[5] This one-pot reaction can be highly efficient for the synthesis of substituted imidazole-4-carboxylates. The synthesis could potentially be adapted by using a starting material like ethyl 2-chloro-3-oxopropanoate.

Conceptual Workflow:

cluster_route2b Route 2b: Microwave-Assisted Synthesis Starting_Materials Ethyl 2-chloro-3-oxopropanoate derivative + Amine + Aldehyde Microwave Microwave Irradiation Starting_Materials->Microwave Product This compound Microwave->Product

Caption: Microwave-assisted imidazole synthesis.

Causality Behind Experimental Choices: Microwave-assisted synthesis often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The high energy input over a short period can efficiently drive the electrocyclization and subsequent aromatization steps.

Comparative Analysis

FeatureStrategy 1: Direct ChlorinationStrategy 2a: CyclocondensationStrategy 2b: Microwave-Assisted
Number of Steps Two stepsOne pot (synthesis of precursor may be multi-step)One pot
Starting Materials Readily availableDiethyl 2-chloro-3-oxosuccinate may require preparationSpecific precursors may need to be synthesized
Regioselectivity Generally good, favoring C5 chlorinationPotential for regioisomeric mixturesPotentially high, but needs optimization
Yield Can be high for both stepsModerate to good, but may be lowered by isomer separationOften high
Scalability Generally scalableMay be challenging due to potential isomer separationCan be scalable with appropriate microwave reactors
Safety Concerns Handling of chlorinating agents (NCS is safer than SO₂Cl₂)[1][6][7]Standard laboratory proceduresUse of microwave reactors requires specific safety protocols
Purification Standard chromatographic or crystallization methodsMay require challenging separation of regioisomersTypically straightforward purification

Experimental Protocols

Protocol for Strategy 1: Direct Chlorination using N-Chlorosuccinimide (NCS)

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate (Adapted from known procedures)

  • To a solution of ethyl aminocyanoacetate (1 eq) in a suitable solvent such as ethanol, add formamidine acetate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 1H-imidazole-4-carboxylate.

Step 2: Chlorination with NCS

  • Dissolve ethyl 1H-imidazole-4-carboxylate (1 eq) in an anhydrous solvent such as dichloromethane in a reaction vessel protected from light.

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Strategy 2a: Cyclocondensation
  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2 eq) to anhydrous ethanol.

  • To this solution, add formamidine hydrochloride (1 eq) and stir for 30 minutes at room temperature.

  • Add diethyl 2-chloro-3-oxosuccinate (1 eq) dropwise to the reaction mixture at 0 °C.[4]

  • Allow the reaction to warm to room temperature and then reflux for 6-8 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to separate the regioisomers.

Conclusion

Both the direct chlorination of a pre-formed imidazole ring and the construction of the ring from acyclic precursors offer viable pathways to this compound.

  • Strategy 1 (Direct Chlorination) is likely the more reliable and predictable approach, especially concerning regioselectivity. The use of N-Chlorosuccinimide provides a relatively safe and efficient method for the chlorination step. This strategy is recommended for researchers seeking a straightforward and scalable synthesis.

  • Strategy 2 (Ring Construction) , particularly the cyclocondensation and microwave-assisted methods, offers the potential for a more convergent and atom-economical synthesis. However, these routes may require more extensive optimization to control regioselectivity and may involve less readily available starting materials. The microwave-assisted approach is particularly promising for rapid synthesis and library generation.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available starting materials, and the importance of minimizing steps versus ensuring high regioselectivity.

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of Ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

Ethyl 5-chloro-1H-imidazole-4-carboxylate is a vital heterocyclic compound, serving as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its halogenated imidazole core makes it a versatile scaffold for developing novel bioactive molecules. However, the presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous and reliable purity assessment is not merely a quality control step but a cornerstone of successful drug development and chemical research.

This guide provides a comparative analysis of the most effective analytical techniques for determining the purity of synthesized this compound. We will delve into the principles, provide detailed experimental protocols, and offer expert insights into the rationale behind methodological choices, empowering researchers to select the most appropriate strategy for their needs. All methodologies are presented in accordance with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures, ensuring data integrity and regulatory compliance.[1][2][3][4]

Overall Purity Assessment Workflow

The process of determining the purity of a synthesized compound involves a logical sequence of steps, from initial qualitative confirmation to precise quantitative analysis. The following workflow illustrates a robust approach to characterizing this compound.

Purity Assessment Workflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Final Report A Synthesized Sample (Crude Product) B Melting Point Analysis A->B Quick Purity Check C NMR Spectroscopy (¹H and ¹³C) A->C Structural Confirmation D High-Performance Liquid Chromatography (HPLC) A->D Primary Quantitative Method E Gas Chromatography-Mass Spectrometry (GC-MS) A->E Alternative/Volatile Impurity Analysis F Data Compilation & Analysis B->F C->D Informed Method Development C->F D->F E->F G Purity Report Generation (% Purity, Impurity Profile) F->G

Caption: A typical workflow for the comprehensive purity assessment of a synthesized chemical entity.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone technique for purity determination of non-volatile, polar organic molecules like this compound. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. A UV detector is typically used for quantification.

Expertise & Experience: For imidazole derivatives, a reversed-phase HPLC (RP-HPLC) method is highly effective.[5][6][7] The polar nature of the imidazole ring and the ester functionality allows for good retention and separation on a non-polar C8 or C18 column. The inclusion of a small amount of acid (e.g., phosphoric or formic acid) in the mobile phase is crucial; it protonates the imidazole nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[8][9]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Purity Calculation: Purity is determined by area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Trustworthiness: The method's reliability is ensured by performing a system suitability test before analysis. This involves injecting a standard solution multiple times to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds.

Expertise & Experience: Direct GC analysis of this compound can be challenging due to the polar N-H group, which can lead to poor peak shape and interactions with the GC column.[10][11] To overcome this, a derivatization step is often necessary to increase volatility and thermal stability.[11][12] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This replaces the active hydrogen on the imidazole nitrogen with a non-polar trimethylsilyl (TMS) group.

Detailed Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 100 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection: 1 µL, splitless mode.

Trustworthiness: The mass spectrometer provides definitive identification of the main peak and any impurities by comparing their mass spectra to known libraries (e.g., NIST, Wiley). This dual confirmation (retention time and mass spectrum) provides a very high degree of confidence in the results.[12]

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. For purity assessment, both ¹H and ¹³C NMR are invaluable. Impurities can be detected by the presence of peaks that do not correspond to the target molecule.

Expertise & Experience: ¹H NMR is particularly useful for a rapid assessment of purity. The integration of the proton signals should correspond to the number of protons in the molecule. The presence of unexpected signals, especially in the aliphatic or aromatic regions, can indicate impurities. For imidazole derivatives, tautomerization can sometimes broaden peaks in solution, but for this specific structure, sharp signals are generally expected.[14] Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate, direct measure of purity without the need for a reference standard of the analyte itself.

Protocol Highlights: ¹H NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazole compounds as it can help in observing the N-H proton.

  • Acquisition: Acquire a standard ¹H spectrum.

  • Data Interpretation:

    • Confirm Structure: Verify that all expected peaks are present with the correct chemical shifts, multiplicities, and integrations. For this compound, one would expect signals for the imidazole C-H proton, the ethyl ester's CH₂ and CH₃ groups, and the N-H proton.

    • Identify Impurities: Look for any additional peaks. The integration of these impurity peaks relative to the main compound's peaks can give a semi-quantitative estimate of their levels. For example, residual ethyl chloroacetate would show distinct signals that do not overlap with the product.

Method 4: Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Expertise & Experience: This is a simple, rapid, and cost-effective technique for a preliminary assessment of purity. While not quantitative, a sharp melting point close to the literature value is a strong indicator of high purity. For related imidazole carboxylates, melting points can range from 160-210 °C.[15][16][17] A broad melting range (e.g., > 2 °C) suggests the presence of significant impurities.

Protocol Highlights: Melting Point Determination
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Comparative Analysis of Purity Assessment Techniques

To aid in method selection, the following table summarizes the key attributes of each analytical technique discussed.

FeatureHPLCGC-MSNMR SpectroscopyMelting Point
Principle Chromatographic SeparationChromatographic Separation & Mass AnalysisNuclear Magnetic ResonanceThermal Property
Primary Use Quantitative Purity, Impurity ProfilingImpurity ID, Volatiles AnalysisStructural Confirmation, PurityPreliminary Purity Check
Sensitivity High (ppm levels)Very High (ppb levels)Moderate to LowLow
Specificity HighVery HighVery High (Structural)Low
Sample Type Non-volatile, SolubleVolatile or DerivatizableSolubleCrystalline Solid
Throughput HighMediumMediumVery High
Cost/Complexity MediumHighHighVery Low

Conclusion and Recommendations

For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-faceted approach is recommended.

  • Initial Screening: Begin with Melting Point Analysis for a rapid, qualitative check of purity.

  • Structural Confirmation: Use ¹H and ¹³C NMR to definitively confirm the structure of the synthesized compound and identify any major impurities.

  • Definitive Purity Quantification: Employ a validated RP-HPLC method as the primary tool for accurate quantification of purity and for impurity profiling. It offers the best balance of performance, cost, and throughput for this type of molecule.

  • Orthogonal Method: Use GC-MS (with derivatization) as a complementary, orthogonal technique, especially if volatile impurities are suspected or if definitive identification of unknown impurities is required.

By strategically combining these methods, researchers and drug development professionals can build a robust, self-validating analytical package that ensures the quality and integrity of their this compound, paving the way for successful downstream applications.

References

A Senior Application Scientist's Guide to Chemoselectivity: Comparing the Reactivity of Chloro and Ester Groups

Author: BenchChem Technical Support Team. Date: January 2026

To the Researchers, Scientists, and Drug Development Professionals,

In the intricate world of organic synthesis, the ability to selectively modify one functional group in the presence of another is paramount. This guide provides an in-depth, objective comparison of the reactivity of the alkyl chloro group (R-Cl) and the ester group (R-COOR'), two functionalities frequently encountered in complex molecules and pharmaceutical intermediates. Moving beyond textbook generalizations, we will delve into the mechanistic principles, supporting experimental data, and practical protocols that govern their selective transformations. Our focus is to equip you with the foundational knowledge to predict and control chemical reactions, ensuring your synthetic strategies are both efficient and precise.

The Dueling Electrophiles: Fundamental Principles of Reactivity

Understanding the inherent electronic and structural differences between an alkyl chloride and an ester is the key to predicting their chemical behavior. The reactivity of both groups is centered on an electrophilic carbon atom, but the nature of that electrophilicity is distinct.

  • The Alkyl Chloro Group (C-Cl): The carbon atom in an alkyl chloride is sp³ hybridized and forms a tetrahedral geometry. Its electrophilicity arises from the polar covalent bond with the highly electronegative chlorine atom, which withdraws electron density via induction. This carbon is a target for nucleophiles in substitution reactions (typically Sₙ2 or Sₙ1).[1]

  • The Ester Group (-COOR'): The carbonyl carbon of an ester is sp² hybridized with a trigonal planar geometry. Its electrophilicity is significantly more pronounced due to two factors: the strong dipole of the carbon-oxygen double bond and the resonance delocalization that places a partial positive charge on the carbon.[2][3][4] This site is susceptible to nucleophilic acyl substitution.

Two primary factors dictate the outcome of a competitive reaction: the electrophilicity of the target carbon and the ability of the attached group to depart.

  • Leaving Group Ability: A good leaving group is a weak base, as it can stabilize the negative charge it takes upon departure.[5][6]

    • Chloride (Cl⁻): The chloride ion is the conjugate base of a strong acid (HCl, pKa ≈ -7). This makes it an exceptionally stable anion and an excellent leaving group.[5][7]

    • Alkoxide (RO⁻): An alkoxide ion is the conjugate base of an alcohol (ROH, pKa ≈ 16-18), which is a very weak acid. Therefore, the alkoxide is a strong base and a very poor leaving group.[8]

  • Reaction Mechanism & Hybridization:

    • Nucleophilic attack on the sp³ carbon of an alkyl chloride proceeds via a concerted (Sₙ2) or stepwise (Sₙ1) pathway. Sₙ2 reactions, which are common, require the nucleophile to approach from the backside of the C-Cl bond.[9][10]

    • Nucleophilic attack on the sp² carbonyl carbon of an ester occurs via a two-step addition-elimination mechanism, forming a tetrahedral intermediate.[11][12] Sₙ2 reactions are not feasible at sp² centers.[1][13]

Head-to-Head: Reactivity in Nucleophilic Substitution

When a molecule containing both an alkyl chloro and an ester moiety is treated with a nucleophile, the site of attack is determined by the interplay of the factors described above. Generally, the superior leaving group ability of chloride makes the alkyl chloride the more reactive site for substitution reactions.

Let's consider a model substrate, ethyl 4-chlorobutanoate , which contains a primary alkyl chloride and an ethyl ester.

Theoretical Reactivity Analysis
Functional GroupReaction SiteMechanismLeaving GroupLeaving Group BasicityPredicted Reactivity
Alkyl Chloride sp³ CarbonSₙ2Chloride (Cl⁻)Very Weak BaseHigh
Ester sp² Carbonyl CarbonNucleophilic Acyl SubstitutionEthoxide (EtO⁻)Strong BaseLow

The reaction with a nucleophile, such as ammonia (NH₃), is predicted to occur preferentially at the carbon bearing the chlorine atom. The activation energy for displacing the excellent leaving group (Cl⁻) is significantly lower than that required to expel the poor leaving group (EtO⁻) from a tetrahedral intermediate.

Experimental Protocol: Amination of Ethyl 4-Chlorobutanoate

This protocol describes a method to experimentally validate the predicted chemoselectivity.

Objective: To determine the major product from the reaction of ethyl 4-chlorobutanoate with ammonia.

Materials:

  • Ethyl 4-chlorobutanoate

  • Ammonia (7 N solution in Methanol)

  • Methanol (Anhydrous)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-chlorobutanoate (1.51 g, 10 mmol) in 20 mL of anhydrous methanol.

  • Nucleophile Addition: Add a solution of ammonia in methanol (7 N, 5.7 mL, 40 mmol, 4 equivalents) to the flask.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product residue by ¹H NMR and GC-MS to identify the structure(s) of the product(s) and determine the product ratio. The expected major product is ethyl 4-aminobutanoate, resulting from substitution at the C-Cl bond. The formation of 4-chlorobutanamide would indicate a reaction at the ester.

A Tale of Two Reductions: Selective Hydrogenolysis vs. Carbonyl Reduction

The reduction of chloro and ester groups presents a different set of challenges and opportunities for chemoselectivity, which is highly dependent on the choice of reducing agent.

Scenario A: Strong, Non-selective Reduction with LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent. It is capable of reducing both esters (to a pair of primary alcohols) and alkyl halides (to the corresponding alkane).[14] When treating a molecule like ethyl 4-chlorobutanoate with LiAlH₄, a mixture of products is expected, as both functional groups will be reduced.

Scenario B: Chemoselective Reduction

Achieving selectivity requires a milder reagent. Sodium borohydride (NaBH₄) is well-known for its ability to reduce aldehydes and ketones while leaving esters and alkyl halides untouched under standard conditions (e.g., in methanol at room temperature).[15][16] Therefore, if our model compound also contained a ketone, NaBH₄ would be the reagent of choice to selectively reduce the ketone.

However, to selectively reduce the ester in the presence of the alkyl chloride, or vice-versa, requires more specialized reagents.

  • Selective Ester Reduction: Reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can reduce esters to aldehydes, often leaving alkyl chlorides intact.[14][17]

  • Selective C-Cl Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C) is a classic method for removing halide substituents (hydrogenolysis) and can often be performed without reducing an ester group, although sometimes ester reduction can occur under harsh conditions.

Data Summary: Reduction of a Bifunctional Compound
ReagentChloro Group ReactivityEster Group ReactivityTypical Outcome
LiAlH₄ Reduced to AlkaneReduced to two AlcoholsNon-selective; both groups react
NaBH₄ UnreactiveUnreactiveNon-selective; neither group reacts
H₂, Pd/C Reduced to Alkane (Hydrogenolysis)Generally UnreactiveSelective for the Chloro group
DIBAL-H (-78°C) Generally UnreactiveReduced to AldehydeSelective for the Ester group
Experimental Protocol: Selective Reduction of Ethyl 4-chlorobutanoate

Objective: To selectively reduce the ester group in ethyl 4-chlorobutanoate to the corresponding alcohol, leaving the chloro group intact. A two-step process involving hydrolysis followed by a selective reduction of the resulting carboxylic acid is often more practical. However, a direct, albeit challenging, reduction can be attempted.

Materials:

  • Ethyl 4-chlorobutanoate

  • Sodium borohydride (NaBH₄)

  • Lithium Chloride (LiCl)

  • Ethanol

  • Round-bottom flask, stir bar, reflux condenser

  • GC-MS for analysis

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend sodium borohydride (1.13 g, 30 mmol) and lithium chloride (1.27 g, 30 mmol) in 100 mL of ethanol.

  • Substrate Addition: Slowly add ethyl 4-chlorobutanoate (1.51 g, 10 mmol) to the stirred suspension.

  • Reaction Conditions: Heat the mixture to reflux for 18 hours.

  • Workup: Cool the reaction to room temperature and carefully add 1 M HCl (aq) until gas evolution ceases. Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Analysis: Analyze the crude product by GC-MS and NMR to identify the major product. The expected product is 4-chlorobutan-1-ol, demonstrating the reduction of the ester in the presence of the alkyl chloride.

Visualizing the Strategy

A clear workflow is essential for tackling chemoselectivity problems in the lab.

G cluster_0 Chemoselectivity Workflow start Bifunctional Substrate (e.g., Ethyl 4-chlorobutanoate) reagent Select Reagent (Nucleophile or Reducing Agent) start->reagent reaction Perform Reaction (Control Temp, Time, Stoichiometry) reagent->reaction workup Quench & Workup reaction->workup analysis Product Analysis (NMR, GC-MS, etc.) workup->analysis conclusion Determine Selectivity & Product Structure analysis->conclusion

Caption: A generalized experimental workflow for investigating chemoselectivity.

G cluster_reagents Choice of Reagent compound Molecule with -Cl (sp3) and -COOR' groups nucleophile Nucleophilic Substitution (e.g., R-NH2, OH-) compound->nucleophile Attack? reduction Reduction (Hydride Source) compound->reduction Reduce? outcome_nuc Reaction at C-Cl is Favored (Better Leaving Group) nucleophile->outcome_nuc outcome_red Outcome Depends on Hydride LiAlH4: Both Reduce NaBH4: Neither Reduces reduction->outcome_red

Caption: Decision tree for predicting reactivity based on reagent type.

Conclusion

The selective transformation of a molecule bearing both an alkyl chloro and an ester group is a classic challenge in organic synthesis that hinges on a firm grasp of fundamental principles.

  • For nucleophilic substitution , the alkyl chloride is the more reactive partner due to the superb leaving group ability of the chloride ion compared to the strongly basic alkoxide ion of the ester.

  • For reduction , chemoselectivity is almost entirely dictated by the choice of reagent. Powerful hydrides like LiAlH₄ will typically reduce both groups, while milder ones like NaBH₄ will reduce neither. True selectivity can be achieved with specialized reagents tailored to one functional group over the other.

By carefully considering the electronic nature of the electrophilic centers, the stability of the potential leaving groups, and the specific reactivity profile of the chosen reagent, the synthetic chemist can confidently navigate these challenges and achieve the desired molecular transformation.

References

The Versatile Scaffold: A Comparative Guide to the Applications of Ethyl 5-Chloro-1H-imidazole-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and strategic utilization of versatile chemical scaffolds. Among these, the imidazole ring system stands out as a privileged structure, owing to its unique electronic properties and its prevalence in a myriad of biologically active molecules.[1] This guide provides an in-depth technical overview of a particularly valuable derivative, ethyl 5-chloro-1H-imidazole-4-carboxylate, and its applications in drug discovery. We will objectively compare the performance of its derivatives with alternative compounds, supported by experimental data, and provide detailed protocols to empower researchers in their quest for new medicines.

The this compound Core: A Building Block of Potential

This compound is a heterocyclic compound featuring an imidazole ring substituted with a chloro group at the 5-position and an ethyl carboxylate group at the 4-position. This specific arrangement of functional groups makes it a highly attractive starting material for the synthesis of diverse molecular architectures. The chloro substituent serves as a key handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The ethyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives, providing another avenue for structural modification and interaction with biological targets.

The strategic importance of this scaffold is underscored by the wide range of biological activities exhibited by its derivatives, including but not limited to, anticancer, antimicrobial, and antihypertensive effects.[2][3]

Application in Anticancer Drug Discovery: A Comparative Analysis

One of the most promising applications of the ethyl 5-substituted-1H-imidazole-4-carboxylate scaffold is in the development of novel anticancer agents. The imidazole core is a common feature in many established and experimental cancer drugs, where it often plays a crucial role in binding to biological targets such as enzymes and receptors.[4]

A compelling example of the potential of this scaffold is demonstrated in a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives .[5] While not a direct derivative of the 5-chloro analog, this study provides a strong rationale for the utility of the ethyl 5-substituted-1H-imidazole-4-carboxylate core in generating potent anticancer compounds. The 5-amino group can be considered a bioisostere or a synthetic precursor accessible from the 5-chloro derivative.

Comparative Performance of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)

In this study, a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[5] One of the most potent compounds identified was ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) .

Table 1: Comparative Anticancer Activity (IC50 in µM) of Imidazole Derivatives [5][6][7]

Compound/DrugHeLa (Cervical Cancer)HT-29 (Colon Cancer)HCT116 (Colon Cancer)SW480 (Colon Cancer)A549 (Lung Cancer)MDA-MB-231 (Breast Cancer)
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) 0.737 ± 0.05 1.194 ± 0.02 ----
IPM714 (1H-imidazole[4,5-f][1][8]phenanthroline derivative)--1.742.0--
Erlotinib (EGFR Inhibitor)---->10-
Compound 5a (Imidazo[1,2-a]quinoxaline analog)----3.535.77
Compound 5l (Imidazo[1,2-a]quinoxaline analog)----1.34-

As shown in Table 1, compound 5e exhibited potent and selective activity against HeLa and HT-29 cell lines, with IC50 values in the sub-micromolar and low micromolar range, respectively.[5] This level of potency is comparable to or, in some cases, superior to other imidazole-based anticancer agents like IPM714 and certain imidazo[1,2-a]quinoxaline analogs.[6][7] The data strongly suggests that the ethyl 5-amino-1-alkyl-1H-imidazole-4-carboxylate scaffold is a promising starting point for the development of new anticancer therapeutics.

Further investigations revealed that compound 5e inhibits tumor cell colony formation and migration, and induces apoptosis, highlighting its potential to target multiple hallmarks of cancer.[5]

Structure-Activity Relationship (SAR) Insights

The study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed crucial structure-activity relationships. The length of the alkyl chain at the N-1 position was found to be a critical determinant of anticancer activity, with the dodecyl chain in compound 5e providing optimal potency.[5] This suggests that the lipophilicity and spatial arrangement of this substituent are key for effective interaction with the biological target.

The broader class of imidazole-containing compounds has been shown to exert anticancer effects through various mechanisms, including the inhibition of microtubules, kinases, and histone deacetylases.[1][2] The specific mechanism of action for the ethyl 5-amino-1-alkyl-1H-imidazole-4-carboxylate series warrants further investigation to fully understand their therapeutic potential.

Experimental Protocols

To facilitate further research and development based on this promising scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives are provided below.

Synthesis of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)

This protocol is adapted from the reported synthesis of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.[5]

Workflow for the Synthesis of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)

Synthesis_Workflow A Ethyl 2-cyano-2-(dodecylamino)acetate C Ethanol, Reflux A->C Reactant 1 B Formamidine acetate B->C Reactant 2 D Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) C->D Cyclization

Caption: Synthetic pathway for Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e).

Step-by-Step Methodology:

  • Preparation of Ethyl 2-cyano-2-(dodecylamino)acetate: To a solution of dodecylamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-cyano-2-oxoacetate (1.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

  • Cyclization Reaction: To a solution of the crude ethyl 2-cyano-2-(dodecylamino)acetate (1.0 eq) in ethanol, add formamidine acetate (1.2 eq). Reflux the reaction mixture for 12-16 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HT-29) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The demonstrated potent anticancer activity of its amino-substituted analogs, coupled with the synthetic tractability of the core structure, provides a strong impetus for further exploration.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of derivatives by exploring various substitutions at the N-1 and C-5 positions to optimize potency and selectivity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their anticancer effects.

  • In vivo evaluation: Advancing the most promising lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the strategic advantages of the this compound scaffold, the scientific community is well-positioned to discover and develop the next generation of innovative medicines to address unmet medical needs.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-Chloro-1H-Imidazole-4-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring that all laboratory waste, particularly reactive or hazardous materials, is managed and disposed of in a manner that guarantees the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 5-chloro-1H-imidazole-4-carboxylate, a halogenated heterocyclic compound.

The procedures outlined herein are grounded in established safety protocols and regulatory standards, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). By adhering to these guidelines, your laboratory can maintain a culture of safety and ensure full compliance with all relevant regulations.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is imperative to understand the inherent hazards of this compound. Based on available safety data sheets (SDS), this compound presents the following primary risks:

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion of this chemical is harmful.[2]

Given these hazards, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.

Table 1: Key Safety Information for this compound
Hazard ClassificationGHS Hazard StatementsRecommended PPE
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]Chemical-resistant gloves (Nitrile), Lab coat
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][3]Safety glasses with side shields or goggles
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2][3]Use in a well-ventilated area or chemical fume hood
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]Do not eat, drink, or smoke when handling

The Disposal Decision Workflow

The proper disposal route for this compound is contingent on its form (e.g., pure compound, solution, contaminated material) and the quantity to be disposed of. The following workflow provides a logical decision-making process for laboratory personnel.

DisposalWorkflow Start Waste Identification: This compound WasteType Determine Waste Type Start->WasteType IsContaminated Is the waste contaminated with other hazardous materials? Segregate Segregate as Halogenated Organic Waste IsContaminated->Segregate Yes ContainerizeSolid Containerize in a labeled, sealed, and compatible waste container. IsContaminated->ContainerizeSolid No (Solid) ContainerizeLiquid Containerize in a labeled, sealed, and compatible liquid waste container. IsContaminated->ContainerizeLiquid No (Liquid) SolidWaste Solid Waste (e.g., powder, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteType->LiquidWaste Liquid SolidWaste->IsContaminated LiquidWaste->IsContaminated Segregate->ContainerizeSolid Solid Segregate->ContainerizeLiquid Liquid Documentation Complete Hazardous Waste Tag/Manifest ContainerizeSolid->Documentation ContainerizeLiquid->Documentation Storage Store in designated Satellite Accumulation Area (SAA) Documentation->Storage Disposal Arrange for pickup by licensed hazardous waste disposal vendor. Storage->Disposal

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles. All handling of solid waste should be performed in a chemical fume hood to avoid inhalation of dust.[4]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.

  • Designate a Waste Stream: this compound is a halogenated organic compound. As such, it must be disposed of in a designated "halogenated organic waste" stream. Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[5]

    • Never use food or beverage containers for hazardous waste storage.[5]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[6]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]

    • Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Maintain a log of the contents and their approximate quantities if multiple compatible wastes are being collected in the same container.

Handling and Transfer
  • Solid Waste: For the pure compound or contaminated solids (e.g., weighing paper, gloves), carefully place the waste into the designated container using forceps or a spatula to minimize dust generation.

  • Liquid Waste: If the compound is in solution, pour the liquid waste carefully into the designated liquid waste container, using a funnel to prevent spills. Fill the container to no more than 90% of its capacity to allow for expansion.[8]

Storage in a Satellite Accumulation Area (SAA)

Once the waste is properly containerized and labeled, it must be stored in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5][6]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[8]

  • Ensure that incompatible waste streams are segregated within the SAA to prevent accidental mixing. For instance, store halogenated organic waste separately from strong acids or bases.[5]

  • Keep the waste container securely closed at all times, except when adding waste.[5]

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including a lab coat, gloves, and eye protection. For large spills, respiratory protection may be necessary.[4]

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

    • For liquid spills: Contain the spill using absorbent pads or other suitable materials.

  • Clean-up:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All materials used for clean-up (e.g., absorbent pads, gloves) must be disposed of as hazardous waste.

  • Seek Medical Attention:

    • If on skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]

    • If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][9]

Regulatory Compliance

All laboratory waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[10] Improper disposal can lead to significant fines and legal penalties.[10] By following the procedures outlined in this guide, you will be in compliance with the key tenets of these regulations.

Depending on the volume of hazardous waste your facility generates, you will be classified as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG), each with specific storage time limits and reporting requirements.[6] It is crucial to be aware of your facility's generator status and adhere to the corresponding regulations.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, following a logical disposal workflow, and adhering to established protocols for segregation, containerization, and storage, researchers can ensure that this and other chemical wastes are managed safely and in full compliance with all regulatory requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-chloro-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as Ethyl 5-chloro-1H-imidazole-4-carboxylate, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety. Our goal is to empower you with the rationale behind each safety measure, building the deep trust necessary for confident and secure laboratory operations.

While a comprehensive toxicological profile for every chemical intermediate is not always available, a rigorous safety protocol can be established by examining data from structurally analogous compounds. This principle of "safety through analogy" is a cornerstone of responsible chemical handling. For this compound, we will consider the hazard classifications of related imidazole and chloro-substituted heterocyclic compounds to establish a robust personal protective equipment (PPE) strategy.

Hazard Profile: An Evidence-Based Assessment

An analysis of safety data for similar chemical structures reveals a consistent pattern of potential hazards. These findings form the basis of our PPE recommendations. The primary risks associated with this class of compounds involve irritation, acute toxicity, and potential for sensitization.

Hazard ClassificationPotential EffectGHS Hazard StatementRepresentative Source Analogy
Acute Oral Toxicity Harmful if swallowedH302Angene Chemical SDS[1]
Skin Corrosion/Irritation Causes skin irritationH315Thermo Fisher Scientific SDS[2]
Serious Eye Damage/Irritation Causes serious eye irritationH319Fisher Scientific SDS[3]
Specific Target Organ Toxicity May cause respiratory irritationH335PubChem[4]
Skin Sensitization May cause an allergic skin reactionH317Tokyo Chemical Industry SDS[5]

This synthesized data underscores the necessity of a multi-faceted PPE approach that protects against ingestion, dermal contact, and inhalation.

The Core Protocol: Your Personal Protective Ensemble

Effective protection is not just about wearing PPE, but about selecting the right PPE and using it correctly. The first and most critical line of defense is always an engineering control, such as a certified chemical fume hood. All handling of this compound, especially in its powdered form, should occur within a fume hood to minimize inhalation exposure.

Body Protection: The Primary Barrier

A flame-resistant lab coat should be worn and kept fully buttoned. This is not merely for cleanliness; it provides a removable barrier in the event of a splash or spill. Standard cotton lab coats are acceptable for general use, but if the compound is used in conjunction with flammable solvents, a Nomex® or similar flame-resistant coat is the superior choice.[6] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6]

Hand Protection: Preventing Dermal Absorption

Given the classification of "Causes skin irritation," robust hand protection is non-negotiable.

  • Glove Selection : Disposable nitrile gloves provide excellent protection against a wide range of chemicals and are the standard recommendation.[6][7] They must be inspected for any signs of degradation or perforation before each use.[1]

  • Glove Technique : When handling the solid or concentrated solutions, consider double-gloving. This provides an extra layer of security and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Immediate Action : Gloves should be changed immediately upon contact with the chemical. After your work is complete, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container. Always wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: Shielding Against Splashes and Aerosols

The risk of serious eye irritation necessitates stringent eye protection.

  • Minimum Requirement : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes or airborne dust.[6]

  • Elevated Risk Scenarios : When there is a significant risk of splashing (e.g., transferring solutions, heating reactions), a face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier, protecting the entire face from direct contact.[6][7]

Respiratory Protection: When Engineering Controls Need Support

While a fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • Triggering Conditions : If you are weighing out large quantities of the solid, there is a potential for dust formation that may not be fully contained.[1] Similarly, if engineering controls are not available or are malfunctioning, a respirator is required.[6]

  • Respirator Type : For fine dusts, a NIOSH-approved N95 respirator is the minimum requirement. If handling solutions that could generate vapors or aerosols, or in the case of a large spill, a respirator with organic vapor cartridges may be necessary.

  • Fit and Training : It is critical to note that the use of a respirator requires formal training and an annual fit test to ensure it provides a proper seal and, consequently, effective protection.[6]

Procedural Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_selection Phase 2: PPE Selection cluster_ops Phase 3: Operations & Disposal A Review Safety Data (Analog Compounds) B Identify Hazards: - Skin/Eye Irritation - Oral Toxicity - Respiratory Irritation A->B C Verify Engineering Controls (Chemical Fume Hood Operational?) B->C D Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles C->D E Handling Solid? (e.g., Weighing) D->E F Add N95 Respirator (If dust is likely) E->F Yes G Large Volume or Splash Hazard? E->G No F->G H Add Face Shield (over goggles) G->H Yes I Perform Experiment in Fume Hood G->I No H->I J Contaminated PPE? (Spill or Splash) I->J K Safely Doff & Dispose of Contaminated PPE Immediately J->K Yes L Procedure Complete J->L No K->I Resume w/ New PPE M Doff all PPE L->M N Dispose of Gloves/Consumables in Hazardous Waste M->N O Wash Hands Thoroughly N->O

Caption: PPE selection and use workflow for this compound.

Spill and Disposal Protocols

Your safety obligation extends to the proper management of waste and unexpected events.

  • Spill Management : In the event of a spill, evacuate personnel from the immediate area. Wearing your full PPE ensemble, including respiratory protection if the spill generates dust, contain the spill. For a solid, carefully sweep or scoop the material into a closed container without creating dust.[1] For a liquid, use an inert absorbent material. Do not allow the product to enter drains.[1]

  • PPE Disposal : All disposable PPE, such as gloves, that has come into contact with the chemical must be disposed of as hazardous waste.[1] Place it in a designated, sealed container for collection by your institution's environmental health and safety department.

  • Chemical Disposal : The compound and any contaminated materials must be disposed of through a licensed professional waste disposal service.[1] Never dispose of this chemical down the drain or in regular trash.

By integrating these expert protocols into your daily operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.